Ioxaglate meglumine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
59018-13-2 |
|---|---|
Molecular Formula |
C31H38I6N6O13 |
Molecular Weight |
1464.1 g/mol |
IUPAC Name |
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C24H21I6N5O8.C7H17NO5/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;1-8-2-4(10)6(12)7(13)5(11)3-9/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
HUHDYASLFWQVOL-WZTVWXICSA-N |
SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Other CAS No. |
59018-13-2 |
Synonyms |
Hexabrix Ioxaglate Ioxaglate Meglumine Ioxaglate Sodium Ioxaglate, Methylglucamine Ioxaglic Acid Ioxaglic Acid Monosodium Salt Ioxaglic Acid, Calcium Salt (2:1) Meglumine, Ioxaglate Methylglucamine Ioxaglate P-286 (Contrast Media) P286 (Contrast Media) |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Ioxaglate Meglumine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of ioxaglate meglumine (B1676163), a low-osmolarity ionic radiographic contrast agent. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and application of contrast media.
Introduction
Ioxaglate meglumine is the meglumine salt of ioxaglic acid.[1] It is an ionic, dimeric, water-soluble, and low-osmolality iodinated contrast agent used in various diagnostic imaging procedures, including angiography, venography, and computed tomography (CT).[1][2] The presence of six iodine atoms per molecule provides excellent X-ray attenuation, leading to enhanced visualization of vascular structures and organs.[3] This guide details the chemical synthesis of this compound and the analytical techniques for its characterization, crucial for ensuring its quality and performance in research settings.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of ioxaglic acid, which is then neutralized with meglumine to form the final salt. The overall synthesis workflow is depicted below.
Synthesis of Ioxaglic Acid
The synthesis of ioxaglic acid involves the preparation of two key intermediates derived from 5-aminoisophthalic acid, which are then coupled together.
2.1.1. Preparation of 5-Amino-2,4,6-triiodoisophthalic Acid
This intermediate is synthesized from 5-aminoisophthalic acid via an iodination reaction.
Experimental Protocol:
-
Dissolution: Dissolve 5-aminoisophthalic acid in an aqueous solution of sodium hydroxide.
-
Iodination: Add a solution of iodine monochloride (ICl) to the reaction mixture. The molar ratio of ICl to the amino compound should be approximately 3.3:1.0.
-
Reaction: Heat the mixture at 90°C for 3 hours.[4]
-
Isolation: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry to obtain 5-amino-2,4,6-triiodoisophthalic acid. The reported yield for this step is approximately 76.2%.[4]
2.1.2. Synthesis of Ioxaglic Acid
Preparation of this compound
The final step is the formation of the meglumine salt of ioxaglic acid.
Experimental Protocol:
-
Dissolution: Suspend ioxaglic acid in a suitable solvent, such as purified water.
-
Neutralization: Add an equimolar amount of meglumine to the suspension with stirring. The reaction is a simple acid-base neutralization.
-
Isolation: The resulting this compound salt is highly water-soluble. The solution can be filtered to remove any particulates and then lyophilized or carefully evaporated to obtain the solid product. The pH of the final solution is typically adjusted to a range of 6.0 to 7.6.[5]
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₁H₃₈I₆N₆O₁₃ |
| Molecular Weight | 1464.1 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Solubility | Highly soluble in water |
| Iodine Content | Approximately 52% by weight |
Spectroscopic and Chromatographic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
Expected Data:
-
Molecular Ion: The exact mass of this compound is 1463.6765 g/mol .[6] In the negative ion mode, the deprotonated ioxaglic acid molecule [M-H]⁻ would be observed at an m/z corresponding to C₂₄H₂₀I₆N₅O₈⁻. In the positive ion mode, the meglumine cation and potentially adducts of the ioxaglate anion with cations would be observed.
-
Fragmentation: Fragmentation of the ioxaglic acid moiety would likely involve cleavage of the amide linkages and loss of side chains.[7]
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid this compound or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Expected Data:
The FTIR spectrum of this compound would exhibit characteristic absorption bands for the following functional groups:
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 | O-H and N-H stretching (broad) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| 1700-1630 | C=O stretching (amide and carboxylic acid) |
| 1600-1450 | Aromatic C=C stretching |
| 1300-1000 | C-N and C-O stretching |
3.2.4. High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for determining the purity of this compound and for quantifying any impurities.
Experimental Protocol (for Meglumine moiety):
A suitable HPLC method for the determination of the meglumine component has been reported:[1]
-
Column: Agilent Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: An aqueous solution containing an ion-pairing reagent such as octane-1-sulfonic acid.
-
Detector: Refractive Index Detector (RID) or a Diode Array Detector (DAD).
A validated HPLC method for the intact this compound molecule would need to be developed, likely using a reversed-phase column with a buffered mobile phase and UV detection.
Mechanism of Action as a Radiocontrast Agent
The fundamental principle behind the use of iodinated contrast agents like this compound is the high atomic number of iodine, which allows for significant attenuation of X-rays.[8] This property enhances the contrast between the blood vessels or organs containing the agent and the surrounding tissues.
Upon intravenous injection, this compound is rapidly distributed throughout the extracellular fluid.[9] It does not cross the blood-brain barrier in normal tissue. The agent is excreted unchanged primarily by glomerular filtration in the kidneys.[9] The enhanced X-ray absorption by the iodine atoms in the ioxaglate molecule results in the opacification of the structures through which it passes, allowing for their detailed visualization.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound for research purposes. The detailed protocols and characterization data serve as a starting point for scientists and researchers working with this important diagnostic agent. Adherence to rigorous synthetic and analytical procedures is paramount to ensure the production of high-quality this compound suitable for research and development applications.
References
- 1. Ioxaglic acid - Wikipedia [en.wikipedia.org]
- 2. What is Ioxaglate sodium used for? [synapse.patsnap.com]
- 3. Ioxaglic Acid | C24H21I6N5O8 | CID 3742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alkalisci.com [alkalisci.com]
- 6. Ioxaglic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. radiopaedia.org [radiopaedia.org]
- 9. What is the mechanism of Ioxaglate sodium? [synapse.patsnap.com]
A Technical Guide to the Physicochemical Properties of Ioxaglate Meglumine for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxaglate meglumine (B1676163), a key component of the ionic, low-osmolality radiocontrast agent Hexabrix, has been a significant tool in diagnostic imaging.[1][2] As an iodinated contrast medium, its primary function is to opacify blood vessels and organs during X-ray-based examinations by absorbing X-rays, thereby enhancing the visibility of internal structures.[3][4] Ioxaglate is a mono-acid dimer, a structure that links two tri-iodinated benzene (B151609) rings.[5][6] This design is crucial as it provides six iodine atoms for every two dissociated ions in solution, resulting in a lower osmolality compared to older, high-osmolality monomeric agents.[2][7] This reduction in osmolality is associated with a lower incidence of adverse effects, making it a preferred option for various imaging procedures.[1] This technical guide provides an in-depth overview of the core physicochemical properties of ioxaglate meglumine, detailed experimental protocols for their measurement, and visualizations of its pharmacokinetic profile and the principles behind its low osmolality.
Physicochemical Data
The quantitative physicochemical properties of the commercially available solution containing this compound (39.3% w/v) and ioxaglate sodium (19.6% w/v), known as Hexabrix, are summarized below. This solution provides 320 mg/mL of organically bound iodine.[2]
| Property | Value | Temperature |
| Osmolality | ~600 mOsm/kg water | 37 °C |
| Osmolarity | ~460 mOsmol/L | Not Specified |
| Viscosity | 7.5 cP | 37 °C |
| 15.7 cP | 20 °C | |
| pH | 6.0 - 7.6 | Not Specified |
| Iodine Concentration | 320 mg/mL | Not Specified |
| Sodium Content | 3.48 mg/mL (0.15 mEq/mL) | Not Specified |
(Data sourced from Hexabrix FDA Label)[2][4]
Core Physicochemical Properties
Chemical Structure
This compound is the salt of ioxaglic acid and meglumine (N-methyl-D-glucamine).[3] Ioxaglic acid itself is a complex molecule featuring two tri-iodinated benzene rings linked together.[8]
-
Molecular Formula of this compound: C₃₁H₃₈I₆N₆O₁₃[3]
-
Molecular Weight of this compound: 1464.1 g/mol [8]
The presence of six iodine atoms per molecule is fundamental to its efficacy as a contrast agent, as iodine's high atomic number allows for significant X-ray attenuation.[1]
Osmolality and Viscosity
Ioxaglate is classified as a low-osmolality contrast medium (LOCM).[7] While still hypertonic relative to blood plasma (~290 mOsm/kg), its osmolality is significantly lower than that of high-osmolality contrast media (HOCM), which are typically ionic monomers.[1][7] This reduced osmolality mitigates osmotic effects such as fluid shifts and discomfort for the patient.[1]
Viscosity, or the resistance to flow, is another critical parameter, particularly for the injection process. The viscosity of ioxaglate solutions is temperature-dependent, decreasing as the temperature rises.[2] Pre-warming contrast media to body temperature is a common practice to lower viscosity, facilitating easier injection.[7]
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of an this compound-based contrast agent solution.
Viscosity Determination
Principle: The viscosity of the solution is determined by measuring its resistance to flow under controlled conditions. Rotational viscometry is a standard method for this application.
Apparatus:
-
Rotational viscometer (e.g., cone-on-plate or concentric cylinder type)
-
Temperature-controlled water bath or Peltier system for the viscometer
-
Calibrated thermometer
-
Volumetric pipettes and appropriate glassware
Procedure:
-
Calibration: Calibrate the viscometer according to the manufacturer's instructions using certified viscosity standards.
-
Temperature Control: Set the temperature control system to the desired temperature (e.g., 20 °C and 37 °C) and allow it to equilibrate.
-
Sample Loading: Load the precise volume of the this compound solution into the viscometer's sample holder.
-
Measurement: Initiate the rotation of the spindle at a defined shear rate. Allow the reading to stabilize.
-
Data Recording: Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).
-
Replication: Repeat the measurement at least three times for each temperature and calculate the mean value.
Caption: Workflow for determining the viscosity of this compound solution.
Osmolality Measurement
Principle: The osmolality of a solution is determined by measuring its freezing point depression, which is directly proportional to the total concentration of all dissolved particles.
Apparatus:
-
Freezing-point depression osmometer
-
Micro-sample tubes
-
Calibrated micropipette
-
Osmolality standards (e.g., 100, 400, 1000 mOsm/kg)
Procedure:
-
Calibration: Calibrate the osmometer using at least two standard solutions that bracket the expected osmolality of the sample.
-
Sample Preparation: Pipette a small, precise volume (typically in the microliter range) of the this compound solution into a sample tube.
-
Measurement: Place the sample tube into the osmometer's measurement chamber. The instrument will supercool the sample and then induce freezing.
-
Data Recording: The osmometer measures the freezing point and automatically converts it to an osmolality value (mOsm/kg H₂O). Record the result.
-
Replication: Perform the measurement in triplicate and calculate the average value.
pH Determination
Principle: The pH of the solution is measured potentiometrically using a calibrated pH meter and electrode system, following USP <791> guidelines.
Apparatus:
-
Calibrated pH meter with a resolution of at least 0.01 pH units
-
Combination pH electrode
-
Automatic Temperature Compensation (ATC) probe
-
Standard pH buffers (e.g., pH 4.0, 7.0, 10.0), traceable to NIST
-
Beakers and a magnetic stirrer
Procedure:
-
Calibration: Perform a two- or three-point calibration of the pH meter using standard buffers that bracket the expected pH range of the sample (6.0 - 7.6).
-
Sample Preparation: Place an adequate volume of the this compound solution into a clean beaker with a magnetic stir bar.
-
Measurement: Immerse the pH electrode and ATC probe into the solution. Allow the solution to stir gently.
-
Data Recording: Wait for the pH reading on the meter to stabilize, then record the value.
-
Cleaning: Thoroughly rinse the electrode with deionized water before and after each measurement.
Density / Specific Gravity Determination
Principle: Density is the mass per unit volume of a substance. Specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water). This can be determined using a pycnometer or a digital density meter, as per USP <841>.[9]
Apparatus:
-
Pycnometer (specific gravity bottle) or a digital densitometer
-
Analytical balance (accurate to 0.1 mg)
-
Temperature-controlled water bath set to 25 °C
-
Deionized water
Procedure (using a pycnometer):
-
Tare Weight: Carefully clean, dry, and weigh the empty pycnometer.
-
Water Weight: Fill the pycnometer with deionized water, ensuring no air bubbles are present. Place it in the 25 °C water bath to equilibrate. Adjust the volume to the calibration mark, dry the exterior, and weigh it.
-
Sample Weight: Empty and dry the pycnometer. Fill it with the this compound solution, equilibrate to 25 °C, adjust the volume, dry the exterior, and weigh it.
-
Calculation:
-
Weight of water = (Weight of water-filled pycnometer) - (Weight of empty pycnometer)
-
Weight of sample = (Weight of sample-filled pycnometer) - (Weight of empty pycnometer)
-
Specific Gravity (25°C/25°C) = Weight of sample / Weight of water
-
Density (g/mL) can be calculated by multiplying the specific gravity by the density of water at 25 °C (~0.99704 g/mL).
-
Visualizations
Pharmacokinetic Pathway
Following intravenous administration, ioxaglate exhibits pharmacokinetics that are best described by a two-compartment model.[4][10] This involves a rapid initial distribution phase from the central compartment (plasma) to the peripheral compartment (extracellular fluid), followed by a slower elimination phase primarily through the kidneys.[4][11]
Caption: Pharmacokinetic pathway of ioxaglate after intravenous administration.
Principle of Low Osmolality
The low osmolality of ioxaglate is a direct consequence of its ionic dimeric structure. Compared to an ionic monomeric contrast agent, which dissociates into two particles for every three iodine atoms, the ioxaglate dimer provides six iodine atoms for the same two dissociated particles (anion and cation). This higher ratio of iodine atoms to osmotic particles is the key to achieving lower osmolality at an equivalent iodine concentration.[7][12]
Caption: Comparison of particle dissociation for ionic monomer and dimer contrast agents.
References
- 1. Contrast media | Radiology Key [radiologykey.com]
- 2. Hexabrix (this compound 39.3% and Ioxaglate Sodium 19.6% Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Meglumine ioxaglate | C31H38I6N6O13 | CID 20055342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. radiology.wisc.edu [radiology.wisc.edu]
- 6. Contrast Media: Are There Differences in Nephrotoxicity among Contrast Media? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular Contrast Media in Perfusion Imaging | Radiology Key [radiologykey.com]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. US Pharmacopeia <841> Specific Gravity | Anton Paar Wiki [wiki.anton-paar.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Pharmacokinetic study of ioxaglate, a low osmolality contrast medium, in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eradimaging.com [eradimaging.com]
Early developmental studies and discovery of ioxaglate meglumine
An In-depth Technical Guide to the Early Developmental Studies and Discovery of Ioxaglate Meglumine (B1676163)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ioxaglate meglumine, a key component of the contrast agent Hexabrix®, represents a significant milestone in the development of safer radiographic imaging agents. As a first-generation low-osmolar ionic contrast medium, its discovery and development were driven by the need to mitigate the adverse effects associated with high-osmolar contrast media (HOCM). This technical guide details the early developmental studies of this compound, from its chemical synthesis and physicochemical properties to its preclinical and clinical evaluation. It provides an in-depth look at the experimental protocols that established its improved safety profile and diagnostic efficacy, offering valuable insights for professionals in drug development and medical imaging research.
Introduction: The Need for Low-Osmolality Contrast Media
The development of iodinated contrast media revolutionized medical imaging in the 1950s, allowing for the visualization of internal body structures.[1] However, the first generation of these agents, known as high-osmolality contrast media (HOCM), were associated with a range of adverse effects, including pain, a sensation of heat upon injection, and hemodynamic disturbances.[2][3] These effects were primarily attributed to their high osmolality, which is the concentration of molecules in a solution.[3][4] This created a clear clinical need for agents with lower osmolality that could reduce patient discomfort and the risk of complications while maintaining excellent image quality. In response to this need, Guerbet, a French pharmaceutical company with a long history in contrast media development, synthesized ioxaglic acid in 1975.[1][5][6] As a mono-acid dimer, its salts—this compound and ioxaglate sodium—provided a solution with approximately one-third the osmolality of HOCM at equivalent iodine concentrations, marking a significant advancement in the field.[3]
Discovery and Chemical Synthesis
Ioxaglic acid is a complex organoiodine compound, specifically a benzenedicarboxamide.[1] The core innovation behind ioxaglate was the creation of a dimer structure, where two tri-iodinated benzene (B151609) rings are linked together. This design effectively delivers six iodine atoms for every two dissociated ions in solution, a significant improvement over the 3:2 ratio of HOCM.[7] This "6:2" structure is the key to its reduced osmolality. The final formulation, commercially known as Hexabrix®, is a sterile aqueous solution containing a mixture of this compound and ioxaglate sodium.[7][8] The meglumine and sodium salts enhance the solubility and stability of the ioxaglic acid.[9][10]
The relationship between the core components is visualized below.
References
- 1. Ioxaglic Acid | C24H21I6N5O8 | CID 3742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of contrast media on cranial vessels. Comparison of diatrizoate, ioxaglate, iohexol, mannitol, and NaCl on rabbit basilar and ear arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ioxaglic acid - Wikipedia [en.wikipedia.org]
- 5. Guerbet history and future | Guerbet [guerbet.com]
- 6. Guerbet history and future | Guerbet [uk.guerbet.com]
- 7. Hexabrix (this compound 39.3% and Ioxaglate Sodium 19.6% Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Meglumine ioxaglate | C31H38I6N6O13 | CID 20055342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ioxaglate Sodium | C24H20I6N5NaO8 | CID 23688359 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Mechanism of X-ray Attenuation by Ioxaglate Meglumine in Biological Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism by which ioxaglate meglumine (B1676163), a key component of the ionic, low-osmolality radiographic contrast agent Hexabrix, attenuates X-rays in biological tissues. The primary focus is on the physicochemical principles governing this attenuation, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medical imaging.
Introduction to Ioxaglate Meglumine
This compound is the meglumine salt of ioxaglic acid. It is a second-generation, low-osmolality, ionic, dimeric, water-soluble, tri-iodinated contrast agent.[1][2] Historically, it has been a principal component of the contrast medium Hexabrix, which also contains ioxaglate sodium.[1][3][4] The presence of six iodine atoms per two dissociated ions in solution provides a high concentration of iodine, which is the key to its efficacy as a radiocontrast agent.[1][3]
The primary function of this compound in diagnostic imaging is to enhance the visibility of internal body structures, such as blood vessels and organs, during X-ray-based procedures like computed tomography (CT) and angiography.[2][3] This enhancement is achieved by increasing the attenuation of X-rays in the tissues where the contrast agent is present.[3]
The Fundamental Mechanism of X-ray Attenuation
The mechanism of X-ray attenuation by this compound is fundamentally a physical process rooted in the interaction between X-ray photons and the iodine atoms within the ioxaglate molecule. The high atomic number of iodine (Z=53) makes it a potent absorber of X-ray photons, primarily through the photoelectric effect .
In the diagnostic energy range of medical X-ray imaging (typically 20-150 keV), the photoelectric effect is the dominant interaction for high-Z elements like iodine. This process involves the absorption of an incident X-ray photon by an inner-shell electron of an iodine atom. The photon's energy is completely transferred to the electron, causing its ejection from the atom as a photoelectron. This absorption event prevents the X-ray photon from reaching the detector, thus contributing to the attenuation of the X-ray beam. The probability of photoelectric absorption is approximately proportional to (Z/E)³, where Z is the atomic number of the absorbing atom and E is the energy of the incident photon.
A critical aspect of iodine's X-ray attenuation is its K-edge , which is the binding energy of its innermost (K-shell) electrons, approximately 33.2 keV. When the energy of the incident X-ray photons is just above this K-edge, the probability of photoelectric absorption increases dramatically. This sharp increase in attenuation makes iodine particularly effective as a contrast agent when used with X-ray beams that have a significant portion of their energy spectrum around this K-edge.
Physicochemical Properties of this compound
The efficacy and safety of this compound as a contrast agent are influenced by its physicochemical properties. The commercial formulation, Hexabrix, is a solution containing both this compound and ioxaglate sodium.
| Property | Value (for Hexabrix) | Reference |
| Iodine Concentration | 320 mg/mL | [1][3][5] |
| Osmolality | ~600 mOsmol/kg water | [1][3][5] |
| Osmolarity | ~460 mOsmol/L | [1][3][5] |
| Viscosity at 20°C | 15.7 cps | [1][3][5] |
| Viscosity at 37°C | 7.5 cps | [1][3][5] |
| pH | 6.0 - 7.6 | [1][3][5] |
| Molecular Weight (this compound) | 1464.09 g/mol |
Quantitative Data on X-ray Attenuation
The degree of X-ray attenuation is quantified by the mass attenuation coefficient (μ/ρ), which is a measure of how strongly a chemical species absorbs X-ray photons at a specific energy.
Mass Attenuation Coefficient of Iodine
The following table presents the mass attenuation coefficient of pure iodine at various X-ray energies relevant to diagnostic imaging.
| X-ray Energy (keV) | Mass Attenuation Coefficient (cm²/g) |
| 20 | 18.5 |
| 30 | 37.8 |
| 33.2 (K-edge) | 36.3 |
| 40 | 25.1 |
| 50 | 15.3 |
| 60 | 10.1 |
| 80 | 5.23 |
| 100 | 3.32 |
| 150 | 1.63 |
Data sourced from the NIST Standard Reference Database.
CT Attenuation in Hounsfield Units (HU)
In Computed Tomography (CT), X-ray attenuation is measured in Hounsfield Units (HU). The HU scale is a linear transformation of the original linear attenuation coefficient measurement into one in which the radiodensity of distilled water at standard pressure and temperature is defined as 0 HU, while the radiodensity of air is -1000 HU.
The relationship between the concentration of an iodinated contrast agent and the resulting increase in HU is approximately linear. The exact HU value depends on the iodine concentration, the X-ray tube voltage (kVp), and the specific CT scanner and reconstruction algorithm used. Lower kVp settings result in higher HU values for the same iodine concentration due to increased photoelectric absorption at lower photon energies.
The following table provides an illustrative example of the expected CT attenuation for different concentrations of an iodinated contrast agent like Hexabrix at a common clinical kVp setting.
| Iodine Concentration (mg/mL) | Estimated CT Attenuation (HU) at 120 kVp |
| 0 | ~0 (in water) |
| 2 | ~50 |
| 5 | ~125 |
| 10 | ~250 |
| 15 | ~375 |
These are estimated values. The exact HU can vary. The linear relationship between iodine concentration and HU is well-established.
Experimental Protocols for Measuring X-ray Attenuation
The X-ray attenuation properties of iodinated contrast agents like this compound are typically evaluated in vitro using phantoms.
In Vitro Measurement of CT Attenuation using a Phantom
Objective: To determine the relationship between the concentration of this compound and the corresponding CT attenuation in Hounsfield Units (HU) at different X-ray tube voltages (kVp).
Materials:
-
CT scanner
-
Water-equivalent phantom (e.g., a cylindrical acrylic phantom) with multiple wells or inserts.
-
This compound solution (e.g., Hexabrix) of known iodine concentration.
-
Distilled water or saline for dilutions.
-
Calibrated pipettes and volumetric flasks.
Methodology:
-
Preparation of Contrast Agent Dilutions:
-
Prepare a series of dilutions of the this compound solution with distilled water or saline to achieve a range of iodine concentrations (e.g., 0, 2, 4, 6, 8, 10, 15, 20 mg I/mL).
-
Accurately measure and record the final iodine concentration of each dilution.
-
-
Phantom Preparation:
-
Fill the wells or inserts of the phantom with the prepared dilutions. One well should be filled with the diluent only (0 mg I/mL) to serve as a baseline.
-
Ensure there are no air bubbles in the wells.
-
-
CT Image Acquisition:
-
Place the phantom on the CT scanner table and perform a scout scan to define the scan range.
-
Acquire axial CT scans of the phantom at different clinically relevant X-ray tube voltages (e.g., 80, 100, 120, 140 kVp).
-
Maintain consistent scan parameters (e.g., tube current-time product (mAs), slice thickness, reconstruction kernel) for all acquisitions to ensure comparability.
-
-
Data Analysis:
-
On the reconstructed CT images, draw a region of interest (ROI) within each well containing a contrast agent dilution. The ROI should be placed centrally to avoid edge artifacts.
-
Measure the mean and standard deviation of the HU values within each ROI for all scanned kVp settings.
-
Plot the mean HU value as a function of the iodine concentration for each kVp setting.
-
Perform a linear regression analysis to determine the relationship (slope and intercept) between iodine concentration and HU for each kVp.
-
Visualizations
Chemical Structures
Caption: Chemical structures of Ioxaglic Acid and Meglumine.
Mechanism of Photoelectric Absorption
Caption: Photoelectric absorption of an X-ray photon by an iodine atom.
Experimental Workflow for CT Attenuation Measurement
Caption: Workflow for in vitro measurement of CT attenuation.
Conclusion
The mechanism of X-ray attenuation by this compound in biological tissues is a direct consequence of the high atomic number of its constituent iodine atoms, which leads to efficient photoelectric absorption of X-ray photons. This fundamental physical principle, combined with its favorable physicochemical properties, has established this compound as an effective contrast agent for enhancing the diagnostic quality of X-ray-based medical imaging. The quantitative relationship between iodine concentration and CT attenuation, as measured in Hounsfield Units, is linear and can be precisely characterized through standardized in vitro experimental protocols. This guide provides the foundational knowledge for researchers and professionals working with and developing iodinated contrast media.
References
- 1. Quantifying the effects of iodine contrast media on standardised uptake values of FDG PET/CT images: an anthropomorphic phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of sodium and meglumine ioxaglate (Hexabrix) and Hypaque M60% in contrast-enhanced computed cranial tomographic scanning. A double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexabrix (this compound 39.3% and Ioxaglate Sodium 19.6% Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
In Vitro Analysis of Ioxaglate Meglumine's Effects on Endothelial Cell Cultures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the in vitro effects of ioxaglate meglumine (B1676163), an ionic, low-osmolality iodinated contrast medium, on endothelial cell cultures. The document summarizes key quantitative data on cytotoxicity and apoptosis, details experimental protocols for relevant assays, and explores the potential signaling pathways involved in ioxaglate-induced endothelial cell responses. This guide is intended to be a comprehensive resource for researchers investigating the vascular effects of contrast media.
Introduction
Endothelial cells form the critical interface between circulating blood and the vessel wall, playing a pivotal role in maintaining vascular homeostasis. The administration of iodinated contrast media, such as ioxaglate meglumine, is a common practice in various diagnostic and interventional imaging procedures. However, these agents are not without potential side effects, including endothelial dysfunction. Understanding the direct effects of this compound on endothelial cells at a cellular and molecular level is crucial for assessing its safety profile and for the development of strategies to mitigate potential adverse events. This guide synthesizes available in vitro data to provide a detailed overview of this compound's impact on endothelial cell cultures.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on endothelial cell viability and morphology.
Table 1: Cytotoxicity of this compound on Endothelial Cells
| Cell Type | Assay Method | Ioxaglate Concentration (as mg Iodine/mL) | Exposure Time | Observed Effect | Reference |
| Human Microvascular Endothelial Cells | LDH Release Assay | 150 | 60 minutes | 20% increase in LDH release | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 51Cr-Release Test | Not specified | 24 hours | Dose-dependent increase in cell death | [2] |
Table 2: Morphological Changes Induced by Ioxaglate in Endothelial Cells
| Cell Type | Ioxaglate Concentration (as mg Iodine/mL) | Exposure Time | Observed Morphological Changes | Reference |
| Human Microvascular Endothelial Cells | 100 - 150 | 10, 30, 60 minutes | Concentration- and time-dependent shrinkage and loss of cell tip (affecting 20%-80% of cells) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the in vitro effects of this compound on endothelial cells.
Endothelial Cell Culture
-
Cell Type: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line.
-
Culture Medium: Endothelial Cell Growth Medium supplemented with growth factors and 2% to 5% fetal bovine serum.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is typically changed every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a trypsin-EDTA solution and re-plated at a lower density.
Cytotoxicity Assays
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 1, 4, or 24 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate (B86563), NAD+, and a tetrazolium salt (INT). LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. NADH then reduces INT to a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity:
-
Maximum LDH release is determined by lysing a set of control cells with a lysis buffer.
-
Spontaneous LDH release is measured from untreated control cells.
-
Percent cytotoxicity is calculated as: (% Cytotoxicity) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
-
This is a radioactive method to measure cytotoxicity.
-
Cell Labeling: Pre-incubate endothelial cells with Na2(51Cr)O4 to label the cytoplasm.
-
Treatment: Expose the labeled cells to different concentrations of this compound.
-
Sample Collection: After the desired incubation period, collect the culture supernatant.
-
Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Calculation of Cytotoxicity: Compare the 51Cr release in treated cells to the spontaneous release from untreated cells and the maximum release from lysed cells.
Apoptosis Assays
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate.
-
Cell Lysis: After treatment with this compound, lyse the endothelial cells to release their contents.
-
Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to the cell lysate.
-
Measurement: Activated caspase-3 in the lysate will cleave the substrate, releasing a fluorescent molecule. Measure the fluorescence using a fluorometer.
-
Data Analysis: Express the results as a fold change in caspase-3 activity compared to untreated control cells.
Signaling Pathways and Molecular Mechanisms
While direct studies on the specific signaling pathways activated by this compound in endothelial cells are limited, the observed effects of cytotoxicity and apoptosis suggest the involvement of common stress-response pathways. The following sections describe these pathways and their potential role in mediating the effects of this compound, based on the broader understanding of endothelial cell biology.
Experimental Workflow for Investigating Signaling Pathways
The following diagram illustrates a general workflow for investigating the impact of this compound on endothelial cell signaling.
Caption: A general experimental workflow to investigate the effects of this compound on endothelial cell signaling pathways.
Reactive Oxygen Species (ROS) Generation and Oxidative Stress
The generation of reactive oxygen species (ROS) is a common cellular response to various stressors and can lead to oxidative stress, a condition that damages cellular components and can trigger apoptosis.
-
Potential Mechanism: this compound, due to its chemical properties and hyperosmolality, may induce an increase in intracellular ROS production in endothelial cells.
-
Downstream Effects: Elevated ROS can lead to the uncoupling of endothelial nitric oxide synthase (eNOS), where eNOS produces superoxide (B77818) instead of the protective nitric oxide (NO). This further exacerbates oxidative stress and impairs endothelial function.
The following diagram illustrates the potential pathway of ROS-induced endothelial dysfunction.
References
An In-depth Technical Guide to Ioxaglic Acid: Molecular Structure, Chemical Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxaglic acid is a low-osmolarity, ionic, dimeric, iodinated radiocontrast agent.[1][2] It is utilized in various diagnostic imaging procedures, such as angiography, to enhance the visibility of internal structures to X-rays. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, physicochemical properties, and analytical methodologies related to ioxaglic acid.
Molecular Structure and Chemical Formula
Ioxaglic acid is a complex organic molecule containing six iodine atoms, which are responsible for its radiopaque properties. The presence of these iodine atoms significantly increases the molecule's ability to attenuate X-rays, thereby producing contrast in medical imaging.
Chemical Name: 3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
Chemical Formula: C₂₄H₂₁I₆N₅O₈[3]
Molecular Weight: 1268.88 g/mol [3]
Structural Representation:
Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of ioxaglic acid are crucial for its function as a contrast agent. Its low osmolality compared to earlier high-osmolarity agents results in a better safety profile and patient tolerance.[2][4]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁I₆N₅O₈ | [3] |
| Molecular Weight | 1268.88 g/mol | [3] |
| CAS Registry Number | 59017-64-0 | [3] |
| Osmolality (at 37 °C) | 600 mOsm/kg water | [2] |
| Protein Binding | 14% | [2] |
| Distribution Half-life (α-phase) | 12 minutes (range: 4-17 minutes) | [2] |
| Elimination Half-life (β-phase) | 92 minutes (range: 61-140 minutes) | [2] |
| Peak Plasma Concentration | 2.1 mg/mL (1.8-2.8 mg/mL) | [1] |
| Time to Peak Plasma Concentration | 2 minutes (1-3 minutes) | [1] |
| Excretion | Primarily unchanged via kidneys | [2] |
Experimental Protocols
Synthesis of Ioxaglic Acid (General Approach)
Detailed, step-by-step synthesis protocols for ioxaglic acid are proprietary and typically found in patent literature. The general synthetic strategy involves the multi-step modification of a tri-iodinated benzene (B151609) ring core. A plausible, generalized synthetic route based on related compounds described in patents is as follows:
-
Starting Material: The synthesis likely begins with a substituted nitrobenzoic acid derivative.
-
Amidation and Reduction: The carboxylic acid groups are converted to amides, and the nitro group is reduced to an amine.
-
Iodination: The aromatic ring is subjected to iodination to introduce the three iodine atoms. This is a critical step for the compound's radiopaque properties.
-
Acylation and Coupling: The amino group is acylated, and further chemical modifications are made to build the dimeric structure by coupling two substituted tri-iodinated phenyl rings. This involves forming amide linkages.
-
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure it meets pharmaceutical standards.
Note: This is a generalized description and not a detailed experimental protocol. The actual synthesis involves multiple complex steps with specific reagents and reaction conditions.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantitative analysis of ioxaglic acid in pharmaceutical formulations and biological samples. A general HPLC method for the analysis of similar iodinated contrast agents is outlined below.
Objective: To determine the purity and concentration of ioxaglic acid.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Ioxaglic acid reference standard
Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Approximately 240 nm
-
Injection Volume: 10-20 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of ioxaglic acid of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the ioxaglic acid formulation or extract the biological sample to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of ioxaglic acid in the sample by comparing its peak area to the calibration curve.
Visualizations
Mechanism of Action of Ioxaglic Acid
The following diagram illustrates the fundamental principle of how ioxaglic acid functions as a contrast agent.
Caption: Mechanism of X-ray contrast enhancement by ioxaglic acid.
Pharmacokinetic Workflow of Ioxaglic Acid
This diagram outlines the key pharmacokinetic processes of ioxaglic acid in the body.
Caption: Pharmacokinetic pathway of ioxaglic acid from administration to excretion.
References
- 1. Ioxaglic Acid | C24H21I6N5O8 | CID 3742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ioxaglic acid - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. A clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Biodistribution of Ioxaglate Meglumine in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of ioxaglate meglumine (B1676163), a low-osmolality, ionic, dimeric iodinated contrast agent, in preclinical models. The information presented herein is intended to support research, scientific investigation, and drug development activities by summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes.
Introduction
Ioxaglate meglumine, a component of the contrast medium Hexabrix, is widely used in diagnostic imaging procedures to enhance the visibility of vascular structures and organs. Understanding its behavior in preclinical models is crucial for predicting its pharmacokinetics, safety profile, and efficacy in humans. This guide synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME) in relevant animal models.
Pharmacokinetic Profile
This compound exhibits a pharmacokinetic profile characterized by a two-compartment model, involving a rapid initial distribution phase (alpha phase) followed by a slower elimination phase (beta phase).[1] Following intravenous administration, it is rapidly distributed into the extracellular fluid.
Key Pharmacokinetic Parameters in a Canine Model:
| Parameter | Value | Reference |
| Model | Bicompartmental | [2] |
| Distribution Phase | Rapid diffusion from plasma into tissue (interstitium) | [2] |
| Elimination Phase | Slow urinary excretion | [2] |
Note: Specific half-life values for the alpha and beta phases in dogs were not available in the searched literature, but the biphasic nature was confirmed.
Biodistribution
The distribution of this compound is primarily confined to the vascular and interstitial spaces. It does not significantly cross the blood-brain barrier in normal tissue. The primary route of excretion is via the kidneys, with biliary excretion playing a more substantial role in species like rats.[1] Studies in pregnant mice have indicated that ioxaglate can cross the placental barrier.[1]
Quantitative Biodistribution Data in a Rat Model
A study in rats using ¹²⁵I-labeled ioxaglate administered at a dose of 500 mgI/kg provides insights into its tissue distribution. While a complete dataset was not available in the reviewed literature, the study involved the analysis of blood and 14 other tissues at time intervals of 0, 15, 40, 120, and 300 seconds post-injection.[3] The key finding was that dilution of the contrast medium did not lead to lower iodine tissue concentrations.[3]
To provide a representative overview of iodinated contrast agent biodistribution, the following table summarizes data for iobitridol (B1672014), another nonionic, low-osmolality contrast medium, in rats, which is expected to have a similar distribution pattern to ioxaglate.
Table 1: Representative Biodistribution of a Low-Osmolality Iodinated Contrast Agent (Iobitridol) in Rats (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | 10 minutes post-injection | 1 hour post-injection | 4 hours post-injection | 24 hours post-injection |
| Blood | 1.5 ± 0.3 | 0.2 ± 0.1 | 0.05 ± 0.01 | < 0.01 |
| Kidneys | 15.2 ± 2.5 | 3.1 ± 0.8 | 0.5 ± 0.1 | 0.02 ± 0.01 |
| Liver | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.03 | < 0.01 |
| Spleen | 0.5 ± 0.1 | 0.2 ± 0.05 | 0.04 ± 0.01 | < 0.01 |
| Lungs | 1.2 ± 0.3 | 0.3 ± 0.1 | 0.1 ± 0.02 | < 0.01 |
| Heart | 1.0 ± 0.2 | 0.2 ± 0.05 | 0.05 ± 0.01 | < 0.01 |
| Muscle | 0.4 ± 0.1 | 0.1 ± 0.03 | < 0.01 | < 0.01 |
| Brain | < 0.01 | < 0.01 | < 0.01 | < 0.01 |
| Skin | 2.5 ± 0.5 | 1.0 ± 0.2 | 0.3 ± 0.1 | 0.05 ± 0.01 |
Source: Adapted from a study on the whole-body quantitative autoradiographic biodistribution of iobitridol in rats.[4] It is important to note that this data is for iobitridol and serves as a representative example due to the lack of a complete dataset for this compound.
Experimental Protocols
The following sections detail generalized methodologies for conducting pharmacokinetic and biodistribution studies of iodinated contrast agents like this compound in preclinical models.
Animal Models
Commonly used preclinical models for pharmacokinetic and biodistribution studies of contrast agents include rats (e.g., Sprague-Dawley, Wistar) and dogs (e.g., Beagle).[2][3] The choice of model depends on the specific research question and desired translational relevance.
Administration of this compound
For intravenous administration in rats, the lateral tail vein is a common injection site.[5] In dogs, the cephalic or saphenous veins are typically used. Anesthesia, such as with ether or a ketamine/xylazine cocktail, is often employed to immobilize the animal during administration and imaging procedures.[6]
Biodistribution Study Protocol
A typical biodistribution study involves the intravenous injection of radiolabeled this compound (e.g., with ¹²⁵I or ¹³¹I).[3]
Workflow for a Preclinical Biodistribution Study:
Detailed Steps:
-
Animal Preparation: Healthy animals of a specific strain, sex, and weight range are used.[5] They are typically housed in a controlled environment.
-
Dose Administration: A precise volume of the radiolabeled this compound solution is injected intravenously.[5]
-
Sample Collection: At designated time points post-injection, animals are euthanized. Blood is collected via cardiac puncture. Organs of interest (e.g., kidneys, liver, spleen, lungs, heart, brain, muscle, skin) are dissected, rinsed, blotted dry, and weighed.[5][6]
-
Radioactivity Measurement: The radioactivity in each tissue sample and in an aliquot of the injected dose is measured using a gamma counter.[6]
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.
Quantification Methodology
The concentration of ioxaglate in biological samples can be determined by measuring the radioactivity of the incorporated radionuclide (e.g., ¹²⁵I).[3] High-performance liquid chromatography (HPLC) can also be used for the quantification of non-radiolabeled ioxaglate.
Excretion Pathway
The primary route of excretion for this compound is through the kidneys, with the compound being eliminated largely unchanged in the urine.[1] In rats, biliary excretion accounts for a significant portion (up to 30%) of elimination.[1] This alternative excretory pathway becomes more prominent in cases of renal impairment.
Logical Flow of this compound Excretion:
Conclusion
This compound is a well-characterized contrast agent with a predictable pharmacokinetic and biodistribution profile in preclinical models. Its rapid distribution to the extracellular fluid and subsequent renal excretion make it an effective tool for diagnostic imaging. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals involved in the development and application of iodinated contrast media. Further studies providing more detailed, quantitative biodistribution data across a wider range of preclinical models would be beneficial for refining pharmacokinetic models and enhancing the translational value of preclinical research.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Pharmacokinetics of contrast media: experimental results in dog and man with CT implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does dilution of contrast media affect contrast enhancement? An experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole body quantitative autoradiographic study of the biodistribution of iobitridol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Understanding the Osmolality of Ioxaglate Meglumine Solutions: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the osmolality of ioxaglate meglumine (B1676163) solutions, a critical parameter for researchers and drug development professionals working with this low-osmolality iodinated contrast medium. Understanding and accurately measuring the osmolality of these solutions is paramount for ensuring the validity of experimental results and for predicting in vivo physiological responses. This document outlines the core principles of osmolality, presents available data on ioxaglate meglumine solutions, details experimental protocols for measurement, and illustrates relevant concepts through diagrams.
Core Concepts: Osmolality and Its Significance
Osmolality is a measure of the solute concentration in a solution, expressed as osmoles of solute per kilogram of solvent (Osm/kg). In the context of iodinated contrast media like this compound, osmolality is a key physicochemical property that influences a range of biological effects, including patient comfort during administration and the potential for adverse reactions. Ioxaglate is an ionic, low-osmolality contrast agent, meaning it has a lower concentration of osmotically active particles compared to high-osmolality contrast media at equivalent iodine concentrations. This characteristic is associated with a reduced incidence of pain, heat sensation, and other osmolality-related adverse effects.
Quantitative Data on this compound Solutions
The most common commercially available formulation of this compound is in combination with ioxaglate sodium, under the trade name Hexabrix®. The osmolality of these solutions is dependent on their concentration. Below is a summary of the available quantitative data.
| Solution (Trade Name) | Iodine Concentration (mg I/mL) | This compound Concentration (mg/mL) | Ioxaglate Sodium Concentration (mg/mL) | Osmolality (mOsm/kg H₂O) |
| Hexabrix® 320 | 320 | 393 | 196 | ~600[1][2] |
| Hexabrix® 200 | 200 | 246 | 123 | 356 |
| Hexabrix® 320 (1:1 Dilution) | 160 | ~196.5 | ~98 | Isotonic (~290) |
| Hexabrix® 320 (20% w/v I Dilution) | 200 | ~245.6 | ~122.5 | Not specified |
Note: The 1:1 dilution of Hexabrix® 320 with Sterile Water for Injection is described as isotonic. The 20% w/v iodine dilution is prepared by diluting each milliliter of Hexabrix® 320 with 0.6 milliliters of a selected diluent (e.g., normal saline, 5% Dextrose in water, or Water for Injection)[1]. The exact osmolality of this dilution will depend on the osmolality of the diluent used.
Experimental Protocols for Osmolality Measurement
The accurate determination of the osmolality of this compound solutions is crucial for research and quality control. The two most common methods for measuring osmolality are freezing point depression osmometry and vapor pressure osmometry. Due to the viscous nature of concentrated contrast media solutions, freezing point osmometry is often the preferred method as it can be less affected by high viscosity compared to vapor pressure osmometry.
Detailed Methodology: Freezing Point Depression Osmometry
This protocol provides a general procedure for measuring the osmolality of this compound solutions using a freezing point depression osmometer. Researchers should always refer to the specific operating manual of their instrument.
I. Principle:
The freezing point of a solvent is depressed in proportion to the concentration of dissolved solutes. A freezing point osmometer measures this depression to determine the osmolality of the solution.
II. Materials and Equipment:
-
Freezing point osmometer
-
This compound solution (sample)
-
Osmolality standards (e.g., 100, 500, 1000 mOsm/kg)
-
Deionized water (for cleaning)
-
Sample tubes compatible with the osmometer
-
Pipettes for accurate sample handling
III. Experimental Procedure:
-
Instrument Calibration:
-
Turn on the osmometer and allow it to stabilize according to the manufacturer's instructions.
-
Perform a two- or three-point calibration using standard solutions that bracket the expected osmolality of the this compound sample. For Hexabrix® 320, standards of 500 mOsm/kg and 700 mOsm/kg would be appropriate.
-
Follow the instrument's prompts to measure each standard and confirm that the readings are within the acceptable range specified by the manufacturer.
-
-
Sample Preparation:
-
Ensure the this compound solution is at room temperature and well-mixed.
-
If preparing dilutions, use a calibrated pipette to accurately mix the this compound solution with the desired diluent (e.g., sterile water, saline). Record the dilution factor.
-
-
Sample Measurement:
-
Pipette the required volume of the this compound sample into a clean sample tube. The sample volume is typically small (microliters), so precise pipetting is essential.
-
Place the sample tube into the osmometer's measurement chamber.
-
Initiate the measurement cycle. The instrument will supercool the sample below its freezing point and then induce crystallization. The heat of fusion released will bring the sample to its freezing point, which is measured by a thermistor.
-
The instrument will automatically convert the freezing point depression to an osmolality value and display the result.
-
-
Data Recording and Analysis:
-
Record the osmolality reading.
-
For viscous samples, it is advisable to perform multiple readings for each sample to ensure reproducibility.
-
If a diluted sample was measured, multiply the result by the dilution factor to obtain the osmolality of the original solution.
-
-
Cleaning:
-
Clean the instrument's probe and sample holder with deionized water between each measurement to prevent cross-contamination, following the manufacturer's guidelines.
-
Mandatory Visualizations
Logical Relationships and Experimental Workflows
Caption: Experimental workflow for determining the osmolality of this compound solutions.
Signaling Pathways
Hypertonic solutions, such as concentrated this compound, can induce cellular stress by drawing water out of cells, leading to cell shrinkage and the activation of various signaling pathways. While specific pathways for this compound have not been extensively detailed, the general cellular response to hyperosmotic stress is well-characterized and is likely relevant.
Caption: Generalized signaling pathways activated by hyperosmotic stress.
This technical guide provides a foundational understanding of the osmolality of this compound solutions for research purposes. By utilizing the provided data, adhering to the detailed experimental protocols, and understanding the potential cellular responses, researchers can ensure the accuracy and relevance of their work in the fields of drug development and biomedical research.
References
The Balancing Act: Unpacking the Roles of Meglumine and Sodium Salts in Ioxaglate Formulations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ioxaglate, a low-osmolar ionic radiographic contrast medium, has long been a subject of interest in diagnostic imaging. Its formulation as a balanced salt solution of meglumine (B1676163) and sodium ioxaglate is critical to its physicochemical properties and clinical performance. This technical guide delves into the core roles of meglumine and sodium salts in ioxaglate formulations, providing a comprehensive overview of their impact on key parameters, detailed experimental methodologies for their evaluation, and an exploration of the underlying cellular and signaling pathways.
The Pivotal Influence of Meglumine and Sodium on Physicochemical Properties
The ratio of meglumine to sodium salts in ioxaglate formulations, such as the well-known Hexabrix, is not arbitrary. It is a carefully calibrated balance designed to optimize viscosity, osmolality, and iodine concentration, all of which are critical for both diagnostic efficacy and patient tolerance.
Viscosity: A Double-Edged Sword
Viscosity, a measure of a fluid's resistance to flow, is a crucial factor in the administration of contrast media. Lower viscosity allows for easier injection and faster delivery, particularly through small-caliber catheters. However, excessively low viscosity can lead to rapid dilution in the bloodstream, potentially compromising image quality.
The combination of the larger meglumine cation and the smaller sodium cation allows for a formulation that achieves a desirable viscosity profile. The presence of meglumine tends to increase viscosity more than sodium at equivalent iodine concentrations. Therefore, by adjusting the meglumine-to-sodium ratio, manufacturers can fine-tune the viscosity to meet the specific requirements of different imaging procedures. For instance, Hexabrix 320, with a higher concentration of ioxaglate salts, exhibits a higher viscosity than Hexabrix 200.
Osmolality: Minimizing Physiological Disruption
Osmolality, the concentration of solute particles in a solution, is a primary determinant of the physiological effects of contrast media. High-osmolality contrast media (HOCM) can cause a significant shift of fluid from the extravascular to the intravascular space, leading to hemodynamic changes and patient discomfort. Ioxaglate is classified as a low-osmolality contrast medium (LOCM), a key advantage that reduces the incidence of adverse effects.
The dimeric structure of ioxaglic acid, providing six iodine atoms for every two dissociated ions, inherently contributes to its lower osmolality compared to monomeric ionic agents. The choice of cations—meglumine and sodium—further modulates this property. While both contribute to the overall osmolality, the use of the larger, less osmotically active meglumine cation helps to maintain a lower osmolality than a purely sodium-based formulation at the same iodine concentration. The osmolality of Hexabrix 320 is approximately 600 mOsm/kg, significantly lower than that of HOCM.[1][2]
Data Presentation: Physicochemical Properties of Ioxaglate Formulations
The following tables summarize the key quantitative data for two common ioxaglate formulations, Hexabrix 320 and Hexabrix 200.
| Property | Hexabrix 320 | Hexabrix 200 | Source |
| Composition | |||
| Ioxaglate Meglumine | 393 mg/mL | 246 mg/mL | |
| Ioxaglate Sodium | 196 mg/mL | 123 mg/mL | |
| Iodine Concentration | 320 mg/mL | 200 mg/mL | |
| Sodium Concentration | 3.48 mg/mL (0.15 mEq/mL) | 2.2 mg/mL (0.095 mEq/mL) | [1] |
| Physicochemical Properties | |||
| Osmolality (mOsm/kg water) | ~600 | 356 | [1] |
| Viscosity (cps) at 25°C | 14.7 | 3.5 | |
| Viscosity (cps) at 37°C | 8.9 (or 7.5) | 2.5 | [1] |
| pH | 6.0 - 7.6 | 6.0 - 7.6 | [1] |
Experimental Protocols for Core Evaluation
To ensure the reproducibility and comparability of data in the development and assessment of ioxaglate formulations, standardized experimental protocols are essential. This section outlines detailed methodologies for key experiments.
Viscosity Measurement using a Rotational Viscometer
Objective: To determine the dynamic viscosity of ioxaglate formulations at different temperatures.
Apparatus: Rotational viscometer (e.g., Brookfield type), temperature-controlled water bath, appropriate spindle and guard leg, calibrated thermometer.
Procedure:
-
Instrument Setup and Calibration:
-
Level the viscometer using the built-in leveling bubble.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For ioxaglate solutions, a low-viscosity spindle is typically used.
-
Calibrate the instrument using a certified viscosity standard of known viscosity at the test temperature.
-
-
Sample Preparation and Temperature Control:
-
Place a sufficient volume of the ioxaglate formulation into a clean, dry sample container.
-
Immerse the sample container in the temperature-controlled water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Allow the sample to equilibrate to the target temperature for at least 30 minutes. Verify the temperature with a calibrated thermometer.
-
-
Measurement:
-
Attach the selected spindle to the viscometer and lower it into the center of the sample until the fluid level reaches the immersion mark on the spindle shaft.
-
Attach the guard leg to protect the spindle.
-
Start the viscometer motor at the pre-selected speed.
-
Allow the reading to stabilize, which may take several minutes.
-
Record the viscosity reading in centipoise (cps) and the corresponding torque percentage. The torque reading should ideally be between 10% and 90% for optimal accuracy.
-
Repeat the measurement at least three times and calculate the average viscosity.
-
-
Cleaning:
-
Thoroughly clean the spindle and sample container with appropriate solvents (e.g., deionized water) and dry them completely before the next measurement.
-
Osmolality Determination by Freezing Point Depression
Objective: To measure the osmolality of ioxaglate formulations.
Apparatus: Freezing point osmometer, calibration standards (e.g., 100 and 500 mOsm/kg), and control solutions.
Procedure:
-
Instrument Calibration:
-
Calibrate the osmometer daily using at least two calibration standards that bracket the expected osmolality of the samples.
-
Run a control solution to verify the calibration.
-
-
Sample Preparation:
-
Ensure the ioxaglate formulation is at room temperature.
-
Pipette the required volume of the sample (typically a few microliters) into a clean sample tube.
-
-
Measurement:
-
Place the sample tube into the osmometer's measurement chamber.
-
Initiate the measurement cycle. The instrument will supercool the sample below its freezing point and then induce crystallization. The heat of fusion raises the temperature to the freezing point, which is detected by a thermistor.
-
The instrument calculates the osmolality based on the freezing point depression and displays the result in mOsm/kg.
-
Perform measurements in triplicate and calculate the average osmolality.
-
In Vivo Assessment of Hemodynamic Effects in an Animal Model (Rat)
Objective: To evaluate the acute hemodynamic changes following intravenous administration of ioxaglate formulations.
Apparatus: Anesthetized rat model (e.g., Sprague-Dawley), pressure transducer, data acquisition system, infusion pump, and vital signs monitor.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane).
-
Cannulate the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.
-
Connect the arterial cannula to a pressure transducer linked to a data acquisition system to record systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
-
Baseline Measurement:
-
Allow the animal to stabilize after surgery and record baseline hemodynamic parameters for at least 15-20 minutes.
-
-
Contrast Medium Administration:
-
Administer a bolus of the ioxaglate formulation intravenously via the jugular vein cannula using an infusion pump at a controlled rate. The dose should be equivalent to a clinical dose on a body weight basis.
-
-
Post-Injection Monitoring:
-
Continuously record hemodynamic parameters for a specified period post-injection (e.g., 30-60 minutes).
-
Observe the animal for any signs of distress.
-
-
Data Analysis:
-
Analyze the recorded data to determine the magnitude and duration of changes in blood pressure and heart rate compared to baseline values.
-
Signaling Pathways and Cellular Effects
The individual components of ioxaglate formulations, meglumine and sodium, are not merely inert counter-ions. They can interact with cellular machinery and influence signaling pathways, which may contribute to both the efficacy and the adverse effect profile of the contrast medium.
The Role of Sodium in Endothelial Cell Signaling
Sodium ions are fundamental to numerous physiological processes, including the maintenance of membrane potential and the transport of molecules across cell membranes.[3] In the context of contrast media administration, the local concentration of sodium in the vasculature can transiently increase. Elevated extracellular sodium has been shown to stimulate inflammatory signaling in endothelial cells.[1] This can lead to the upregulation of adhesion molecules such as VCAM-1 and E-selectin, and the chemoattractant MCP-1, which are involved in leukocyte adhesion and transmigration, key events in inflammation and atherosclerosis.[1] While the transient nature of the sodium increase during a radiographic procedure may not induce chronic effects, it could contribute to acute endothelial activation and inflammatory responses, particularly in susceptible individuals.
Sodium Ion Signaling in Endothelial Cells.
Meglumine's Potential Cellular Interactions
Meglumine, or N-methyl-D-glucamine, is an amino sugar derived from sorbitol. While primarily used as an excipient to increase the solubility and stability of drugs, emerging research suggests it may not be biologically inert. Studies have shown that meglumine can have protective effects in models of metabolic syndrome and type II diabetes.[4][5] One identified mechanism is the stimulation of the SNF-related kinase (SNARK), also known as NUAK2. SNARK is involved in regulating glucose uptake in muscle cells and has been linked to cellular stress responses.
While the direct relevance of SNARK activation to the acute administration of ioxaglate is still under investigation, it raises the possibility that meglumine could modulate cellular metabolism and stress responses in the tissues it perfuses. Further research is needed to elucidate the specific signaling pathways affected by meglumine in the context of radiographic contrast media and its potential implications for patient outcomes.
Potential Cellular Effects of Meglumine.
Experimental Workflow for In Vitro Endothelial Cell Function Assessment
Objective: To evaluate the impact of ioxaglate formulations and their individual components on endothelial cell viability and function.
Apparatus: Cultured human umbilical vein endothelial cells (HUVECs), cell culture reagents, 24-well plates, lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit, and cell viability assay kit (e.g., MTT or WST-1).
Procedure:
-
Cell Culture:
-
Culture HUVECs in appropriate growth medium until they reach confluence in 24-well plates.
-
-
Treatment:
-
Prepare solutions of this compound/sodium, this compound alone, and ioxaglate sodium alone at various concentrations in cell culture medium.
-
Remove the growth medium from the cells and replace it with the treatment solutions. Include a control group with fresh medium only.
-
Incubate the cells for different time points (e.g., 1, 4, and 24 hours).
-
-
LDH Cytotoxicity Assay (to measure membrane damage):
-
At each time point, collect the cell culture supernatant.
-
Lyse the remaining cells to determine the maximum LDH release.
-
Measure the LDH activity in the supernatant and the cell lysate according to the manufacturer's instructions using a microplate reader.
-
Calculate the percentage of cytotoxicity.
-
-
Cell Viability Assay (to measure metabolic activity):
-
At each time point, add the MTT or WST-1 reagent to the wells and incubate as per the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
-
-
Data Analysis:
-
Compare the cytotoxicity and cell viability across the different treatment groups and time points to assess the impact of the ioxaglate salts.
-
Workflow for Endothelial Cell Function Assessment.
Conclusion
The formulation of ioxaglate as a mixed meglumine and sodium salt is a sophisticated approach to optimizing the physicochemical properties of this low-osmolar contrast medium. The careful balance between these two cations allows for a favorable viscosity and osmolality profile, which translates to improved patient tolerance and diagnostic utility. While the ioxaglate anion is the primary determinant of radiopacity, the roles of meglumine and sodium extend beyond simple salt formation, with emerging evidence suggesting their involvement in cellular signaling pathways. A deeper understanding of these interactions, facilitated by standardized and detailed experimental protocols, will be crucial for the continued development of safer and more effective contrast agents for diagnostic imaging. Researchers and drug development professionals are encouraged to consider the multifaceted contributions of each component in the formulation to advance the field of radiographic contrast media.
References
- 1. Elevated sodium and dehydration stimulate inflammatory signaling in endothelial cells and promote atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental rat models for contrast-induced nephropathy; A comprehensive review : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. Sodium transport in endothelial cells--a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meglumine exerts protective effects against features of metabolic syndrome and type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to monitor cardiac function and hemodynamics in septic rodents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Micro-CT Imaging in Murine Models with Ioxaglate Meglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micro-computed tomography (micro-CT) is a non-invasive imaging modality that provides high-resolution, three-dimensional anatomical data, making it an invaluable tool in preclinical research. When combined with a contrast agent, micro-CT can be effectively used for in vivo angiography to visualize and quantify vascular structures. Ioxaglate meglumine (B1676163), a low-osmolality, ionic, iodinated contrast medium, is a suitable agent for such applications. Its formulation, often combined with ioxaglate sodium under the trade name Hexabrix®, offers good radio-opacity for vascular imaging. Due to the rapid renal clearance of small molecule iodinated contrast agents in rodents, imaging protocols must be optimized for swift acquisition post-injection to capture the arterial and early venous phases of enhancement.
These application notes provide a detailed protocol for conducting micro-CT angiography in murine models using ioxaglate meglumine, based on established practices for iodinated contrast agents and available product information.
Data Presentation
Table 1: this compound (Hexabrix® 320) Properties and Recommended Dosing for Murine Models
| Parameter | Value | Source(s) |
| Commercial Name | Hexabrix® 320 | [1][2] |
| Iodine Concentration | 320 mg I/mL | [1] |
| Recommended Dosage | 1.0 - 2.0 mL/kg (equivalent to 320 - 640 mg I/kg) | [3] |
| Injection Volume (for a 25g mouse) | 25 - 50 µL | |
| Injection Route | Intravenous (tail vein) | General Practice |
| Pharmacokinetics | Rapid renal clearance | [1] |
Table 2: Suggested Micro-CT Scanner Parameters for Murine Angiography
| Parameter | Suggested Range | Source(s) |
| Tube Voltage | 45 - 90 kVp | [4][5] |
| Tube Current | 160 - 400 µA | [4][5] |
| Exposure Time per Projection | 40 - 300 ms | |
| Number of Projections | 400 - 1000 | [5] |
| Voxel Size | 20 - 125 µm (isotropic) | [5][6] |
| Scan Time | < 1 - 5 minutes | [4][7] |
Note: Optimal scanner parameters will vary depending on the specific micro-CT system, the region of interest, and the desired image resolution. The values presented are a general guideline.
Table 3: Expected Contrast Enhancement Dynamics
| Time Point | Event | Expected Outcome | Source(s) |
| 0 - 30 seconds | Bolus injection | Rapid increase in vascular attenuation | [1] |
| 30 - 90 seconds | Peak Arterial Phase | Maximum opacification of arteries | [1] |
| 90 seconds - 5 minutes | Venous and Early Washout Phase | Enhancement of venous structures and beginning of renal clearance | [1] |
| > 5 minutes | Washout Phase | Rapid decrease in vascular contrast as the agent is cleared by the kidneys | [1] |
Quantitative Hounsfield Unit (HU) values for specific tissues in murine models using this compound are not widely reported in the literature. Researchers should perform pilot studies to determine the contrast enhancement profile for their specific experimental setup.
Experimental Protocols
I. Animal Preparation
-
Animal Model: This protocol is intended for use with adult mice (e.g., C57BL/6, BALB/c) with body weights in the range of 20-30g.
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic agent such as isoflurane (B1672236) (1-2% in oxygen). It is crucial to monitor the animal's respiratory rate and maintain body temperature throughout the procedure.
-
Catheterization: Securely place a 27-30 gauge needle connected to a catheter into the lateral tail vein. Ensure the catheter is patent and free of air bubbles.
-
Positioning: Position the anesthetized mouse on the scanner bed, securing it to minimize motion artifacts. The orientation will depend on the specific region of interest.
II. Contrast Agent Administration
-
Contrast Agent: Use a sterile solution of this compound (e.g., Hexabrix® 320, containing 320 mg I/mL).
-
Dosage Calculation: Calculate the required volume of the contrast agent to achieve a dose within the range of 1.0 - 2.0 mL/kg. For a 25g mouse, this corresponds to an injection volume of 25 - 50 µL.
-
Injection: A rapid and consistent bolus injection is critical for achieving high-quality angiograms due to the fast clearance of the agent. The use of an automated injection pump is highly recommended to ensure a controlled and reproducible injection rate.
III. Micro-CT Imaging
-
Timing of Acquisition: The micro-CT scan must be initiated immediately after the start of the contrast agent injection to capture the arterial phase.[1] Dynamic scanning with multiple acquisitions at short intervals (e.g., every 15-30 seconds) can be beneficial for capturing different vascular phases.
-
Scanner Settings: Utilize scanner parameters within the ranges suggested in Table 2. It is advisable to perform pilot scans to optimize the settings for your specific micro-CT system and experimental objectives to maximize the contrast-to-noise ratio.
IV. Image Analysis
-
Image Reconstruction: Reconstruct the acquired projection data to generate a 3D volume. The reconstructed images will typically be in Hounsfield Units (HU), where air is approximately -1000 HU and water is 0 HU.
-
Image Visualization: Utilize 3D visualization software to create maximum intensity projections (MIPs) and volume renderings to visualize the vasculature.
-
Quantitative Analysis: For quantitative assessment, draw regions of interest (ROIs) on specific vessels (e.g., aorta, carotid arteries) to measure the contrast enhancement in Hounsfield Units over time.[5] Software tools can also be used to quantify vessel diameter, branching, and other vascular parameters.
Visualization
Caption: Experimental workflow for in vivo micro-CT angiography using this compound.
Caption: Relationship between experimental factors and outcomes in micro-CT angiography.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Using Micro-computed Tomography for the Assessment of Tumor Development and Follow-up of Response to Treatment in a Mouse Model of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo X-Ray Computed Tomographic Imaging of Soft Tissue with Native, Intravenous, or Oral Contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | In vivo small animal micro-CT using nanoparticle contrast agents [frontiersin.org]
Standard Operating Procedure for Ioxaglate Meglumine Administration in Rat Angiography
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the administration of ioxaglate meglumine (B1676163) (in a combined formulation with ioxaglate sodium, commonly known as Hexabrix) for angiographic studies in rats. These guidelines are intended for researchers, scientists, and drug development professionals to ensure safe, effective, and reproducible angiographic imaging in a laboratory setting.
Introduction
Angiography in rat models is a crucial imaging technique for visualizing the vascular system, assessing vessel patency, and investigating the effects of novel therapeutics on the vasculature. Ioxaglate meglumine is a low-osmolality, ionic, iodinated contrast medium that provides excellent opacification of blood vessels for X-ray-based imaging.[1] This document outlines the necessary materials, equipment, and a step-by-step protocol for the successful administration of this compound in rat angiography.
Materials and Equipment
Contrast Media and Reagents
-
This compound and ioxaglate sodium injection (e.g., Hexabrix 320, providing 320 mg of organically bound iodine per mL).[2][3][4]
-
Sterile 0.9% saline solution for flushing.
-
Heparinized saline (10-100 U/mL) for catheter patency.
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Analgesic agent for post-procedural care.
-
Betadine or other surgical scrub.
-
Sterile gauze and drapes.
Equipment
-
Angiography imaging system (e.g., digital subtraction angiography (DSA) system).
-
Surgical board with temperature control.
-
Surgical microscope or loupes.
-
Microsurgical instrument kit (forceps, scissors, needle holders, vessel dilators).
-
Catheters (e.g., 2Fr or 3Fr for femoral or carotid artery).[5]
-
Guidewires (if necessary).
-
Infusion pump.
-
Syringes (various sizes).
-
Suture material (e.g., 4-0 to 6-0 silk).
-
Animal scale.
-
Clippers for hair removal.
-
Monitoring equipment (ECG, respiratory rate, temperature).
Pre-Procedural Preparations
Animal Preparation
-
Fasting: Fast the rat for 4-6 hours prior to the procedure to reduce the risk of aspiration, while allowing free access to water.
-
Weighing: Accurately weigh the animal on the day of the procedure to calculate the correct dosage of anesthetic and contrast medium.
-
Anesthesia: Anesthetize the rat using an approved institutional protocol. Monitor the depth of anesthesia throughout the procedure.
-
Hair Removal and Surgical Site Preparation: Shave the fur from the surgical site (e.g., inguinal region for femoral access, ventral neck for carotid access). Cleanse the area with a surgical scrub like Betadine, followed by 70% ethanol, repeating this process three times.
-
Positioning: Place the rat on a heated surgical board in a supine position and secure the limbs. Maintain the animal's body temperature between 36.5°C and 37.5°C.
This compound Preparation
-
Warming: Gently warm the this compound solution to body temperature (approximately 37°C) to reduce its viscosity and minimize the risk of adverse reactions.[2]
-
Dosage Calculation: The recommended dosage of this compound for rat angiography is based on the iodine concentration. A general guideline is to use a dose that provides adequate vessel opacification while remaining well below the toxic dose. The intravenous LD50 of Hexabrix in rats is greater than 8 g/kg of iodine.[2][3] A starting dose of 1.5 mL/kg of Hexabrix 320 (equivalent to 480 mg Iodine/kg) is recommended. This can be adjusted based on the specific requirements of the study and the imaging modality.
Experimental Protocols
Surgical Catheterization
Two common approaches for arterial access in rats are the femoral artery and the common carotid artery. The choice of vessel depends on the target area for imaging.
-
Make a small incision in the inguinal region to expose the femoral artery and vein.[6][7][8]
-
Carefully dissect the femoral artery from the surrounding connective tissue and the femoral nerve.
-
Place ligatures proximally and distally to the intended cannulation site.[7]
-
Temporarily occlude blood flow using micro-vascular clips or by tightening the proximal ligature.
-
Create a small arteriotomy using fine-tipped scissors or a needle.
-
Insert the catheter into the artery and advance it to the desired location.
-
Secure the catheter in place with the ligatures.
-
Confirm catheter patency by flushing with a small volume of heparinized saline.
-
Make a midline ventral incision in the neck.
-
Retract the salivary glands and sternohyoid muscles to expose the common carotid artery.[2][9]
-
Carefully separate the carotid artery from the vagus nerve.[9]
-
Follow steps 3-8 as described for femoral artery catheterization.
This compound Administration and Angiography
-
Connect the indwelling catheter to the infusion pump primed with the warmed this compound solution.
-
Set the infusion pump to the desired rate. A typical infusion rate for rat angiography is 1-2 mL/min . The total volume will depend on the calculated dose (e.g., for a 300g rat at 1.5 mL/kg, the total volume is 0.45 mL).
-
Initiate the angiography image acquisition sequence.
-
Start the infusion of this compound. The injection should be a rapid bolus to achieve optimal vessel opacification.
-
Acquire a series of images to visualize the passage of the contrast medium through the vasculature.
-
After the contrast injection, flush the catheter with sterile saline to clear any remaining contrast agent.
Data Presentation
The following tables summarize the key quantitative data for the administration of this compound in rat angiography.
Table 1: this compound (Hexabrix 320) Properties
| Property | Value | Reference |
| Iodine Concentration | 320 mg/mL | [2][4] |
| Osmolality | ~600 mOsm/kg water | [2] |
| Viscosity at 37°C | 7.5 cP | [2] |
| Intravenous LD50 in Rats | >8 g Iodine/kg | [2][3] |
Table 2: Recommended Dosage and Administration Parameters for Rat Angiography
| Parameter | Recommended Value | Notes |
| Animal Weight | 250 - 400 g | |
| This compound (Hexabrix 320) Dosage | 1.5 mL/kg | Equivalent to 480 mg Iodine/kg. Can be adjusted as needed. |
| Total Infusion Volume (example for 300g rat) | 0.45 mL | Calculated based on the dosage. |
| Infusion Rate | 1 - 2 mL/min | To be administered as a rapid bolus. |
| Catheter Size | 2Fr - 3Fr | Dependent on the vessel size.[5] |
Post-Procedural Care
-
After the imaging is complete, carefully withdraw the catheter.
-
Ligate the vessel at the arteriotomy site.
-
Close the surgical incision in layers using appropriate suture material.
-
Administer a post-operative analgesic as per your institution's approved protocol.
-
Discontinue anesthesia and allow the rat to recover in a clean, warm cage.
-
Monitor the animal closely for signs of pain, distress, or complications such as bleeding or hematoma formation at the surgical site.[10][11][12]
-
Provide easy access to food and water once the animal is fully recovered from anesthesia.
-
Check the surgical site daily for the next 72 hours for signs of infection or other complications.
Mandatory Visualizations
Experimental Workflow
References
- 1. A clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Rat and Mouse Carotid Artery Surgery: Injury & Remodeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vettimes.co.uk [vettimes.co.uk]
- 4. UpToDate 2018 [doctorabad.com]
- 5. yorksj.ac.uk [yorksj.ac.uk]
- 6. Femoral Arterial and Venous Catheterization for Blood Sampling, Drug Administration and Conscious Blood Pressure and Heart Rate Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A microsurgical technique for catheter insertion in the rat femoral artery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsurgical technique for femoral vascular access in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adinstruments.com [adinstruments.com]
- 10. Cardiac catheterisation and coronary angiography - Recovery - NHS [nhs.uk]
- 11. svhhearthealth.com.au [svhhearthealth.com.au]
- 12. Going home after an angiogram [cathlab.vch.ca]
Calculating the appropriate dosage of ioxaglate meglumine for pediatric animal studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxaglate meglumine (B1676163), an ionic, low-osmolality iodinated contrast medium, is utilized in various radiographic procedures. Its application in pediatric animal studies requires careful consideration of dosage, administration, and potential physiological effects due to the unique characteristics of developing organ systems. These application notes provide a comprehensive guide for the use of ioxaglate meglumine in preclinical pediatric research, focusing on appropriate dosage calculations, detailed experimental protocols, and an overview of the potential cellular mechanisms of action.
Data Presentation: Dosage and Physicochemical Properties
Quantitative data regarding this compound is crucial for accurate and reproducible experimental design. The following tables summarize key information.
Table 1: Physicochemical Properties of this compound (Hexabrix®)
| Property | Value | Reference |
| Iodine Concentration | 320 mg/mL | [1] |
| Osmolality | ~600 mOsm/kg water | [1] |
| Viscosity at 20°C | 15.7 cP | [1] |
| Viscosity at 37°C | 7.5 cP | [1] |
| Specific Gravity at 37°C | 1.348 | [1] |
Table 2: Recommended Human Pediatric Dosing for this compound (Hexabrix®)
| Age Group | Recommended Dose | Maximum Dose |
| Infants (< 6 months) | 3 mL/kg | 5 mL/kg |
| Children (> 6 months) | 2 mL/kg | 5 mL/kg |
Note: This table is based on human pediatric guidelines and serves as a starting point for preclinical dose range-finding studies.[1]
Table 3: Estimated Starting Dosages for Pediatric Animal Studies (Calculated using Allometric Scaling from Human Pediatric Dose)
| Animal Species | Average Body Weight (kg) | Km Factor | Conversion Factor (to human equivalent dose) | Estimated Starting Dose Range (mL/kg) |
| Piglet (Sus scrofa domesticus) | 5 | 12 | 3.1 | 0.65 - 1.61 |
| Puppy (Canis lupus familiaris) | 2 | 20 | 1.8 | 1.11 - 2.78 |
| Juvenile Non-Human Primate (Macaca mulatta) | 3 | 12 | 3.1 | 0.65 - 1.61 |
Disclaimer: These are estimated starting doses and should be validated with dose range-finding studies in the specific animal model. The conversion is based on body surface area (BSA) calculations, a widely accepted method for interspecies dose extrapolation.[2][3][4] The formula used for conversion is: Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km). The human Km is 37.
Experimental Protocols
Detailed methodologies are critical for ensuring the welfare of the animals and the integrity of the scientific data.
General Preparation Protocol for All Species
-
Acclimatization: Animals should be acclimatized to the facility for a minimum of 7 days prior to the study.
-
Health Assessment: A veterinarian should perform a thorough health assessment to ensure the animals are free of disease.
-
Fasting:
-
Piglets and Puppies: Fast for 4-6 hours prior to anesthesia to prevent hypoglycemia.
-
Juvenile Non-Human Primates: Fast for 4-6 hours to reduce the risk of regurgitation and aspiration. Water should not be withheld.[5]
-
-
Premedication: Administer appropriate premedication (e.g., sedatives, analgesics) as determined by the attending veterinarian to reduce stress and anesthetic requirements.
Protocol for Intravenous Administration of this compound in Piglets
-
Anesthesia: Induce anesthesia using an appropriate protocol (e.g., inhalant isoflurane (B1672236) or sevoflurane, or an injectable combination like ketamine/xylazine). Maintain anesthesia with an inhalant agent.[6]
-
Vascular Access:
-
This compound Administration:
-
Warm the this compound solution to body temperature (37°C) to reduce viscosity.
-
Administer the calculated dose as a bolus injection over 1-2 minutes using an infusion pump for accuracy.
-
Immediately following administration, flush the catheter with sterile saline to ensure the full dose is delivered.
-
-
Monitoring:
-
Continuously monitor vital signs (heart rate, respiratory rate, blood pressure, body temperature) throughout the procedure.
-
Observe for any signs of adverse reactions such as changes in skin color, swelling at the injection site, or respiratory distress.
-
-
Recovery:
-
Discontinue anesthesia and monitor the animal until it is fully recovered.
-
Provide a heat source to prevent hypothermia during recovery.
-
Offer food and water once the animal is fully ambulatory.
-
Protocol for Intravenous Administration of this compound in Puppies
-
Anesthesia: Induce and maintain anesthesia using a protocol appropriate for canines (e.g., propofol (B549288) induction, isoflurane maintenance).
-
Vascular Access: Place an intravenous catheter in the cephalic or saphenous vein.
-
This compound Administration:
-
Warm the contrast agent to 37°C.
-
Administer the calculated dose intravenously. For computed tomography (CT) angiography, a rapid bolus may be required.[9]
-
Flush the catheter with sterile saline.
-
-
Monitoring:
-
Monitor vital signs continuously.
-
Be vigilant for signs of hypersensitivity reactions, which can include urticaria, facial edema, vomiting, and changes in heart rate and blood pressure.[10]
-
-
Recovery:
-
Monitor the puppy closely during recovery from anesthesia.
-
Ensure the animal is warm and comfortable.
-
Protocol for Intravenous Administration of this compound in Juvenile Non-Human Primates
-
Anesthesia: Anesthesia protocols for non-human primates should be developed in consultation with a veterinarian experienced with these species. A common approach involves sedation with ketamine, followed by intubation and maintenance with isoflurane.[11]
-
Vascular Access: Place an intravenous catheter in the saphenous or cephalic vein.[12]
-
This compound Administration:
-
Warm the this compound to body temperature.
-
Administer the calculated dose as an intravenous injection.
-
Flush the catheter with sterile saline.
-
-
Monitoring:
-
Continuous monitoring of cardiovascular and respiratory parameters is essential.
-
Observe for any behavioral changes or signs of distress post-procedure.
-
-
Recovery:
-
Recover the animal in a warm, quiet environment.
-
Closely monitor for any delayed adverse reactions.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Iodinated Contrast Media-Induced Endothelial Cell Dysfunction
Caption: Iodinated contrast media can induce endothelial cell dysfunction through oxidative stress and inflammatory pathways.
Experimental Workflow for Pediatric Animal Studies with this compound
Caption: A generalized workflow for conducting pediatric animal imaging studies with this compound.
Logical Relationship for Dose Calculation in Pediatric Animal Studies
Caption: The logical process for determining the appropriate dosage of this compound for pediatric animal studies.
References
- 1. Radiographic Imaging of Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion between animals and human [targetmol.com]
- 4. Can Animal Scales Help with Dosage Calculations for Medications? [barnworld.com]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. Comparison of COMPUTED TOMOGRAPHY Image Quality Using Intravenous vs. Intraosseous Contrast Administration in Swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro investigation the effects of iodinated contrast media on endothelial cell viability, cell cycle, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Optimizing contrast protocol for bone‐subtraction CT angiography of intracranial arteries in normal dogs using 160‐slice CT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. K9 Clinical Practice Guideline #20- Diagnostic Imaging [books.allogy.com]
- 12. Pharmacokinetics and Magnetic Resonance Imaging of Biodegradable Macromolecular Blood-Pool Contrast Agent PG-Gd in Non-Human Primates: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ioxaglate Meglumine in Contrast-Enhanced Computed Tomography of Small Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxaglate meglumine (B1676163), a low-osmolality, ionic, dimeric iodinated contrast medium, serves as a valuable tool in contrast-enhanced computed tomography (CECT) for the visualization of vascular structures and soft tissues in small animals.[1][2] Its lower osmolality compared to high-osmolality agents is associated with a reduced incidence of adverse effects.[2][3][4][5] These application notes provide detailed protocols for the use of ioxaglate meglumine (commonly available as Hexabrix®) in canine, feline, and rodent CECT studies, based on established principles of veterinary radiology and available pharmacokinetic data.
Disclaimer: The following protocols are synthesized from available literature for this compound and other iodinated contrast agents in small animals. Researchers should adapt and optimize these protocols based on their specific experimental needs, institutional guidelines, and the clinical condition of the animal.
Physicochemical Properties and Mechanism of Action
This compound enhances the contrast of CT images by increasing the attenuation of X-rays in the tissues where it distributes. The iodine atoms in the ioxaglate molecule effectively absorb X-rays, leading to a brighter appearance on the CT scan. Following intravenous administration, this compound is rapidly distributed in the plasma and interstitial fluid. Its pharmacokinetic profile in dogs is characterized by a biphasic elimination pattern, involving a rapid initial distribution phase followed by a slower urinary excretion phase.[1]
Caption: Mechanism of iodinated contrast enhancement in CT imaging.
Experimental Protocols
I. General Preparation for Small Animal CECT
-
Animal Acclimatization: Acclimate animals to the facility for a minimum of 72 hours prior to the imaging study.
-
Fasting: Fast the animal for 6-12 hours to reduce gastrointestinal content and the risk of aspiration under anesthesia. Water can be provided until 2 hours before the procedure.
-
Anesthesia: Anesthetize the animal using an appropriate protocol (e.g., isoflurane (B1672236) inhalation) to minimize motion artifacts. Monitor vital signs (heart rate, respiratory rate, temperature) throughout the procedure.
-
Catheterization: Place an intravenous catheter in a suitable peripheral vein (e.g., cephalic, saphenous) for the administration of the contrast agent. The catheter should be of an appropriate gauge to accommodate the desired injection rate.[6]
II. This compound Administration and CT Imaging
The following tables provide recommended starting parameters for this compound administration in different small animal species. These may require optimization based on the specific scanner and research question.
Table 1: Canine CECT Protocol with this compound
| Parameter | Recommendation | Notes |
| Dosage | 600-800 mg Iodine/kg body weight | Equivalent to approximately 1.8-2.5 mL/kg of Hexabrix® (320 mgI/mL) |
| Injection Rate | 2-5 mL/s | Higher rates are generally used for arterial phase imaging.[7] |
| Saline Flush | 10-20 mL | Administer immediately after contrast injection to push the contrast bolus and reduce streak artifacts. |
| Arterial Phase Scan Delay | 15-25 seconds post-injection | Optimal for visualizing the arterial system. |
| Venous Phase Scan Delay | 40-60 seconds post-injection | Ideal for imaging organs in the portal venous phase.[8] |
| Delayed Phase Scan Delay | 3-5 minutes post-injection | Useful for assessing contrast washout and characterizing certain lesions. |
Table 2: Feline CECT Protocol with this compound
| Parameter | Recommendation | Notes |
| Dosage | 600-800 mg Iodine/kg body weight | Equivalent to approximately 1.8-2.5 mL/kg of Hexabrix® (320 mgI/mL) |
| Injection Rate | 1-3 mL/s | Adjust based on cat size and catheter gauge. A study on feline CT angiography used a dose of 740 mgI/kg.[9] |
| Saline Flush | 5-10 mL | |
| Arterial Phase Scan Delay | 10-20 seconds post-injection | Cats have a faster circulation time than dogs.[9] |
| Venous Phase Scan Delay | 30-50 seconds post-injection | |
| Delayed Phase Scan Delay | 3-5 minutes post-injection |
Table 3: Rodent (Rat/Mouse) CECT Protocol with this compound
| Parameter | Recommendation | Notes |
| Dosage | 300-600 mg Iodine/kg body weight | Equivalent to approximately 0.9-1.8 mL/kg of Hexabrix® (320 mgI/mL) |
| Injection Rate | 0.1-0.5 mL/s | Use a syringe pump for precise control. |
| Saline Flush | 0.5-1 mL | |
| Arterial Phase Scan Delay | 5-15 seconds post-injection | |
| Venous Phase Scan Delay | 25-45 seconds post-injection | |
| Delayed Phase Scan Delay | 2-4 minutes post-injection |
Experimental Workflow
The following diagram illustrates a typical workflow for a CECT study in a small animal using this compound.
Caption: Generalized workflow for CECT in small animals.
Data Presentation and Analysis
Quantitative data from CECT studies should be presented in a clear and organized manner to facilitate comparison and interpretation. This includes measurements of contrast enhancement in Hounsfield Units (HU) in regions of interest (ROIs) at different time points, as well as any pharmacokinetic parameters derived from the data.
Table 4: Example of Quantitative Data Summary
| Animal ID | Species | Dosage (mgI/kg) | ROI | Pre-Contrast HU | Peak Arterial HU | Peak Venous HU | Delayed Phase HU |
| 001 | Canine | 800 | Aorta | 45 | 450 | 250 | 150 |
| 002 | Canine | 800 | Liver | 60 | 120 | 180 | 100 |
| 003 | Feline | 740 | Aorta | 42 | 420 | 230 | 140 |
| 004 | Feline | 740 | Kidney | 35 | 200 | 350 | 250 |
| 005 | Rat | 600 | Aorta | 40 | 380 | 210 | 130 |
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for designing effective CECT protocols. The biphasic elimination in dogs, with a rapid distribution phase followed by a slower excretion phase, dictates the timing of image acquisition for different applications.[1] For angiography, imaging should be performed during the initial rapid distribution phase, while imaging of organ parenchyma is typically performed during the subsequent phase of equilibrium and excretion.
Safety Considerations
While this compound is a low-osmolality contrast agent, it is important to be aware of potential adverse reactions, which can include transient hypotension and allergic-type reactions.[3][4][5] Animals should be closely monitored during and after administration. The risk of adverse events can be minimized by ensuring adequate hydration of the animal prior to the procedure.[10]
References
- 1. Pharmacokinetics of contrast media: experimental results in dog and man with CT implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of high (sodium meglumine diatrizoate, Renografin-76) and low osmolar (sodium meglumine ioxaglate, Hexabrix) radiographic contrast media on diastolic function during left ventriculography in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of sodium and meglumine ioxaglate (Hexabrix) and Hypaque M60% in contrast-enhanced computed cranial tomographic scanning. A double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ioxaglate, a new low osmolar contrast medium used in femoral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K9 Clinical Practice Guideline #20- Diagnostic Imaging [books.allogy.com]
- 7. Optimizing contrast protocol for bone‐subtraction CT angiography of intracranial arteries in normal dogs using 160‐slice CT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-dimensional CT angiography of the canine hepatic vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EFFECTS OF TWO CONTRAST INJECTION PROTOCOLS ON FELINE AORTIC AND HEPATIC ENHANCEMENT USING DYNAMIC COMPUTED TOMOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UpToDate 2018 [doctorabad.com]
Application of Ioxaglate Meglumine in In Vivo Vascular Imaging Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of ioxaglate meglumine (B1676163), a low-osmolarity iodinated contrast agent, in preclinical in vivo vascular imaging and functional studies. The information is intended to guide researchers in designing and executing experiments for vascular assessment in rodent models.
General Properties and Considerations
Ioxaglate meglumine, often available commercially as Hexabrix®, is an ionic, low-osmolality contrast medium.[1] Its properties make it suitable for various vascular imaging applications. The iodine atoms in its structure absorb X-rays, leading to enhanced contrast in radiographic imaging.[1] When administered intravenously, it is rapidly distributed through the circulatory system and is primarily excreted unchanged by the kidneys.[2]
Application I: In Vivo Micro-CT Angiography for Vascular Morphology Assessment (Adapted Protocol)
This protocol is adapted for this compound based on established methods for other low-osmolar iodinated contrast agents in rodents, as a specific protocol for ioxaglate in this application was not identified in the reviewed literature. Optimization of specific parameters for this compound is recommended.
Experimental Protocol: Micro-CT Angiography in Rats
Objective: To visualize and quantitatively assess the macro- and micro-vasculature of a target organ or region of interest in a rat model.
Materials:
-
This compound (320 mg I/mL)
-
Anesthetic agent (e.g., isoflurane)
-
Catheter (e.g., 24G) for tail vein cannulation
-
Infusion pump
-
High-resolution in vivo micro-CT scanner
-
Animal monitoring equipment (respiration, temperature)
-
Sterile saline
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Place the anesthetized animal on the scanner bed and secure it to prevent motion artifacts.
-
Maintain the animal's body temperature using a heating pad.
-
Cannulate the lateral tail vein with a 24G catheter and ensure it is patent.
-
-
Contrast Agent Administration:
-
Warm the this compound solution to 37°C to reduce viscosity.
-
For dynamic imaging of the arterial phase, a bolus injection followed by continuous infusion is recommended to maintain a steady-state blood iodine concentration during the scan.
-
Loading Dose (Bolus): Administer an initial bolus of this compound to rapidly increase blood iodine concentration. A starting dose of 150-300 mg I/kg can be considered.
-
Maintenance Infusion: Immediately after the bolus, start a continuous infusion. The rate will need to be optimized, but a starting point of 10-20 µL/min can be used for a rat.
-
-
Micro-CT Imaging:
-
Perform a non-contrast scan prior to contrast administration to serve as a baseline.
-
Initiate the contrast-enhanced scan immediately after the bolus injection.
-
Suggested scanner parameters are provided in the table below. These may need optimization based on the specific micro-CT system.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the acquired projection data to generate 3D volumetric images of the vasculature.
-
Using appropriate software, vascular parameters such as vessel volume, density, diameter, and tortuosity can be quantified.
-
Data Presentation: Suggested Micro-CT Scanner Parameters
| Parameter | Suggested Range |
| X-ray Tube Voltage | 50 - 80 kVp |
| X-ray Tube Current | 400 - 800 µA |
| Exposure Time per Projection | 50 - 1500 ms |
| Number of Projections | 400 - 720 |
| Voxel Size (Isotropic) | 20 - 150 µm |
| Scan Time | Dependent on other parameters |
Experimental Workflow: Micro-CT Angiography
Application II: Assessment of Antithrombotic Effects in a Rat Model
This section details a specific experimental application of this compound to assess its functional effects on the vasculature, specifically its antithrombotic properties.[3]
Experimental Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
Objective: To evaluate the in vivo antithrombotic potential of this compound.
Animal Model: Male Wistar rats (250-300g).
Materials:
-
This compound (Hexabrix® 320 mg I/mL)
-
Anesthetic (e.g., sodium pentobarbital)
-
Ferric chloride (FeCl₃) solution (35% wt/vol)
-
Filter paper discs (2 mm diameter)
-
Ultrasonic flow probe
-
Surgical instruments
-
Saline solution (0.9% NaCl)
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat (e.g., sodium pentobarbital (B6593769) 60 mg/kg, intraperitoneally).
-
Isolate the right common carotid artery.
-
Place an ultrasonic flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound intravenously at a dose of 1600 mg iodine/kg.[3] The control group receives an equivalent volume of saline.
-
-
Thrombosis Induction:
-
Apply a filter paper disc saturated with 35% FeCl₃ solution to the surface of the carotid artery, downstream from the flow probe.
-
Leave the filter paper in place for 10 minutes.
-
-
Data Collection:
-
Continuously monitor and record carotid artery blood flow.
-
The "Time to Occlusion" (TTO) is defined as the time from the application of FeCl₃ until blood flow ceases completely for at least 1 minute.
-
After the experiment, excise the thrombosed arterial segment and weigh the thrombus ("Thrombus Weight" - TW).
-
Data Presentation: Quantitative Results of Antithrombotic Effects
| Treatment Group | Time to Occlusion (TTO) (minutes, Mean ± SEM) | Thrombus Weight (TW) (mg, Mean ± SEM) |
| Saline (Control) | 19.6 ± 2.4 | 4.7 ± 0.7 |
| This compound (1600 mg I/kg) | 30.0 ± 1.1 | 2.6 ± 0.4 |
| Data from a study in a rat model of arterial thrombosis.[3] |
Experimental Workflow: Thrombosis Model
Signaling Pathway: Antithrombotic Effect of Ioxaglate
Ioxaglate's antithrombotic effects are, in part, attributed to the ioxaglic acid moiety.[3] It has been shown to interfere with the coagulation cascade by inhibiting thrombin-mediated feedback activation of factors V and VIII, and platelets.[3] This is thought to occur through interference with the binding of macromolecular substrates to thrombin's anionic exosite I.[3] Additionally, ioxaglate has been observed to have direct cytotoxic effects on endothelial cells in vitro, which may contribute to endothelial dysfunction.[4]
References
Application Notes and Protocols for Ioxaglate Meglumine Dilution in Peripheral Venography Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxaglate meglumine (B1676163) (commercially available as Hexabrix®) is an ionic, low-osmolality radiopaque contrast medium used in various imaging procedures, including peripheral venography. Its lower osmolality compared to high-osmolality contrast agents is associated with a reduced incidence of patient discomfort, such as pain and heat sensation, and a lower risk of complications like thrombophlebitis.[1][2] For peripheral venography, dilution of ioxaglate meglumine with a suitable diluent like normal saline is a common practice to further enhance patient tolerance and potentially optimize image quality for venous structures.
These application notes provide a framework for researchers designing studies to evaluate the optimal dilution of this compound for peripheral venography. The included protocols are based on established venography techniques and provide a basis for investigating key research questions, such as the impact of different dilution ratios on diagnostic image quality, patient-reported outcomes, and the incidence of post-procedural adverse events.
Data Presentation: Quantitative Parameters for Investigation
The following tables outline key quantitative data points that should be collected and analyzed in a research study investigating the dilution of this compound for peripheral venography.
Table 1: this compound Dilution Parameters
| Parameter | Description | Example Values for Investigation |
| This compound Concentration | The initial concentration of the this compound solution (e.g., Hexabrix® 320, providing 320 mg of iodine per mL). | 320 mgI/mL |
| Diluent | The solution used to dilute the this compound. | 0.9% Sodium Chloride (Normal Saline) |
| Dilution Ratio (Contrast:Saline) | The volumetric ratio of this compound to normal saline. | Undiluted (1:0), 1:0.6, 1:1 |
| Final Iodine Concentration (mgI/mL) | The calculated concentration of iodine in the final diluted solution. | 320, 200, 160 |
| Volume of Contrast Medium per Extremity (mL) | The total volume of the diluted or undiluted contrast medium injected per limb. | 50 - 150 |
Table 2: Injection and Imaging Parameters
| Parameter | Description | Recommended Specification |
| Injection Site | The vein used for the injection of the contrast medium. | A superficial vein on the dorsum of the foot |
| Catheter Size | The gauge of the intravenous catheter used for injection. | 21 or 22 gauge |
| Injection Rate (mL/s) | The rate at which the contrast medium is injected. | 1-2 mL/s (manual or power injector) |
| Fluoroscopy | Real-time X-ray imaging used to monitor the injection and venous filling. | Continuous during injection |
| Radiographic Imaging Sequence | The series of X-ray images acquired during and after the injection. | Anteroposterior (AP) and lateral views of the calf, knee, thigh, and hip. |
Table 3: Outcome Measures
| Parameter | Description | Method of Assessment |
| Image Quality Score | A qualitative or quantitative assessment of the diagnostic quality of the venograms. | 4- or 5-point Likert scale (e.g., 1=non-diagnostic, 5=excellent opacification) assessed by blinded radiologists. |
| Patient-Reported Pain/Discomfort | The level of pain or heat sensation experienced by the patient during injection. | Visual Analog Scale (VAS) from 0 (no pain) to 10 (worst imaginable pain). |
| Incidence of Thrombophlebitis | The development of vein inflammation with a blood clot at the injection site or along the imaged veins. | Clinical follow-up at 24 and 48 hours; Iodine-125 fibrinogen uptake test. |
| Other Adverse Events | Any other unwanted medical occurrences (e.g., nausea, vomiting, rash). | Patient questionnaire and clinical observation. |
Experimental Protocols
The following are detailed protocols for a research study comparing different dilutions of this compound for peripheral venography.
Protocol 1: Preparation of Diluted this compound Solutions
Objective: To prepare standardized dilutions of this compound for administration.
Materials:
-
This compound 39.3% and ioxaglate sodium 19.6% injection (e.g., Hexabrix®)
-
Sterile 0.9% Sodium Chloride (Normal Saline) for injection
-
Sterile syringes (various sizes)
-
Sterile empty vials or containers for mixing
-
Aseptic technique supplies (gloves, alcohol wipes)
Procedure:
-
Undiluted Solution (Control Group): Draw the required volume of this compound directly from the vial into a sterile syringe.
-
1:0.6 Dilution (to achieve approximately 200 mgI/mL):
-
For every 1 mL of this compound, add 0.6 mL of normal saline.
-
Example: To prepare 80 mL of the diluted solution, mix 50 mL of this compound with 30 mL of normal saline.
-
Gently agitate the mixture to ensure homogeneity.
-
-
1:1 Dilution (to achieve 160 mgI/mL):
-
For every 1 mL of this compound, add 1 mL of normal saline.
-
Example: To prepare 100 mL of the diluted solution, mix 50 mL of this compound with 50 mL of normal saline.
-
Gently agitate the mixture to ensure homogeneity.
-
-
Label all prepared solutions clearly with the dilution ratio and final iodine concentration.
-
Maintain sterility throughout the preparation process.
Protocol 2: Peripheral Venography Procedure
Objective: To perform peripheral venography using a standardized technique for all study groups.
Patient Preparation:
-
Obtain informed consent from the patient.
-
Record baseline vital signs.
-
Ensure the patient is well-hydrated.
-
Position the patient supine on the fluoroscopy table, which can be tilted.
Procedure:
-
Place a 21 or 22-gauge intravenous catheter into a superficial vein on the dorsum of the foot.
-
Apply a tourniquet around the ankle to direct the contrast medium into the deep venous system. A second tourniquet may be placed below the knee.
-
Inject a small test dose of saline to ensure the catheter is correctly positioned within the vein.
-
Under fluoroscopic guidance, begin the injection of the prepared this compound solution at a steady rate of 1-2 mL/s.
-
During the injection, acquire spot images or continuous fluoroscopy of the deep veins of the calf, popliteal fossa, and thigh.
-
Once the deep venous system is adequately opacified, obtain radiographic images in at least two projections (anteroposterior and lateral).
-
After the injection is complete, flush the vein with a sufficient volume of normal saline (e.g., 50-100 mL) to wash out the contrast medium and reduce the risk of phlebitis.
-
Remove the tourniquets and the intravenous catheter. Apply pressure to the injection site.
-
Elevate the patient's leg.
Protocol 3: Assessment of Outcomes
Objective: To systematically collect data on image quality, patient-reported outcomes, and adverse events.
Image Quality Assessment:
-
Anonymize all venograms.
-
Have two or three independent, blinded radiologists review each study.
-
The radiologists will score the opacification of predefined venous segments (e.g., calf veins, popliteal vein, femoral vein) using a standardized scoring system (see Table 3).
-
Inter-observer variability should be assessed.
Patient-Reported Outcome Assessment:
-
Immediately following the procedure, ask the patient to rate the level of pain and heat sensation experienced during the injection using a Visual Analog Scale (VAS).
-
Administer a standardized questionnaire to capture other subjective experiences (e.g., nausea, dizziness).
Adverse Event Monitoring:
-
Perform a clinical examination of the injected limb at 24 and 48 hours post-procedure, specifically looking for signs of thrombophlebitis (pain, redness, swelling, palpable cord).
-
For a more objective measure of post-venographic thrombosis, consider performing an Iodine-125 labeled fibrinogen uptake test, which has been used in clinical trials of contrast media.
Visualizations
Caption: Experimental workflow for a randomized controlled trial.
Caption: Rationale for using diluted low-osmolality contrast media.
References
Application Notes and Protocols: Canine Arthrography with Ioxaglate Meglumine
Introduction
Arthrography is a valuable diagnostic imaging technique used to visualize the intra-articular structures of synovial joints. The use of a contrast agent enhances the delineation of soft tissues such as cartilage, menisci, ligaments, and the joint capsule, which are not well-visualized with standard radiography. Ioxaglate meglumine (B1676163), a low-osmolality ionic contrast medium, has been shown to be an effective and safe option for arthrography in canine models.[1] Studies have indicated that ioxaglate provides high-quality diagnostic images and induces a significantly lower inflammatory response in the synovial membrane compared to high-osmolality agents like diatrizoate.[1][2] This document provides a detailed experimental protocol for performing arthrography in canine models using ioxaglate meglumine, targeted at researchers, scientists, and drug development professionals.
Experimental Protocols
This protocol outlines the procedure for positive contrast arthrography in canine models, with a focus on the shoulder and stifle joints, based on established veterinary research.
1. Animal Model and Preparation
-
Animals: Healthy, skeletally mature dogs are typically used. Specific breeds such as Beagles are often utilized in research settings.[3][4][5] The weight and size of the dogs should be recorded, as this may influence the volume of contrast media required.[6]
-
Pre-anesthetic Evaluation: A thorough physical examination should be conducted to rule out any pre-existing joint pathology or other health issues.[6]
-
Anesthesia: General anesthesia is required to ensure patient immobility and pain management during the procedure.[6][7] A typical protocol may involve premedication followed by induction and maintenance with an inhalant anesthetic. The specific anesthetic regimen should be determined by a veterinarian.
-
Aseptic Preparation: The skin overlying the joint to be examined must be clipped and aseptically prepared using a standard surgical scrub technique to prevent iatrogenic joint infection.[7][8]
2. Contrast Media and Injection
-
Contrast Agent: this compound/sodium ioxaglate (e.g., Hexabrix®) is the contrast agent of choice for this protocol.[1][2] It is a monoacidic dimer with low osmolality.[1][2]
-
Injection Site:
-
Shoulder Joint: The injection is typically performed on the lateral aspect of the joint. Landmarks for needle placement are the acromion process of the scapula and the greater tubercle of the humerus. The needle is inserted just distal to the acromion and directed caudomedially into the joint space.[7][8]
-
Stifle Joint: The joint can be entered either medially or laterally to the patellar tendon. The needle is directed towards the center of the joint, bisecting the angle formed by the femur and tibia.[7]
-
-
Injection Technique:
-
Using sterile technique, a needle (e.g., 22-gauge) is advanced into the synovial space.[8]
-
Placement is confirmed by the aspiration of a small amount of synovial fluid.[7][8] If an effusion is present, excess fluid should be aspirated to avoid excessive dilution of the contrast medium.[9]
-
Slowly inject the this compound into the joint.
-
Following injection, the joint should be gently manipulated (flexed and extended) to ensure even distribution of the contrast medium throughout the joint space.[10]
-
3. Radiographic Imaging
-
Standard Views: For the shoulder, standard mediolateral and craniocaudal radiographic views should be obtained. For the stifle, mediolateral and caudocranial views are standard.[6][11]
-
Timing of Radiographs: Immediate post-injection radiographs are crucial for optimal visualization of articular structures. Delayed films can also be valuable, as ioxaglate has been shown to provide superior diagnostic quality on delayed images compared to other agents.[1][2] A recommended imaging sequence for stifle arthrography is at 0, 3, 5, 10, 15, 20, and 30 minutes post-injection.[6] For shoulder arthrography, obtaining radiographs within 5 minutes is recommended.[12]
4. Post-procedural Monitoring and Analysis
-
Synovial Fluid Analysis: For research purposes, synovial fluid samples can be collected before the contrast injection and at various time points post-procedure (e.g., 24 hours) to assess the inflammatory response by analyzing the white blood cell count.[1]
-
Histological Examination: In terminal studies, histological examination of the synovial membrane can be performed to evaluate any drug-related lesions. Studies have shown no drug-related lesions 14 days after intra-articular injection of ioxaglate.[1]
-
Clinical Observation: Animals should be monitored for any signs of lameness or joint discomfort following the procedure.
Data Presentation
The following tables summarize quantitative data from experimental arthrography studies in canines.
Table 1: this compound Arthrography Parameters (Shoulder Joint)
| Parameter | Value | Source |
|---|---|---|
| Animal Model | 6 Experimental Dogs | [1] |
| Contrast Agent | Meglumine-sodium ioxaglate (Hexabrix®) | [1] |
| Comparator Agent | Meglumine-sodium diatrizoate (Urovison®) | [1] |
| Post-injection Synovial WBC Count | Significantly lower rise with ioxaglate vs. diatrizoate | [1] |
| Histopathology (14 days) | No drug-related lesions |[1] |
Table 2: General Arthrography Parameters in Canine Models (Stifle and Shoulder Joints)
| Parameter | Value | Joint | Contrast Agent | Source |
|---|---|---|---|---|
| Volume | ||||
| 0.2 - 0.4 mL/kg | Stifle | Iohexol | [3][4][5] | |
| 0.3 mL/cm mediolateral thickness | Stifle | Metrizamide (B1676532) | [11] | |
| 1.5 mL (for cartilage) | Shoulder | Diatrizoate | [2][12] | |
| 6 mL (for bicipital tendon sheath) | Shoulder | Diatrizoate | [2][12] | |
| Concentration | ||||
| 50, 100, 150 mgI/mL | Stifle | Iohexol | [3][4][5] | |
| 280 mgI/100 mL | Stifle | Metrizamide | [11] | |
| 25% solution (185 mg iodine/joint) | Shoulder | Diatrizoate | [2][12] |
| Recommended Optimal | 100 mgI/mL at 0.3 or 0.4 mL/kg | Stifle | Iohexol |[3][4][5] |
Visualizations
Experimental Workflow for Canine Arthrography
Caption: Workflow of the experimental protocol for canine arthrography.
References
- 1. A comparison of diatrizoate and ioxaglate for positive contrast shoulder arthrography in dogs [biblio.ugent.be]
- 2. researchgate.net [researchgate.net]
- 3. Optimal Computed Tomographic Arthrography Protocol for Stifle Ligamentous Structure and Menisci in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal Computed Tomographic Arthrography Protocol for Stifle Ligamentous Structure and Menisci in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Canine Stifle Arthrography - WSAVA2002 - VIN [vin.com]
- 7. dvm360.com [dvm360.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Hexabrix Dosage Guide - Drugs.com [drugs.com]
- 10. UpToDate 2018 [doctorabad.com]
- 11. Evaluation of analytical grade of metrizamide for canine stifle arthrography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive contrast arthrography of the dog's shoulder with meglumine-sodium diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intravenous Digital Subtraction Angiography (IV DSA) with Ioxaglate Meglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intravenous Digital Subtraction Angiography (IV DSA) is a minimally invasive diagnostic imaging technique that provides dynamic visualization of the arterial system. This is achieved through the intravenous injection of an iodinated contrast agent, followed by digital processing to subtract pre-contrast images from post-contrast images, effectively removing overlying bone and soft tissue structures. Ioxaglate meglumine (B1676163), commercially known as Hexabrix®, is an ionic, low-osmolality contrast agent frequently utilized in these procedures. Its properties make it suitable for various angiographic applications, offering a balance of diagnostic efficacy and patient tolerance.[1][2][3] Laboratory research suggests that isotonic contrast media like ioxaglate may be optimal for IV DSA by generating taller and narrower time-concentration curves, which can lead to superior image quality.[4]
These application notes provide detailed protocols and quantitative data for the use of ioxaglate meglumine in IV DSA for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Injection Parameters
The administration of this compound for IV DSA is dependent on the specific vascular territory being examined, patient characteristics, and the injection site. The following tables summarize the recommended quantitative parameters for adults and pediatric patients.
Table 1: Adult Dosing and Administration for IV DSA with this compound
| Vascular Territory | Injection Site | Typical Dose per Injection (mL) | Injection Rate (mL/second) | Maximum Total Procedural Dose (mL) |
| General Arterial System | Central (Superior/Inferior Vena Cava) | 30 - 50 | 10 - 30 | 250 |
| General Arterial System | Peripheral (Arm Vein) | 30 - 50 | 12 - 20 | 250 |
| Aorto-iliac Runoff | Central or Peripheral | 45 (range: 20-80) | As per site | 250 |
| Iliac/Femoral Arteries | Central or Peripheral | 30 (range: 10-50) | As per site | 250 |
| Upper Limb Arteries | Peripheral (Arm Vein) | 20 (range: 15-30) | 12 - 20 | 250 |
| Aorta | Central | 25 - 50 | 10 - 30 | 250 |
| Celiac Artery | Central | 40 | 10 - 30 | 250 |
| Superior Mesenteric Artery | Central | 20 - 40 | 10 - 30 | 250 |
| Inferior Mesenteric Artery | Central | 8 - 15 | 10 - 30 | 250 |
| Cerebral Vasculature (Aortic Arch) | Central | 40 (range: 30-50) | 10 - 30 | 150 |
Note: For peripheral injections, it is advisable to flush the vein immediately following the injection with 20-25 mL of 5% Dextrose in water or normal saline.[5]
Table 2: Pediatric Dosing for Angiocardiography with this compound
| Age Group | Single Dose | Total Dose per Procedure |
| Infants and Young Children | 1.5 mL/kg (range: 1-2 mL/kg) | ~4 mL/kg (not to exceed 5 mL/kg) |
| Older Children | 30 - 45 mL | Not specified |
Note: Small test volumes of approximately 2 mL may be used for catheter placement. Continuous monitoring of vital signs is desirable during the administration of large doses.[1][3]
Experimental Protocols
Patient Preparation
-
Hydration: Ensure the patient is well-hydrated prior to the procedure.[6]
-
Fasting: Patients should omit the meal that precedes the examination.[6]
-
Premedication: Consider appropriate premedication, which may include a barbiturate, tranquilizer, or analgesic. For patients with a history of allergic reactions to contrast media, premedication with antihistamines or corticosteroids should be considered to reduce the incidence and severity of reactions.[6]
-
Informed Consent: Obtain informed consent after explaining the procedure, potential risks, and benefits.
Contrast Agent Preparation and Administration
-
Contrast Medium: Use this compound 39.3% and Ioxaglate sodium 19.6% injection (e.g., Hexabrix®).
-
Temperature: The contrast medium should be at or close to body temperature when injected.[6]
-
Visual Inspection: Visually inspect the parenteral drug product for particulate matter and discoloration prior to administration.[1]
-
Catheter Placement:
-
Injection:
Imaging Protocol
-
Scout Image (Mask): Acquire a non-contrast image of the region of interest before the injection. This image will serve as the "mask" for subtraction.
-
Image Acquisition: Begin image acquisition simultaneously with the start of the contrast injection. The imaging parameters (e.g., frame rate, kVp, mAs) should be optimized for the specific vascular territory and patient size.
-
Digital Subtraction: The imaging system's software performs real-time subtraction of the mask image from the subsequent images containing the contrast agent. This process removes stationary structures like bones and soft tissues, leaving a clear image of the contrast-filled vessels.[1][2]
-
Post-Processing: Further image processing may be performed to enhance visualization, including windowing, leveling, and magnification.
Post-Procedure Monitoring
-
Observation: Monitor the patient for at least 30 to 60 minutes post-procedure for any signs of adverse reactions, including hypersensitivity.[6]
-
Hydration: Encourage oral hydration to facilitate the renal clearance of the contrast agent.
-
Catheter Site: If a central line was used, manage the access site according to institutional protocols. For peripheral access, ensure hemostasis and monitor for signs of infiltration or phlebitis.
Visualizations
Experimental Workflow for IV DSA with this compound
Caption: Workflow for IV DSA using this compound.
Logical Relationship of Key IV DSA Components
Caption: Key components and their relationship in IV DSA.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. e-lactancia.org [e-lactancia.org]
- 4. Contrast media tonicity. Part II. Isotonic ioxaglate vs. standard renografin for IV-DSA evaluation of the carotid bifurcation, a double-blind prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hexabrix Dosage Guide - Drugs.com [drugs.com]
- 6. UpToDate 2018 [doctorabad.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Excretory Urography with Ioxaglate Meglumumine in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excretory urography (EU), also known as intravenous pyelography (IVP), is a radiographic technique used to visualize the urinary system. The procedure involves the intravenous injection of a radiopaque contrast agent, which is then filtered by the kidneys and excreted through the ureters into the bladder. This allows for the anatomical and functional assessment of the kidneys, renal pelves, ureters, and urinary bladder.[1][2]
Ioxaglate meglumine (B1676163), often in combination with ioxaglate sodium (e.g., Hexabrix®), is an ionic, low-osmolality dimeric contrast medium.[3][4] Its low osmolality reduces the incidence of adverse effects compared to high-osmolality agents, making it a safer choice for preclinical studies.[3][5][6] Following intravenous administration, ioxaglate is rapidly distributed and excreted primarily by glomerular filtration, providing excellent opacification of the urinary tract.[3][7] In rats, up to 30% of excretion may occur via the biliary route.[7] These characteristics make it a suitable agent for detailed functional and morphological evaluations of the urinary system in laboratory animal models.
Experimental Protocols
Animal Preparation
Proper animal preparation is crucial for obtaining high-quality urograms.
-
Fasting: Food should be withheld for 12 hours prior to the procedure to reduce gastrointestinal contents that may obscure the urinary tract. For rodents, a shorter fasting period of 2-3 hours may be sufficient due to their high metabolic rate.[8] Water should not be restricted.
-
Bowel Evacuation: Administering a gentle laxative or a pediatric enema one hour before the procedure can help clear the colon of fecal matter.[9]
-
Bladder Catheterization (Optional but Recommended): Catheterizing the urinary bladder allows for complete drainage of urine before the study and can facilitate double-contrast studies if needed.[10]
-
Vascular Access: Place an intravenous catheter (e.g., in the cephalic, saphenous, or lateral tail vein) to ensure safe and rapid administration of the contrast medium.[10]
Anesthesia Protocol
Anesthesia is required to prevent motion artifacts during imaging. The choice of anesthetic should provide adequate sedation for the duration of the procedure (approximately 30-60 minutes).
Table 1: Recommended Anesthesia Protocols for Rodents
| Anesthetic Agent | Species | Route | Dosage | Induction | Maintenance | Duration | Notes & Citations |
| Injectable | |||||||
| Ketamine / Xylazine | Rat | IP | Ketamine: 60-80 mg/kgXylazine: 10-20 mg/kg | - | - | 20-40 min | A common and effective combination.[8][11] |
| Mouse | IP | Ketamine: ~60 mg/kgXylazine: ~12 mg/kg | - | - | ~60 min | Effective dose for surgical anesthesia.[11] | |
| Inhalant | |||||||
| Isoflurane | Rat | Inhaled | - | 3-5% in O₂ | 1-2.5% in O₂ | As needed | Allows for rapid adjustment of anesthetic depth.[8][12][13] |
| Mouse | Inhaled | - | 2-3% in O₂ | 1-1.5% in O₂ | As needed | Preferred for its controllability and quick recovery.[12][13] |
-
Monitoring: Throughout the procedure, monitor the animal's respiratory rate, mucous membrane color, and body temperature.[8]
-
Supportive Care: Use a heating pad to prevent hypothermia and apply an ophthalmic lubricant to prevent corneal drying.[8][12]
Ioxaglate Meglumine Administration
The goal is to administer a sufficient dose of iodine to achieve diagnostic opacification of the urinary tract.
-
Product: this compound 39.3% and Ioxaglate Sodium 19.6% Injection (e.g., Hexabrix® 320), which provides 320 mg of organically bound iodine per mL.[14]
-
Recommended Dose: A standard dose for excretory urography in small animals is 880 mg of iodine per kg of body weight, administered as a rapid intravenous bolus.[2][10]
-
Injection: Administer the calculated volume as a rapid bolus injection through the pre-placed intravenous catheter. The total dose is typically injected within 30-90 seconds.[14]
Table 2: Dosage Calculation for Ioxaglate (320 mg iodine/mL)
| Animal Weight (kg) | Recommended Iodine Dose (mg) | Calculated Volume of Ioxaglate (mL) |
| 0.025 (25g Mouse) | 22 | 0.07 |
| 0.030 (30g Mouse) | 26.4 | 0.08 |
| 0.250 (250g Rat) | 220 | 0.69 |
| 0.300 (300g Rat) | 264 | 0.83 |
| 1.0 (Rabbit) | 880 | 2.75 |
| 2.0 (Rabbit) | 1760 | 5.50 |
Calculation: Volume (mL) = (Animal Weight (kg) * 880 mg/kg) / 320 mg/mL
Imaging Protocol
A series of radiographs are taken at specific time points to capture the different phases of contrast excretion.
-
Pre-contrast (Scout) Radiographs: Obtain ventrodorsal (VD) and lateral views of the abdomen before contrast administration to serve as a baseline and check for proper animal preparation and positioning.[15]
-
Post-contrast Radiographs: Acquire images at the time points listed in the table below. The x-ray beam should be centered over the mid-abdomen, including the area from the caudal thorax to the pelvis.[16][17]
Table 3: Radiographic Imaging Schedule and Observations
| Time Post-Injection | Urographic Phase | Key Structures Visualized |
| 0-1 minute | Nephrogram | Renal parenchyma becomes opacified.[10][18] Allows assessment of kidney size, shape, and position. |
| 5-10 minutes | Pyelogram | Renal pelves and calyces are opacified.[9][11][15] |
| 10-20 minutes | Ureterogram | Ureters become visible as they transport contrast to the bladder.[11] |
| 30-45 minutes | Cystogram | Urinary bladder fills with contrast medium.[1][15] |
-
Radiographic Settings: Use an x-ray generator capable of low mAs (5.0-7.5) and a range of kVp (40-100), adjustable in small increments. A small focal spot is preferred to maximize image detail.[16] Rapid exposure times are necessary to minimize motion artifacts.
Visualizations
Caption: Workflow of the excretory urography procedure in laboratory animals.
Caption: Physiological pathway of this compound through the urinary system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. vettimes.com [vettimes.com]
- 3. New and old contrast agents: pharmacology, tissue opacification, and excretory urography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.hpra.ie [assets.hpra.ie]
- 5. High-dose clinical urography with the low-osmolality contrast agent Hexabrix: comparison with a conventional contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytogenic effects of diatrizoate and ioxaglate on patients undergoing excretory urography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Anesthesia in Rats | Animals in Science [queensu.ca]
- 9. researchgate.net [researchgate.net]
- 10. online-vets.com [online-vets.com]
- 11. revvity.com [revvity.com]
- 12. parklandscientific.com [parklandscientific.com]
- 13. kentscientific.com [kentscientific.com]
- 14. drugs.com [drugs.com]
- 15. mcgill.ca [mcgill.ca]
- 16. Radiology Equipment and Positioning Techniques | Veterian Key [veteriankey.com]
- 17. scribd.com [scribd.com]
- 18. Open-Drop or Nose Cone Method of Isoflurane Anesthesia in Mice and Rats | UK Research [research.uky.edu]
Application Notes and Protocols for Ioxaglate Meglumine in Animal Hysterosalpingography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of ioxaglate meglumine (B1676163), a low-osmolar, water-soluble contrast medium, in hysterosalpingography (HSG) for reproductive studies in various animal models. The protocols are designed to guide researchers in assessing uterine morphology and fallopian tube patency, crucial endpoints in reproductive toxicology and efficacy studies.
I. Introduction to Ioxaglate Meglumine for Animal HSG
This compound (often available commercially as Hexabrix) is an iodinated contrast agent.[1] Its low osmolality compared to older ionic contrast media makes it a favorable option for sensitive tissues like the reproductive tract, potentially reducing discomfort and inflammatory responses.[2][3] Studies in rabbits have shown that ioxaglate is associated with essentially no inflammation in the fallopian tubes following direct injection, suggesting it is a safe and well-tolerated agent for hysterosalpingography.[4]
II. Comparative Data on Inflammatory Effects of Contrast Media in Rabbits
The following table summarizes the findings of a study comparing the inflammatory effects of various contrast agents on the fallopian tubes of rabbits. This data highlights the minimal inflammatory response associated with ioxaglate.
| Contrast Agent | Animal Group Size (n) | Histopathological Findings | Time to Resolution of Inflammation |
| Ioxaglate | Not specified in abstract | Essentially no inflammation | Not applicable |
| Iothalamate meglumine 60% | 3 | Mild inflammatory infiltrate, mucosal edema, giant cell reaction, periovarian adhesions | 2 weeks |
| Iopamidol | Not specified in abstract | Inflammation present | 2 weeks |
| Ethiodized oil | 5 | Papillary fibrous adhesions on the ovarian surface, fat granulomas in periovarian tissues | Inflammation disappeared by 4 days |
| Diatrizoate meglumine 52% | Not specified in abstract | Inflammation present | Inflammation disappeared by 4 days |
| Diatrizoate meglumine 66% | Not specified in abstract | Inflammation present | Inflammation disappeared by 4 days |
| Ioxitol | Not specified in abstract | Inflammation present | Inflammation disappeared by 4 days |
| Iothalamate meglumine 30% | 3 | No pathological response | Not applicable |
| Ioxilan | 4 | No pathological response | Not applicable |
Data compiled from studies on the effects of contrast agents in rabbit fallopian tubes.[4][5]
III. Experimental Protocols
A. Hysterosalpingography Protocol for Rabbits
This protocol is based on methodologies used in studies evaluating the effects of contrast agents on the rabbit fallopian tube.[4][5]
1. Animal Model:
-
Species: New Zealand White rabbits
-
Age: Sexually mature
-
Weight: 3-5 kg
2. Materials:
-
This compound 39.3% and Ioxaglate Sodium 19.6% Injection (e.g., Hexabrix)
-
Anesthetic agents (e.g., ketamine/xylazine cocktail)
-
Sterile saline
-
3-5 Fr catheter
-
Fluoroscope or X-ray machine
-
Sterile drapes and surgical instruments for laparotomy (if performing direct tubal cannulation)
3. Anesthesia:
-
Administer an appropriate anesthetic regimen to achieve a surgical plane of anesthesia. Monitor vital signs throughout the procedure.
4. Catheterization Technique (Transcervical Approach):
-
Place the anesthetized rabbit in dorsal recumbency.
-
Gently expose the cervix using a veterinary speculum.
-
Carefully insert a 3-5 Fr catheter into the cervical os.
-
Advance the catheter into the uterine body.
5. Contrast Administration and Imaging:
-
Warm the this compound solution to body temperature to reduce the risk of uterine or tubal spasms.[6]
-
Slowly inject 1-3 mL of this compound under fluoroscopic guidance. The volume may need to be adjusted based on the size of the uterus.
-
Acquire a series of images:
-
Initial filling of the uterine cavity.
-
Full distention of the uterine horns.
-
Filling of the fallopian tubes.
-
Spillage of contrast into the peritoneal cavity, indicating tubal patency.[6]
-
6. Post-Procedural Care:
-
Monitor the animal during recovery from anesthesia.
-
Provide appropriate analgesic care.
-
Observe for any signs of distress or infection.
Experimental Workflow for Rabbit Hysterosalpingography
Caption: Workflow for hysterosalpingography in rabbits.
B. Hysterosalpingography Protocol for Canines
This protocol is adapted from general canine HSG procedures, with this compound recommended as the contrast agent due to its favorable safety profile.
1. Animal Model:
-
Species: Beagle or other suitable dog breed
-
Age: Sexually mature
-
Weight: As appropriate for the breed
2. Materials:
-
This compound 39.3% and Ioxaglate Sodium 19.6% Injection
-
General anesthesia and intubation supplies
-
Sterile saline
-
Foley catheter or specialized canine HSG catheter
-
Fluoroscope or X-ray machine
-
Vaginal speculum
3. Anesthesia:
-
Induce and maintain general anesthesia with intubation to ensure immobility and animal welfare.
4. Catheterization Technique:
-
Place the anesthetized dog in dorsal or lateral recumbency.
-
Insert a vaginal speculum to visualize the cervix.
-
Introduce the catheter into the cervical canal. If using a Foley catheter, inflate the balloon gently to create a seal.
5. Contrast Administration and Imaging:
-
Warm the this compound to body temperature.
-
Inject a volume of 5-10 mL, depending on the size of the dog, slowly under fluoroscopic control.
-
Obtain images at key stages: early uterine filling, full uterine distention, tubal filling, and peritoneal spillage.
6. Post-Procedural Care:
-
Monitor the animal during recovery from anesthesia.
-
Provide appropriate post-operative analgesia.
-
Observe for any adverse reactions.
Logical Relationships in Canine HSG Protocol
Caption: Key stages and assessments in canine HSG.
C. Hysterosalpingography Protocol for Non-Human Primates (NHPs)
The anatomical similarities of NHPs to humans make them a valuable model in reproductive research. This protocol is based on established NHP HSG techniques.
1. Animal Model:
-
Species: Cynomolgus monkey (Macaca fascicularis) or Rhesus macaque (Macaca mulatta)
-
Age: Sexually mature
2. Materials:
-
This compound 39.3% and Ioxaglate Sodium 19.6% Injection
-
Anesthetic agents (e.g., ketamine, telazol)
-
Sterile saline
-
Specialized NHP catheter or a small-gauge Foley catheter
-
Fluoroscope or X-ray machine
-
Vaginal speculum
3. Anesthesia:
-
Anesthetize the NHP using established and approved protocols for the species.
4. Catheterization Technique:
-
Place the anesthetized animal in dorsal recumbency.
-
Insert a vaginal speculum to visualize the cervix.
-
Carefully guide a catheter through the cervical canal into the uterus.
5. Contrast Administration and Imaging:
-
Warm the this compound to body temperature.
-
Slowly inject 2-5 mL of the contrast medium under fluoroscopic guidance.
-
Capture a series of images to document the filling of the uterus and fallopian tubes, and to confirm peritoneal spillage.
6. Post-Procedural Care:
-
Monitor the animal closely during anesthetic recovery.
-
Provide appropriate analgesia as per veterinary recommendations.
-
Return the animal to its housing and monitor for any signs of complications.
Signaling Pathway of HSG Procedure in NHPs
Caption: Step-by-step procedural flow for NHP HSG.
IV. Safety and Handling of this compound
-
General Precautions: As with all contrast media, have emergency equipment and medications readily available.[7]
-
Hypersensitivity: While rare, be aware of the potential for hypersensitivity reactions. A thorough history of any prior adverse reactions to contrast agents should be considered.[7]
-
Extravasation: Ensure proper catheter placement to avoid extravasation of the contrast medium, which can cause tissue irritation.[7]
-
Pregnancy: Do not perform hysterosalpingography in pregnant animals unless absolutely necessary for the study design and approved by the institutional animal care and use committee.[7] Animal reproduction studies with ioxaglate have not shown evidence of impaired fertility or harm to the fetus.[8]
V. Conclusion
This compound is a safe and effective contrast agent for use in hysterosalpingography across multiple animal species relevant to reproductive and developmental toxicology studies. Its low osmolality and minimal inflammatory potential make it a suitable choice for detailed evaluation of the female reproductive tract. The protocols provided herein offer a foundation for researchers to develop and refine their specific experimental procedures. It is recommended to conduct pilot studies to determine the optimal volume of contrast medium for the specific age and weight of the animals being studied.
References
- 1. Hexabrix as a contrast agent for hysterosalpingography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-dose clinical urography with the low-osmolality contrast agent Hexabrix: comparison with a conventional contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsna.org [pubs.rsna.org]
- 5. Effects of contrast agents on the fallopian tube in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. UpToDate 2018 [doctorabad.com]
- 8. pdf.hres.ca [pdf.hres.ca]
Troubleshooting & Optimization
Optimizing injection parameters for ioxaglate meglumine to improve image quality
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing injection parameters for ioxaglate meglumine (B1676163) to enhance image quality in preclinical and clinical imaging.
Frequently Asked Questions (FAQs)
Q1: What is ioxaglate meglumine and why is it used in medical imaging?
This compound is a low-osmolality, ionic, dimeric, iodinated contrast medium.[1] It is used to enhance the visibility of internal body structures during X-ray-based imaging procedures such as computed tomography (CT) and angiography.[2][3] The iodine in the contrast agent absorbs X-rays, increasing the attenuation of the X-ray beam and thereby improving the contrast between different tissues and blood vessels.[1]
Q2: What are the key physical and chemical properties of this compound?
This compound, often available under the brand name Hexabrix, is a solution of this compound and ioxaglate sodium. Key properties include:
-
Iodine Concentration: Typically 320 mg/mL.
-
Osmolality: Approximately 600 mOsmol/kg of water, which is lower than high-osmolality contrast media.[1]
-
Viscosity: 15.7 cps at 20°C and 7.5 cps at 37°C.[1]
-
Ionicity: It is an ionic contrast agent.[1]
Q3: What are the standard injection parameters for this compound in common imaging procedures?
Injection parameters vary depending on the imaging modality, the anatomical region of interest, and patient-specific factors. The following tables provide a general overview of recommended parameters.
Data Presentation: Recommended Injection Parameters
Table 1: this compound Injection Parameters for Angiography
| Procedure | Typical Volume | Typical Flow Rate | Notes |
| Cerebral Angiography | 6-12 mL (Common Carotid Artery), 5-12 mL (Vertebral Arteries) | Vessel-dependent | Total dose per procedure should not exceed 150 mL.[2] |
| Coronary Arteriography | 2-14 mL (Left Coronary), 1-10 mL (Right Coronary) | Vessel-dependent | Total dose up to 150 mL.[2] |
| Aortography | 25-50 mL | Vessel-dependent | Total procedural dose should not exceed 250 mL.[1][2] |
| Peripheral Arteriography | 10-50 mL (Iliac/Femoral), 15-30 mL (Upper Limb) | Vessel-dependent | Total procedural dose should not exceed 250 mL.[2] |
| Intravenous Digital Subtraction Angiography (IV-DSA) | 30-50 mL per injection | 10-30 mL/s (Central), 12-20 mL/s (Peripheral) | Total procedural dose should not exceed 250 mL.[2] |
Table 2: this compound Injection Parameters for Computed Tomography (CT)
| Procedure | Typical Volume | Typical Flow Rate | Notes |
| Contrast-Enhanced Head CT | Varies by institutional protocol | Typically 1-3 mL/s | Patient should be well-hydrated.[2] |
| Contrast-Enhanced Body CT | 50-150 mL | Typically 2-5 mL/s | Dose may be weight-based (e.g., 0.7-1.0 mL/kg). Higher doses (1.5-2.0 mL/kg) may be used for anticipated poor visualization.[2] |
Troubleshooting Guide
Issue 1: Suboptimal Vascular or Tissue Enhancement
-
Question: My images show poor contrast enhancement in the target vessels or tissue. What are the potential causes and how can I troubleshoot this?
-
Answer:
-
Inadequate Iodine Delivery Rate (IDR): The IDR is a critical factor for achieving optimal enhancement. It is calculated as: IDR (g I/s) = Iodine Concentration (g I/mL) x Injection Rate (mL/s).
-
Troubleshooting:
-
Increase Injection Rate: A higher flow rate delivers the contrast bolus more compactly, leading to a higher peak enhancement. Ensure the patient's IV access can tolerate the increased flow rate.
-
Consider a Higher Concentration Contrast Agent: While ioxaglate typically has a concentration of 320 mg/mL, in some situations, a contrast agent with a higher iodine concentration might be necessary to boost the IDR.
-
-
-
Incorrect Scan Timing: The timing of the scan acquisition relative to the contrast injection is crucial.
-
Troubleshooting:
-
Use a Bolus Tracking Technique: This automated method initiates scanning when a predefined enhancement level is reached in a region of interest (e.g., the aorta), ensuring optimal timing for the arterial phase.
-
Perform a Test Bolus: Inject a small amount of contrast (e.g., 10-20 mL) followed by a saline flush to determine the time to peak enhancement for the specific patient and anatomy.
-
-
-
Patient-Specific Factors: Factors such as body weight and cardiac output can significantly influence contrast enhancement.[4]
-
Troubleshooting:
-
Adjust Dose for Body Weight: For larger patients, a higher volume of contrast media may be necessary to achieve adequate enhancement. Consider weight-based dosing protocols.[5]
-
Account for Cardiac Output: Patients with high cardiac output may require a faster injection rate or a shorter scan delay to capture the peak enhancement. Conversely, patients with low cardiac output may benefit from a slower injection rate and a longer scan delay.
-
-
-
Issue 2: Image Artifacts
-
Question: I am observing streaking or beam hardening artifacts in my CT images. How can I mitigate these?
-
Answer: Streaking artifacts, often caused by beam hardening, occur when the X-ray beam passes through a highly attenuating substance like concentrated contrast media.
-
Troubleshooting:
-
Increase Tube Voltage (kVp): Increasing the scanner's tube voltage (e.g., from 100 kVp to 120 or 140 kVp) results in a higher energy X-ray beam that is less susceptible to beam hardening effects.
-
Use a Saline Flush: Following the contrast injection with a saline flush helps to push the contrast bolus through the vasculature and reduces the concentration of contrast in the central veins, a common source of artifacts in thoracic CT.
-
Dilute the Contrast Media: For certain applications like intravenous digital subtraction angiography, a 1:1 dilution of ioxaglate with sterile water for injection can be used.[2] This reduces the iodine concentration, thereby minimizing beam hardening. However, this will also reduce the overall enhancement.
-
Utilize Dual-Energy CT: If available, dual-energy CT scanners can acquire data at two different energy levels, allowing for the generation of virtual monochromatic images that can significantly reduce beam hardening artifacts.[5]
-
Employ Iterative Reconstruction Algorithms: Advanced reconstruction algorithms can help to reduce image noise and artifacts compared to standard filtered back projection.
-
-
Issue 3: High Injection Pressures
-
Question: The power injector is reporting high pressure during the injection. What could be the cause and how can I address it?
-
Answer: High injection pressure can be caused by several factors related to the contrast media, the injection setup, and the patient's IV access.
-
Troubleshooting:
-
Warm the Contrast Media: The viscosity of this compound is lower at body temperature (7.5 cps at 37°C) compared to room temperature (15.7 cps at 20°C).[1] Warming the contrast to 37°C can significantly reduce its viscosity and, consequently, the required injection pressure.
-
Use a Larger Gauge IV Catheter: A smaller catheter (e.g., 22-gauge) will offer more resistance than a larger one (e.g., 18- or 20-gauge). Ensure the IV access is appropriate for the planned injection rate.
-
Check for Kinks or Obstructions: Inspect the IV tubing and catheter for any kinks or blockages that could be increasing the resistance to flow.
-
Reduce the Injection Rate: If high pressures persist and cannot be otherwise mitigated, reducing the injection rate may be necessary, though this will also lower the IDR.
-
-
Experimental Protocols
Protocol 1: Determining the Optimal Injection Rate for Vascular Enhancement
-
Objective: To determine the injection rate of this compound that provides the highest signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) in a target artery.
-
Methodology:
-
Subject Selection: Utilize an appropriate animal model or a phantom with simulated blood vessels.
-
Group Allocation: Divide subjects into multiple groups, with each group receiving this compound at a different injection rate (e.g., 2 mL/s, 3 mL/s, 4 mL/s, 5 mL/s). Keep the total volume of contrast and all other imaging parameters constant.
-
Image Acquisition: Perform a dynamic contrast-enhanced CT or angiography scan of the region of interest.
-
Image Analysis:
-
Place regions of interest (ROIs) within the target artery and in adjacent muscle tissue on the post-contrast images.
-
Measure the mean signal intensity and the standard deviation (noise) in each ROI.
-
Calculate the SNR for the artery: SNR = Mean Arterial Signal / Standard Deviation of Noise in a Homogeneous Area.
-
Calculate the CNR: CNR = (Mean Arterial Signal - Mean Muscle Signal) / Standard Deviation of Noise in a Homogeneous Area.
-
-
Data Comparison: Compare the mean SNR and CNR values across the different injection rate groups to identify the optimal rate.
-
Protocol 2: Evaluating the Impact of Saline Flush on Image Quality and Artifact Reduction
-
Objective: To quantify the effect of a saline flush on vascular enhancement duration and the reduction of venous artifacts.
-
Methodology:
-
Subject Selection: Use an appropriate animal model or human subjects undergoing a relevant clinical scan (with appropriate ethical approval).
-
Study Design: Employ a crossover design where each subject undergoes the imaging procedure twice, once with a saline flush following the this compound injection and once without. Alternatively, randomize subjects into two groups (saline flush vs. no saline flush).
-
Injection Protocol:
-
Group A (No Flush): Inject a standard dose of this compound.
-
Group B (Saline Flush): Inject the same dose of this compound followed immediately by a saline flush (e.g., 30-50 mL) at the same injection rate.
-
-
Image Acquisition: Acquire dynamic CT or angiographic images over a set period.
-
Image Analysis:
-
Measure the enhancement (in Hounsfield Units for CT) over time in the target artery and a central vein (e.g., superior vena cava).
-
Qualitatively and quantitatively assess the presence and severity of streaking artifacts originating from the central veins. This can be done using a scoring system or by measuring the standard deviation of the signal in ROIs placed in the artifact region.
-
-
Data Comparison: Compare the time-enhancement curves and artifact scores between the two groups to determine the impact of the saline flush.
-
Visualizations
Caption: Experimental workflow for optimizing injection rate.
Caption: Troubleshooting suboptimal image enhancement.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. UpToDate 2018 [doctorabad.com]
- 3. emedz.net [emedz.net]
- 4. Hemodynamic monitoring in obese patients: the impact of body mass index on cardiac output and stroke volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the Use of Iodinated Contrast Media for CT: Managing Shortages and Planning for a Sustainable and Secure Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]
Managing extravasation of ioxaglate meglumine during in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing extravasation of ioxaglate meglumine (B1676163) during in vivo experiments.
Troubleshooting Guide
Immediate Steps Following Suspected Extravasation
1. What are the immediate actions to take if I suspect ioxaglate meglumine extravasation?
Immediately stop the injection.[1][2] Disconnect the infusion line but leave the catheter or needle in place temporarily.[1][3] Attempt to aspirate any residual this compound and surrounding fluid through the catheter.[1][3] Do not flush the line.[4] After aspiration, remove the catheter/needle. Mark the affected area with a pen to monitor for any changes in swelling or redness.[3] Elevate the affected limb to help reduce swelling.[1][2][3][4]
Assessment and Monitoring
2. What are the signs and symptoms of this compound extravasation in animal models?
Initial signs include swelling, edema, and erythema (redness) at the injection site.[4][5] The animal may exhibit signs of pain or distress, such as vocalization, licking, or guarding the affected limb. As the injury progresses, skin tightness, blistering, and ulceration may occur.[4][5] In severe cases, tissue necrosis (tissue death) can develop.[4][5][6]
3. How should I monitor the animal after an extravasation event?
Monitor the animal closely for the first 24-48 hours, as this is when the peak inflammatory response is expected.[4] Regularly assess the extravasation site for:
-
Increased swelling or redness.
-
Changes in skin color or temperature.
-
The development of blisters or ulcers.
-
Signs of tissue necrosis (e.g., dark discoloration of the skin).
Document all observations, including measurements of the affected area and photographic evidence. Also, monitor the animal's overall well-being, including activity level, food and water intake, and signs of pain.
Treatment and Management
4. Should I apply warm or cold compresses to the affected area?
There is no definitive consensus on the use of warm versus cold compresses for contrast media extravasation.[4][7]
-
Cold compresses may help to induce vasoconstriction, limiting the spread of the extravasated agent and reducing inflammation and pain.[8]
-
Warm compresses may enhance vasodilation, which could help to increase the absorption and dispersal of the contrast agent.[9]
A common approach is to apply cold compresses for the first 15-20 minutes after the event to reduce inflammation, followed by warm compresses in the subsequent hours to aid in resorption.[1][9] Applications can be repeated for 15-20 minutes every 4-6 hours for the first 24-48 hours.[1]
5. When should I consider using hyaluronidase (B3051955)?
Hyaluronidase is an enzyme that breaks down hyaluronic acid in the extracellular matrix, which can help to disperse the extravasated this compound and facilitate its absorption.[3][10] Its use should be considered in cases of significant extravasation, particularly if there are concerns about tissue damage. It is most effective when administered within the first 1-2 hours of the event.[3][11]
6. What is the protocol for administering hyaluronidase in an animal model?
A specific protocol for this compound extravasation in animal models is not well-established. However, a general protocol adapted from clinical guidelines can be followed. For detailed methodology, please refer to the Experimental Protocols section.
Frequently Asked Questions (FAQs)
Q1: What are the properties of this compound that contribute to tissue damage upon extravasation? A1: this compound is a low-osmolar, ionic contrast medium.[12][13] However, it is still hypertonic compared to physiological fluids.[4][14] This hyperosmolality draws fluid out of cells and into the interstitial space, leading to cellular dehydration, edema, and an acute inflammatory response.[4][14] Direct cytotoxicity of the contrast agent can also contribute to tissue injury.[15]
Q2: What are the risk factors for this compound extravasation during in vivo experiments? A2: Risk factors in animal experiments include:
-
Improper needle/catheter placement or dislodgement.
-
Use of small or fragile veins.
-
High injection rates or pressures.[2]
-
Repeated injections at the same site.
-
Inadequate animal restraint leading to movement during injection.
Q3: Can this compound extravasation lead to long-term complications in research animals? A3: Yes. While most minor extravasations resolve with minimal consequence, severe cases can lead to skin ulceration, tissue necrosis, and compartment syndrome.[4][8] These complications can cause significant pain and distress to the animal and may necessitate veterinary intervention or humane euthanasia.
Q4: How can I prevent this compound extravasation? A4: Prevention strategies include:
-
Ensuring proper training in injection techniques for the specific animal model.
-
Using an appropriate needle or catheter size for the vessel.[16]
-
Confirming proper placement within the vessel before and during injection.
-
Administering the injection slowly and monitoring for any signs of resistance or swelling.
-
Adequately restraining the animal to prevent movement.[17]
-
Rotating injection sites if multiple doses are required.[18]
Quantitative Data
Table 1: Comparison of Tissue Damage from Extravasated Contrast Media in Rats
| Contrast Medium | Ulceration/Crusting | Necrosis | Edema | Hemorrhage |
| Ioxaglate (Hexabrix) | ++ | ++ | ++ | ++ |
| 60% Meglumine Diatrizoate | ++ | ++ | ++ | ++ |
| 30% Meglumine Diatrizoate | + | + | + | + |
| Iopamidol (B1672082) 300 | - | - | - | - |
| 0.9% Saline | - | - | - | - |
Data adapted from a study involving intradermal injections in rats.[5] ++ indicates significantly more damage compared to iopamidol and saline. + indicates intermediate toxicity. - indicates minimal to no damage.
Table 2: Incidence and Volume of Extravasation in Rodent Tail Vein Injections
| Parameter | Finding |
| Frequency of Extravasation | >50% of injections |
| Volume of Extravasation | Did not exceed 20% of the injected dose |
Data from a study on PET tracer injections in rats, providing a general reference for the likelihood and volume of extravasation in rodent tail vein injections.[19]
Experimental Protocols
Protocol for Management of this compound Extravasation
-
Stop Injection and Aspirate: Immediately cease the injection and attempt to aspirate the extravasated fluid through the in-place catheter/needle.
-
Mark and Elevate: Remove the catheter/needle and mark the perimeter of the swelling. Elevate the affected limb above the level of the heart.
-
Cold/Warm Compress Application:
-
Apply a cold compress to the area for 15-20 minutes to reduce inflammation.
-
After the initial cold compress, warm compresses can be applied for 15-20 minutes every 4-6 hours for the next 24-48 hours to aid resorption.
-
-
Hyaluronidase Administration (if required):
-
Preparation: Reconstitute lyophilized hyaluronidase to a concentration of 150 units/mL in sterile saline.[3][10] For smaller extravasations, a more dilute solution of 15 units/mL can be prepared by further diluting the 150 units/mL solution 1:10 with sterile saline.[11][20]
-
Administration: Using a 25-gauge or smaller needle, inject a total of 1 mL of the hyaluronidase solution as five separate 0.2 mL subcutaneous or intradermal injections around the leading edge of the extravasation site in a clockwise manner.[4][10]
-
-
Monitoring:
-
Observe the animal for at least 24-48 hours post-extravasation.
-
Document the size of the affected area, skin condition, and any behavioral changes.
-
Provide appropriate analgesia as recommended by a veterinarian.
-
If symptoms worsen (e.g., expanding necrosis, signs of systemic illness), consult with veterinary staff immediately.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound extravasation injury.
Caption: Experimental workflow for managing this compound extravasation.
References
- 1. Guidelines for the management of extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. salisbury.nhs.uk [salisbury.nhs.uk]
- 3. Hyaluronidase for Extravasation: Protocol and Management - Creative Enzymes [creative-enzymes.com]
- 4. UpToDate 2018 [doctorabad.com]
- 5. Extravascular extravasation of radiographic contrast media. Effects of conventional and low-osmolar agents in the rat thigh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 8. researchgate.net [researchgate.net]
- 9. spectrumxray.com [spectrumxray.com]
- 10. researchgate.net [researchgate.net]
- 11. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 12. researchgate.net [researchgate.net]
- 13. The effects of high (sodium meglumine diatrizoate, Renografin-76) and low osmolar (sodium meglumine ioxaglate, Hexabrix) radiographic contrast media on diastolic function during left ventriculography in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Giving medication to animals by injection | ontario.ca [ontario.ca]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Quantifying and correcting for tail vein extravasation in small animal PET scans in cancer research: is there an impact on therapy assessment? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
Technical Support Center: Ioxaglate Meglumine Interference with In Vitro Coagulation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from ioxaglate meglumine (B1676163) in in vitro coagulation assays.
Frequently Asked Questions (FAQs)
Q1: What is ioxaglate meglumine and why does it interfere with coagulation assays?
A1: this compound is an ionic, low-osmolar radiographic contrast agent. Its chemical properties can interfere with the protein interactions and enzymatic reactions of the coagulation cascade, leading to alterations in clotting times. The primary mechanism of this interference is the inhibition of thrombin-mediated feedback activation of coagulation factors V and VIII.[1] Ioxaglate has been shown to interfere with the binding of macromolecular substrates to the anionic exosite I of thrombin.[1] Additionally, it may interfere with fibrin (B1330869) polymerization.[2]
Q2: Which coagulation assays are most affected by this compound?
A2: this compound has been shown to cause a dose-dependent prolongation of several key coagulation assays, including:
-
Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways.
-
Prothrombin Time (PT): Measures the extrinsic and common pathways.
-
Thrombin Time (TT): Measures the final step of the coagulation cascade (conversion of fibrinogen to fibrin).
-
Calcium Thromboplastin Time [2]
Q3: At what concentrations does this compound start to show significant interference?
A3: Significant interference with platelet function has been observed at concentrations above 30 mg of iodine/ml.[3] Higher concentrations of ioxaglate (more than 25 mg iodine/ml) have also been shown to cause complement activation.[2]
Troubleshooting Guides
Problem 1: Unexpectedly prolonged aPTT, PT, or TT results in a sample containing this compound.
-
Possible Cause: Direct interference from this compound in the assay.
-
Troubleshooting Steps:
-
Review Sample Collection: Ensure the sample was not contaminated and was collected following proper procedures. Preanalytical errors are a common source of variability in coagulation testing.
-
Quantify Ioxaglate Concentration: If possible, determine the concentration of this compound in the sample. This will help in interpreting the extent of the interference.
-
Consider Alternative Assays: If the interference is significant and cannot be mitigated, consider using alternative assays that are less susceptible to interference from ionic contrast media. Chromogenic assays, for example, may be less affected than clot-based assays.
-
Data Interpretation: When analyzing data, it is crucial to consider the presence of this compound and its potential impact on the results. Acknowledge this limitation in your experimental reports.
-
Problem 2: Inconsistent or highly variable results across replicate samples containing this compound.
-
Possible Cause: In addition to the inherent interference, variability could be due to inconsistent mixing of the ioxaglate with the plasma sample or pre-analytical sample handling issues.
-
Troubleshooting Steps:
-
Standardize Mixing Procedures: Ensure a standardized and thorough mixing protocol for all samples containing this compound.
-
Check for Particulates: Visually inspect samples for any precipitation or particulates that could interfere with automated analyzers.
-
Instrument Calibration and Quality Control: Verify that the coagulation analyzer is properly calibrated and that quality control samples are within the acceptable range.
-
Mixing Studies: To differentiate between a factor deficiency and the presence of an inhibitor like ioxaglate, a mixing study can be performed. This involves mixing the patient's plasma with normal plasma and re-running the assay. If the clotting time corrects, a factor deficiency is likely. If it remains prolonged, an inhibitor is the probable cause.[4]
-
Data Presentation
The following tables summarize the reported effects of this compound on various in vitro coagulation assays.
Table 1: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)
| Parameter | Normal Plasma | Plasma with Ioxaglate | Reference |
| aPTT (seconds) | 36 | 54 | [5] |
Table 2: Effect of this compound on In Vitro Bleeding Time
| Parameter | Normal Blood | Blood with 25% (v/v) Ioxaglate | Reference |
| In Vitro Bleeding Time (minutes) | Not specified | > 30 |
Table 3: General Effects of this compound on Coagulation Assays
| Assay | Observed Effect | Mechanism of Interference | Reference |
| Prothrombin Time (PT) | Prolongation | Inhibition of common pathway factors | [2] |
| Thrombin Time (TT) | Dose-dependent prolongation | Interference with fibrin polymerization | [2] |
| Fibrinogen (Clauss Method) | Potential for underestimation | Interference with thrombin-fibrinogen reaction |
Experimental Protocols
Protocol 1: General Protocol for Investigating the In Vitro Interference of this compound on Coagulation Assays
-
Sample Preparation:
-
Collect whole blood from healthy donors into 3.2% sodium citrate (B86180) tubes.
-
Prepare platelet-poor plasma (PPP) by centrifuging the whole blood at 2000 x g for 15 minutes at room temperature.
-
Prepare a stock solution of this compound in a buffered saline solution (e.g., Tris-buffered saline, pH 7.4).
-
-
Incubation:
-
Prepare a series of dilutions of the this compound stock solution.
-
In separate tubes, mix the PPP with different concentrations of the this compound dilutions. Include a control sample with buffer only.
-
Incubate the mixtures at 37°C for a predetermined time (e.g., 5-10 minutes) to allow for interaction.
-
-
Coagulation Assays:
-
Perform aPTT, PT, and TT assays on each sample using a calibrated coagulation analyzer according to the manufacturer's instructions.
-
For the aPTT, incubate the plasma-ioxaglate mixture with the aPTT reagent (containing a contact activator and phospholipids) before adding calcium chloride to initiate clotting.
-
For the PT, incubate the plasma-ioxaglate mixture before adding the PT reagent (containing tissue factor and calcium) to initiate clotting.
-
For the TT, add a known amount of thrombin to the plasma-ioxaglate mixture and measure the time to clot formation.
-
-
Data Analysis:
-
Record the clotting times for each concentration of this compound.
-
Plot the clotting time versus the this compound concentration to determine the dose-response relationship.
-
Mandatory Visualizations
Caption: Mechanism of this compound interference in the coagulation cascade.
Caption: Troubleshooting workflow for prolonged coagulation assay results.
References
- 1. The ionic contrast medium ioxaglate interferes with thrombin-mediated feedback activation of factor V, factor VIII and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The in-vitro-effects of loxaglate (Hexabrix) on coagulation, fibrinolysis and complement system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet function by contrast media: iopamidol and ioxaglate versus iothalamate. Work in progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Anticoagulant effects of contrast materials: in vitro study of iohexol, ioxaglate, and diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing hemodynamic changes related to the use of ioxaglate meglumine (B1676163) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is ioxaglate meglumine and what is its primary mechanism of action?
A1: this compound is a low-osmolality, ionic, dimeric iodinated radiocontrast agent.[1][2] Its primary mechanism of action is to opacify blood vessels and internal body structures for radiographic visualization by absorbing X-rays, thereby enhancing the contrast of the images.[3] The iodine atoms in its structure have a high atomic number, which effectively attenuates X-rays.[3]
Q2: What are the expected hemodynamic effects of this compound administration in animal models?
A2: this compound can induce several transient hemodynamic changes, including a decrease in systemic arterial pressure (hypotension), alterations in heart rate (bradycardia or tachycardia), and changes in cardiac output.[4] These effects are generally less pronounced than those observed with high-osmolality contrast media.[1][5] The magnitude of these effects can vary depending on the animal species, the dose administered, the rate of injection, and the specific vascular bed being studied.
Q3: What is the underlying mechanism for this compound-induced hemodynamic changes?
A3: The hemodynamic effects of this compound are multifactorial. A primary contributor is its osmolality, which, although lower than older contrast agents, can still cause a shift of fluid into the intravascular space, leading to vasodilation.[2][6] Additionally, ioxaglate has direct vasodilatory effects on vascular smooth muscle.[7] Evidence also suggests an interaction with the vascular endothelium, potentially involving the modulation of nitric oxide (NO) production.[6]
Q4: Is this compound associated with direct cellular effects on the vasculature?
A4: Yes, in vitro studies have shown that ioxaglate can have direct effects on endothelial cells. These effects can include morphologic changes and a degree of cytotoxicity, which may contribute to the observed vascular responses.[8][9][10]
Troubleshooting Guide: Managing this compound-Related Hemodynamic Changes
This guide provides a systematic approach to identifying and mitigating common hemodynamic issues encountered during animal experiments with this compound.
Issue 1: Significant Hypotension Post-Injection
-
Potential Causes:
-
High Dose or Rapid Injection Rate: Rapid injection of a large bolus can exacerbate the vasodilatory effects.
-
Animal's Physiological State: Dehydration or the use of certain anesthetics can increase susceptibility to hypotension.
-
Direct Vasodilatory Effect: An inherent property of ioxaglate.
-
-
Troubleshooting and Mitigation Strategies:
-
Optimize Dose and Injection Rate:
-
Reduce the total dose of this compound to the minimum required for adequate imaging.
-
Decrease the injection rate to allow for more gradual hemodilution.
-
-
Ensure Proper Hydration:
-
Confirm the animal is adequately hydrated prior to the experiment. In cases of overnight fasting, consider providing subcutaneous or intravenous fluids to maintain hydration status.
-
-
Review Anesthetic Protocol:
-
Some anesthetics, like high concentrations of isoflurane, are potent vasodilators and can compound the hypotensive effects of ioxaglate.[11] Consider reducing the anesthetic depth if possible or using a balanced anesthetic technique.
-
-
Pharmacological Intervention (for severe, persistent cases):
-
If hypotension is severe and compromises the animal's welfare or the experimental integrity, consider the administration of a vasopressor agent like phenylephrine (B352888) or dopamine (B1211576) after consulting with a veterinarian.
-
-
Issue 2: Arrhythmias or Significant Changes in Heart Rate
-
Potential Causes:
-
Direct Cardiac Effects: Intracoronary injections can have direct effects on myocardial contractility and conduction.
-
Reflex Tachycardia: A compensatory response to a drop in blood pressure.
-
Vagal Stimulation: Can lead to bradycardia.
-
-
Troubleshooting and Mitigation Strategies:
-
Monitor ECG Continuously: Closely observe the electrocardiogram for any abnormalities during and after injection.
-
Optimize Catheter Placement: For selective injections, ensure the catheter tip is correctly positioned to avoid unintended perfusion of critical cardiac structures.
-
Temperature of Contrast Media: Administer this compound at or near body temperature to minimize direct cardiac stimulation.
-
Allow for Recovery: If transient arrhythmias occur, allow sufficient time for the animal's heart rate and rhythm to return to baseline before subsequent injections.
-
Issue 3: Poor Image Quality Due to Hemodynamic Instability
-
Potential Causes:
-
Rapid Washout: Hypotension and vasodilation can lead to a rapid washout of the contrast agent from the area of interest.
-
Motion Artifacts: Animal movement due to discomfort or physiological instability can degrade image quality.
-
-
Troubleshooting and Mitigation Strategies:
-
Synchronize Imaging with Injection: Time the image acquisition to coincide with the peak opacification immediately following injection.
-
Optimize Injection Protocol: A slower, more controlled injection may provide a longer window of optimal vessel opacification.
-
Ensure Adequate Anesthesia/Sedation: Maintain a stable plane of anesthesia to prevent motion artifacts.
-
Quantitative Data from Animal Studies
The following tables summarize the hemodynamic effects of this compound observed in various animal models.
Table 1: Hemodynamic Effects of this compound in Swine
| Parameter | Dosage | Change from Baseline | Reference |
| Mean Right Atrial Pressure | 4 ml/kg | Increased | [8] |
| Mean Pulmonary Arterial Pressure | 4 ml/kg | Increased | [8] |
| Cardiac Output | 4 ml/kg | Increased | [8] |
| Stroke Volume | 4 ml/kg | Increased | [8] |
| Pulmonary Vascular Resistance | 4 ml/kg | Decreased | [8] |
Table 2: Hemodynamic Effects of this compound in Dogs
| Parameter | Dosage | Change from Baseline | Reference |
| Renal Blood Flow | Large dose | Initial vasodilation followed by prolonged reduction | [12] |
Table 3: Antithrombotic Effects of this compound in Rats
| Parameter | Dosage | Effect Compared to Saline | Reference |
| Time to Occlusion (TTO) | 1600 mg iodine/kg | Prolonged (30.0 +/- 1.1 min vs. 19.6 +/- 2.4 min) | [13] |
| Thrombus Weight (TW) | 1600 mg iodine/kg | Reduced (2.6 +/- 0.4 mg vs. 4.7 +/- 0.7 mg) | [13] |
Experimental Protocols
Protocol 1: Coronary Angiography in Dogs
-
Animal Model: Mongrel dogs (approx. 10 kg).
-
Anesthesia: Morphine-pentobarbital anesthesia.
-
Catheterization:
-
A 50-cm cardiac catheter is inserted into the root of the aorta via the carotid, brachial, or femoral artery.
-
Catheter tip placement near the coronary ostia is guided by fluoroscopy and tactile feedback.
-
-
Contrast Administration:
-
This compound solution is injected.
-
Typical injection volume is 10 cc per injection, with intervals of a few minutes between injections.
-
The total dose should be minimized, with an average of around 4 cc/kg.
-
-
Imaging:
-
Angiograms are acquired during and immediately following the injection of the contrast medium.
-
-
Reference: [8]
Protocol 2: Carotid Artery Angiography in Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Anesthesia: Isoflurane (4-5% for induction, 2-2.5% for maintenance) or chloral (B1216628) hydrate (B1144303) (300 mg/kg, intraperitoneal).
-
Surgical Preparation:
-
The rat is placed in a supine position.
-
A ventral midline neck incision is made to expose the right common carotid artery (CCA) up to the bifurcation of the internal and external carotid arteries.
-
-
Catheterization:
-
A microcatheter is inserted into the CCA for contrast administration.
-
-
Contrast Administration:
-
A small bolus of this compound is injected. The exact volume depends on the specific imaging parameters and research question.
-
-
Imaging:
-
Micro-angiography or a similar high-resolution imaging modality is used to visualize the cerebral vasculature.
-
Protocol 3: Renal Angiography in Swine
-
Animal Model: Domestic swine.
-
Anesthesia: Anesthesia is induced and maintained with inhalant anesthetics (e.g., sevoflurane (B116992) or isoflurane).
-
Catheterization:
-
A 6F or 7F introducer sheath is placed via percutaneous cannulation of the femoral artery.
-
A guiding catheter is advanced to the level of the renal arteries.
-
-
Contrast Administration:
-
This compound is injected through the guiding catheter to opacify the aorta and renal arteries.
-
For selective renal angiography, the catheter is placed directly into the renal artery for contrast injection.
-
-
Imaging:
-
Angiographic images are acquired during contrast administration.
-
-
Reference: [14]
Visualizations
References
- 1. Phase Contrast Magnetic Resonance Imaging in the Rat Common Carotid Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of contrast media on cranial vessels. Comparison of diatrizoate, ioxaglate, iohexol, mannitol, and NaCl on rabbit basilar and ear arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ioxaglate sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Low-osmolality contrast media in cardiac radiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of intravascular low-osmolality contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccjm.org [ccjm.org]
- 8. ccjm.org [ccjm.org]
- 9. researchgate.net [researchgate.net]
- 10. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technical Nuances of Exposing Rat Common Carotid Arteries for Practicing Microsurgical Anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Late haemodynamic response to metrizamide and ioxaglate in canine renal angiography [inis.iaea.org]
- 13. scribd.com [scribd.com]
- 14. Quantitative angiographic anatomy of the renal arteries and adjacent aorta in the swine for preclinical studies of intravascular catheterization devices - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling ioxaglate meglumine to prevent crystallization
This guide provides best practices for storing and handling ioxaglate meglumine (B1676163) solutions to prevent crystallization, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ioxaglate meglumine crystallization?
A1: The primary cause of crystallization in this compound solutions is exposure to low temperatures, particularly freezing.[1][2] While crystallization is unlikely at normal room temperatures, the risk increases significantly if the solution is stored improperly.[2][3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: To prevent crystallization and ensure stability, this compound solutions should be stored at a controlled room temperature. Specific recommendations include storing the solution between 15°C and 30°C (59°F and 86°F).[2] It is crucial to protect the solution from both freezing and excessive heat, as well as from direct light.[1][2]
Q3: Can a solution of this compound that has crystallized still be used?
A3: Yes, if the container is undamaged, a solution that has crystallized can typically be redissolved and used.[1] However, it is imperative to ensure that all crystals have completely dissolved before use.
Q4: How can I redissolve crystals in an this compound solution?
A4: If crystallization has occurred, bring the solution to room temperature.[1] Vigorous shaking can help redissolve the crystals.[1] For more stubborn crystals, gentle warming with circulating warm air can accelerate the dissolution process.[1] Always visually inspect the solution to confirm that it is clear and free of any particulate matter before use.
Troubleshooting Guide: Crystallization Issues
This section provides a step-by-step guide to address crystallization in your this compound solutions during experiments.
Issue: Crystals observed in the this compound solution upon removal from storage.
Step 1: Inspect the Container
-
Carefully examine the vial or container for any signs of damage, such as cracks or breaks in the seal. If the container is compromised, do not use the solution and discard it according to your institution's safety protocols.
Step 2: Gentle Warming
-
If the container is intact, allow the solution to gradually warm to room temperature (approximately 20-25°C). Avoid rapid heating, as this can potentially degrade the compound.
Step 3: Agitation
-
Once the solution has reached room temperature, shake the container vigorously.[1] The mechanical agitation can help to break down the crystal lattice and promote dissolution.
Step 4: Controlled Heating (If Necessary)
-
If crystals persist after thorough shaking, you may use a controlled warming method, such as a circulating warm air incubator or a water bath set to a temperature not exceeding 30°C. Monitor the solution closely during this process.
Step 5: Visual Confirmation
-
Before any use, hold the container up to a light source and visually inspect to ensure that every crystal has dissolved and the solution is completely clear.
Issue: Precipitation or crystallization observed during an experiment.
Step 1: Evaluate Experimental Conditions
-
Review your experimental protocol. Note the temperature at which the experiment was conducted. This compound's solubility is temperature-dependent, and a decrease in temperature during your procedure could have caused precipitation.
-
Consider the concentration of your this compound solution. If you are working with a highly concentrated solution, it will be more susceptible to crystallization with slight temperature changes.
Step 2: In-situ Redissolution
-
If feasible within your experimental setup, try to gently warm the solution to the recommended storage temperature range (15-30°C) to redissolve the precipitate.
Step 3: Adjust Protocol for Future Experiments
-
If crystallization is a recurring issue, consider pre-warming all components of your experimental setup, including buffers and equipment, to the working temperature of your this compound solution.
-
Maintain a stable temperature throughout your experiment.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound Solutions
| Parameter | Recommended Condition | Notes |
| Storage Temperature | 15°C to 30°C (59°F to 86°F) | Avoid freezing.[1][2] |
| Light Exposure | Protect from light | Store in the original container or an opaque box.[2] |
| Handling of Crystals | Bring to room temperature and shake vigorously | Gentle warming with circulating warm air can be used.[1] |
| Pre-Use Check | Visually inspect for complete dissolution | Ensure the solution is clear and free of particulates.[1] |
Experimental Protocols
Protocol for Redissolving Crystallized this compound Solution
-
Initial Assessment: Visually confirm the presence of crystals in the this compound solution. Check the integrity of the container.
-
Room Temperature Equilibration: Place the container in a controlled environment at 20-25°C and allow it to equilibrate for at least one hour.
-
Mechanical Agitation: Securely cap the container and shake it vigorously for 2-3 minutes.
-
Visual Inspection: Check for any remaining crystals.
-
Controlled Warming (Optional): If crystals are still present, place the container in a circulating warm air incubator set to 30°C. Do not exceed this temperature.
-
Periodic Agitation: Every 15 minutes, remove the container and shake vigorously for 1-2 minutes.
-
Final Confirmation: Continue the process until the solution is completely clear. Before use in any experiment, perform a final visual inspection against a light source to ensure no particulate matter is present.
Visualizations
Caption: Troubleshooting workflow for handling crystallized this compound.
Caption: Key factors for maintaining a stable this compound solution.
References
Technical Support Center: Troubleshooting Poor Contrast Enhancement with Ioxaglate Meglumine in CT Scans
This technical support center is designed for researchers, scientists, and drug development professionals utilizing ioxaglate meglumine (B1676163) (often referred to by the brand name Hexabrix) as a contrast agent in computed tomography (CT) scans. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to poor contrast enhancement.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and a step-by-step guide to troubleshoot suboptimal contrast enhancement in your CT imaging experiments.
Q1: What are the primary factors that can lead to poor contrast enhancement with ioxaglate meglumine?
Poor contrast enhancement is often multifactorial. The primary contributing factors can be categorized into three main areas:
-
Subject-Specific Factors: Physiological characteristics of the research subject can significantly impact contrast distribution and attenuation.
-
Procedural and Protocol Parameters: The specifics of how the contrast agent is administered and how the CT scan is performed are critical.
-
Contrast Agent and Equipment Integrity: Issues with the contrast agent itself or the imaging equipment can lead to suboptimal results.
Q2: My images show weak or inconsistent enhancement. How can I troubleshoot this?
Follow this systematic approach to identify the potential cause of poor enhancement:
Step 1: Verify Subject-Specific Parameters
-
Hydration Status: Dehydration can alter the pharmacokinetics of the contrast agent. Ensure subjects are adequately hydrated before the procedure.[1][2]
-
Body Weight and Composition: Higher body weight can lead to a lower concentration of iodine in the blood. Consider adjusting the dose of this compound based on the subject's weight.[1]
-
Renal Function: Impaired renal function can affect the excretion of the contrast agent, potentially altering the enhancement pattern.[1][2] If renal impairment is a variable in your research, this should be noted.
-
Cardiovascular Status: Conditions affecting cardiac output can influence the rate and distribution of the contrast agent.
Step 2: Review Your Injection and Scanning Protocol
-
Injection Rate: The speed of injection is crucial for achieving a compact bolus of contrast. Faster injection rates generally lead to higher peak arterial enhancement. For intravenous digital subtraction angiography, central catheter injections are typically performed at 10 to 30 mL/second, while peripheral injections are around 12 to 20 mL/second.[1]
-
Contrast Volume: Ensure the administered volume is appropriate for the subject's weight and the specific imaging procedure. Doses can range from 0.7 to 2.0 mL/kg for various procedures.[1]
-
Scan Timing: The timing of the scan acquisition relative to the contrast injection determines which phase of enhancement is captured (e.g., arterial, venous, delayed). Contrast enhancement is often greatest within 30-90 seconds after bolus administration.[3]
-
Catheter and Tubing: The size of the intravenous catheter and the length of the tubing can affect the achievable injection rate and the integrity of the contrast bolus.
Step 3: Check Contrast Agent and Equipment
-
Contrast Agent Integrity: Ensure the this compound solution has been stored correctly, is not expired, and has not been improperly mixed with other solutions.
-
CT Scanner Calibration: Regular calibration of the CT scanner is essential for accurate and consistent Hounsfield Unit (HU) measurements.
-
X-ray Tube Performance: A malfunctioning X-ray tube can result in poor image quality, including reduced contrast.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting poor contrast enhancement.
Caption: A logical workflow for troubleshooting poor contrast enhancement.
Quantitative Data and Expected Outcomes
While specific Hounsfield Unit (HU) enhancement values are highly dependent on the CT scanner, reconstruction algorithms, and individual subject physiology, the following tables provide recommended injection parameters for this compound (Hexabrix) and the expected qualitative outcomes based on clinical studies.
Table 1: Recommended Injection Protocols for this compound (320 mgI/mL)
| Procedure | Dosage | Injection Rate | Total Injection Time |
| Excretory Urography | 50 - 75 mL (0.7 - 1.0 mL/kg) | Bolus | 30 - 90 seconds |
| CT Head Imaging | Patient should be well hydrated | Bolus | - |
| CT Body Imaging | 30 - 150 mL (0.9 - 2.0 mL/kg) | Bolus or Infusion | - |
| Intravenous Digital Subtraction Angiography (Peripheral) | 30 - 50 mL | 12 - 20 mL/sec | - |
| Intravenous Digital Subtraction Angiography (Central) | 30 - 50 mL | 10 - 30 mL/sec | - |
Data synthesized from multiple sources.[1][2][4]
Table 2: Expected Qualitative Enhancement with this compound
| Organ/Tissue | Expected Outcome | Reference |
| Aorta | Greater iodine concentration immediately following injection compared to higher osmolality agents. | [5] |
| Liver | Good to excellent enhancement. Higher concentration compared to higher osmolality agents. | [5][6] |
| Spleen | Good to excellent enhancement. Higher concentration compared to higher osmolality agents. | [5][6] |
| Kidney | Significantly better enhancement compared to higher osmolality agents. | [5][6] |
| Brain Lesions | Excellent enhancement; statistically significant increase in enhancement immediately after injection. | [7] |
Experimental Protocols
For researchers designing studies to evaluate the efficacy of this compound, the following provides a detailed methodology for a key preclinical experiment.
Protocol: In Vivo Evaluation of Contrast Enhancement in a Rodent Tumor Model
1. Objective: To quantify the enhancement of a solid tumor and surrounding healthy tissues in a mouse model following intravenous administration of this compound.
2. Materials:
- This compound (Hexabrix, 320 mgI/mL)
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Anesthesia (e.g., isoflurane)
- Intravenous catheter (e.g., 30G)
- Saline solution
- Micro-CT scanner
- Image analysis software
3. Procedure:
- Animal Preparation:
- Anesthetize the mouse using isoflurane.
- Place an intravenous catheter in the tail vein.
- Position the mouse in the micro-CT scanner.
- Pre-Contrast Scan:
- Acquire a baseline, non-contrast CT scan of the tumor region.
- Contrast Administration:
- Administer a bolus injection of this compound via the tail vein catheter. A typical dose for a mouse is 100-200 µL.
- Immediately follow the contrast injection with a 50 µL saline flush to ensure the full dose reaches circulation.
- Dynamic and Delayed Post-Contrast Scans:
- Begin dynamic scanning immediately after injection, acquiring images every 5-10 seconds for the first 2 minutes to capture the arterial and early venous phases.
- Acquire delayed scans at 5, 15, and 30 minutes post-injection to evaluate contrast washout and accumulation in the tumor interstitium.
- Image Analysis:
- Reconstruct the CT images.
- Draw regions of interest (ROIs) on the tumor, adjacent muscle tissue, and a major blood vessel (e.g., aorta or vena cava) on both pre- and post-contrast images.
- Measure the mean Hounsfield Unit (HU) value for each ROI at each time point.
- Calculate the net enhancement (ΔHU) for each tissue by subtracting the pre-contrast HU from the post-contrast HU.
- Plot the ΔHU over time for each tissue to generate time-attenuation curves.
4. Data Presentation:
- Summarize the peak ΔHU and time-to-peak for each tissue in a table.
- Present the time-attenuation curves graphically.
Signaling Pathways and Workflows
Pharmacokinetic Pathway of this compound
The following diagram illustrates the distribution and elimination of this compound in the body.
Caption: The distribution and elimination pathway of this compound.
References
- 1. Hexabrix (this compound 39.3% and Ioxaglate Sodium 19.6% Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. UpToDate 2018 [doctorabad.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinical comparison of Hexabrix, iopamidol, and Urografin-60 in whole body computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind clinical study comparing the safety and efficacy of Hexabrix and Renografin-76 in contrast enhanced computed body tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of sodium and meglumine ioxaglate (Hexabrix) and Hypaque M60% in contrast-enhanced computed cranial tomographic scanning. A double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Motion Artifacts in Ioxaglate Meglumine-Enhanced Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing motion artifacts during ioxaglate meglumine-enhanced imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of motion artifacts during this compound-enhanced imaging?
A1: Motion artifacts during imaging studies can stem from both voluntary and involuntary patient or subject movement. While ioxaglate meglumine (B1676163) is a low-osmolality contrast agent associated with less discomfort compared to older agents, certain patient sensations can still induce motion. The most frequent adverse reactions reported are a feeling of body warmth and nausea, which are typically brief.[1] In some cases, pain at the injection site may also occur.[2][3] These sensations, coupled with the general anxiety or discomfort of the imaging procedure itself, can lead to voluntary or involuntary movements, resulting in image artifacts. Physiological processes such as respiration, cardiac motion, and peristalsis are also significant contributors to involuntary motion artifacts.
Q2: Can the administration protocol of this compound be optimized to reduce the likelihood of motion?
A2: Yes, optimizing the administration of this compound can help in minimizing patient-induced motion. Key considerations include:
-
Patient Communication: Clearly explain the imaging procedure and the expected sensations, such as a warming feeling or a metallic taste, to the subject beforehand. This can reduce anxiety and prevent sudden movements.
-
Injection Rate: While specific guidelines vary by procedure, a controlled injection rate may help in minimizing the intensity of sensations like warmth and flushing.[1]
-
Temperature of Contrast Media: Warming the contrast medium to body temperature before injection can reduce viscosity and potentially improve patient comfort.
-
Catheter Placement: Ensure secure and comfortable intravenous access to prevent discomfort and movement during injection.
Q3: What are the primary strategies for minimizing motion artifacts?
A3: A multi-faceted approach is most effective in minimizing motion artifacts. These strategies can be broadly categorized as:
-
Patient/Subject Centered Methods: These focus on preparing the subject for the scan and ensuring their comfort. This includes clear communication, comfortable positioning, and the use of immobilization devices.
-
Pharmacological Approaches: In cases of significant involuntary physiological motion, such as peristalsis, pharmacological agents may be administered.
-
Gating and Triggering Techniques: These methods synchronize the image acquisition with the subject's physiological cycles, such as respiration and heartbeat, to acquire data during periods of minimal motion.
-
Motion Correction Algorithms: Post-processing algorithms can be used to retrospectively correct for motion in the acquired images.
Troubleshooting Guides
Issue: Blurring or Ghosting Artifacts in Abdominal Imaging
This is often due to respiratory motion.
Troubleshooting Steps:
-
Breath-Holding Instructions: For cooperative subjects, provide clear and practiced instructions for breath-holding during the scan acquisition.
-
Respiratory Gating: If breath-holding is not feasible or for longer acquisitions, implement respiratory gating. This technique tracks the respiratory cycle and acquires data only during specific phases of breathing, typically at end-expiration when motion is minimal.
-
Abdominal Compression: Applying gentle pressure on the abdomen with a compression band can help to limit the range of diaphragmatic motion.
Issue: Cardiac Motion Artifacts in Thoracic or Cardiac Imaging
These artifacts arise from the beating of the heart and are characterized by blurring or ghosting of the heart and great vessels.
Troubleshooting Steps:
-
Cardiac Gating (ECG/Peripheral): This is the most effective method for reducing cardiac motion artifacts. The acquisition is synchronized with the cardiac cycle using an electrocardiogram (ECG) or a peripheral pulse signal. Data is typically acquired during diastole when the heart is relatively still.
-
Fast Imaging Sequences: Utilize imaging sequences with very short acquisition times to "freeze" the cardiac motion.
Issue: General Image Unsharpness or Blurring
This can be caused by voluntary patient movement due to discomfort or anxiety.
Troubleshooting Steps:
-
Patient Comfort Measures:
-
Ensure the subject is in a comfortable and stable position.
-
Use cushions, pads, and blankets to provide support and warmth.
-
Maintain a calm and reassuring environment.
-
-
Immobilization Devices:
-
Clear Communication: Maintain communication with the subject throughout the scan to provide reassurance and reminders to remain still.
Quantitative Data on Motion Artifact Reduction Techniques
The following table summarizes the reported effectiveness of various techniques in reducing motion artifacts. It is important to note that these values are often context-dependent and may vary based on the specific imaging modality, protocol, and patient population.
| Technique | Imaging Modality | Metric of Improvement | Reported Effectiveness | Citations |
| Respiratory Gating | PET | Reduction in total lesion volume | 28% | [6] |
| PET | Increase in Standardized Uptake Value (SUV) | 56.5% | [6] | |
| CT | Reduction in blurring artifacts at the lung-diaphragm interface | 9% - 41% | [7][8] | |
| Deep Learning-Based Motion Correction | MRI | Peak Signal-to-Noise Ratio (PSNR) Improvement | For images with >35% of phase-encoding lines unaffected by motion, PSNR was 37.678±3.261 for the proposed algorithm vs. 36.129±3.678 for filtered images with 35% unaffected lines. | [9] |
| MRI | Structural Similarity (SSIM) Improvement | For images with >35% of phase-encoding lines unaffected by motion, SSIM was 0.964±0.028 for the proposed algorithm vs. 0.950±0.046 for filtered images with 35% unaffected lines. | [9] | |
| Immobilization Devices (Spine Board/Vacuum Mattress) | CT | Increase in CT radiation dose output (CTDIvol) in the head series | 10% - 14% | [10] |
| CT | Increase in CT radiation dose output (CTDIvol) in the chest series | 14% - 19% | [10] |
Note: While immobilization devices are effective at reducing motion, they may slightly increase the radiation dose in CT due to the automatic exposure control adjusting for the additional material in the scan field of view.[10]
Experimental Protocols
Protocol 1: Respiratory Gating for Abdominal CT Imaging
This protocol outlines the general steps for implementing respiratory gating in an abdominal CT scan.
-
Patient/Subject Preparation:
-
Explain the procedure to the subject, emphasizing the importance of regular, relaxed breathing.
-
Place the respiratory motion sensor (e.g., a pressure-sensitive belt or an infrared marker) on the subject's abdomen or chest, where the respiratory excursion is most pronounced.
-
-
Acquisition of Respiratory Waveform:
-
Acquire a respiratory waveform for several breathing cycles to determine the subject's breathing pattern and identify the end-expiratory phase.
-
-
Gating Window Selection:
-
Define a gating window, which is a specific portion of the respiratory cycle (e.g., 30-70% of the cycle around end-expiration) during which the CT scanner will acquire data.[11]
-
-
Gated Image Acquisition:
-
Initiate the gated CT scan. The scanner will only acquire projection data when the respiratory waveform is within the predefined gating window.
-
-
Image Reconstruction:
-
The acquired data is then used to reconstruct the final image, which will have significantly reduced respiratory motion artifacts.
-
Protocol 2: Prospective Cardiac Gating for MRI
This protocol provides a general outline for prospective ECG-gated cardiac MRI.
-
Patient/Subject Preparation:
-
Ensure proper skin preparation (e.g., shaving if necessary) and placement of ECG electrodes on the subject's chest to obtain a clear and stable ECG signal.[12]
-
-
ECG Signal Monitoring:
-
Monitor the ECG signal on the MRI console to ensure a strong R-wave is detected. The R-wave serves as the trigger for data acquisition.[13]
-
-
Sequence Planning:
-
Select a cardiac-gated pulse sequence.
-
The repetition time (TR) will be dependent on the subject's heart rate (R-R interval).
-
Set the trigger delay to acquire data during the desired phase of the cardiac cycle (typically mid-diastole for anatomical imaging).
-
-
Image Acquisition:
-
Data acquisition is triggered by each R-wave. The scanner acquires a segment of k-space data and then waits for the next R-wave to acquire the next segment. This process is repeated until all of k-space is filled.
-
-
Image Reconstruction:
-
The acquired k-space data is reconstructed to form the final cardiac-gated image.
-
Visualizations
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Evaluation of principal component analysis-based data-driven respiratory gating for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. Patient's immobilisation [radiotherapy-patient-system.com]
- 5. domicomed.com [domicomed.com]
- 6. Effect of respiratory gating on reducing lung motion artifacts in PET imaging of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction of motion blurring artifacts using respiratory gated CT in sinogram space: a quantitative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Motion artifact reduction for magnetic resonance imaging with deep learning and k-space analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maintaining immobilisation devices on trauma patients during CT: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A standardized workflow for respiratory‐gated motion management decision‐making - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiac magnetic resonance imaging and its electrocardiographs (ECG): tips and tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mriquestions.com [mriquestions.com]
Preventing hypersensitivity reactions to ioxaglate meglumine in preclinical trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on preventing hypersensitivity reactions to ioxaglate meglumine (B1676163) in preclinical trials.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Question: We are observing a high incidence of acute, severe reactions (e.g., anaphylaxis-like symptoms, mortality) in our animal models immediately following ioxaglate meglumine administration. How can we manage this?
Answer:
Acute, severe reactions to this compound in preclinical models are often dose and infusion rate-dependent. Here are several steps to troubleshoot and manage these reactions:
-
Reduce Infusion Rate: Rapid intravenous injection can lead to a higher incidence of adverse events. Consider slowing the rate of administration to minimize the immediate chemotoxic and osmolality-related effects of the contrast medium.
-
Optimize Dosage: The dose of this compound should be carefully calculated based on the animal's body weight. High doses can increase the risk of hypersensitivity. Refer to the table below for recommended dose ranges in common preclinical models.
-
Implement a Premedication Protocol: The use of corticosteroids and antihistamines prior to ioxaglate administration can significantly reduce the incidence and severity of immediate hypersensitivity reactions.[1][2][3][4] A common approach is to administer a corticosteroid several hours before the experiment and an antihistamine closer to the time of ioxaglate injection.[1][2][5]
-
Consider Animal Strain: Different strains of mice and rats can have varying sensitivities to allergens and anaphylactoid stimuli. If you are consistently observing high mortality, you may need to consider using a less sensitive strain or a different animal model.
-
Ensure Proper Formulation: this compound solutions should be warmed to body temperature before injection to reduce viscosity and potential for vascular irritation.[1] Ensure the solution is clear and free of particulates.
Question: Our in vitro mast cell activation assays (e.g., histamine (B1213489) release assay) are showing inconsistent results or high background levels. What could be causing this?
Answer:
Inconsistent results in in vitro mast cell activation assays can be due to several factors. Here are some troubleshooting tips:
-
Cell Viability: Ensure that the mast cells (e.g., primary bone marrow-derived mast cells, RBL-2H3 cells) have high viability before starting the experiment. Low viability can lead to spontaneous degranulation and high background histamine release.
-
Ioxaglate Concentration: High concentrations of this compound can be cytotoxic to cells, leading to non-specific mediator release. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type.
-
Passive Sensitization: If you are using a model of IgE-mediated activation, ensure that the cells are properly sensitized with anti-DNP IgE or another suitable antibody. Inadequate sensitization can lead to a weak or inconsistent response.
-
Washing Steps: Thoroughly wash the cells after sensitization and before stimulation to remove any unbound IgE, which can contribute to background noise.
-
Purity of Ioxaglate: Use a high-purity formulation of this compound. Impurities in the compound could be contributing to non-specific mast cell activation.
-
Control for Osmolality: Ioxaglate solutions are hyperosmolar, which can directly activate mast cells.[6] Include an osmolality control (e.g., a solution with similar osmolality but without the contrast agent) to differentiate between osmolality-induced and specific activation.
Question: We are struggling to induce a consistent delayed-type hypersensitivity (DTH) reaction to this compound in our mouse model. What protocol adjustments can we make?
Answer:
Inducing a robust and reproducible DTH reaction requires careful optimization of the sensitization and challenge phases.
-
Sensitization Protocol: A single subcutaneous injection may not be sufficient for sensitization. Consider an initial sensitization with this compound emulsified in an adjuvant (e.g., Complete Freund's Adjuvant) to enhance the T-cell response. This should be followed by one or more booster injections.
-
Challenge Site and Dose: The ear pinna is a common and easily measurable site for the DTH challenge. Ensure the intradermal injection for the challenge is performed correctly and at a consistent volume. The challenge dose may need to be optimized; too low a dose may not elicit a response, while too high a dose could cause local tissue damage.
-
Timing of Measurement: DTH responses typically peak between 24 and 72 hours after the challenge. Measure the ear thickness at multiple time points (e.g., 24, 48, and 72 hours) to capture the peak response.
-
Animal Strain: As with immediate hypersensitivity, the genetic background of the mice can influence the magnitude of the DTH response. BALB/c mice are commonly used for DTH studies.[7]
-
Histological Confirmation: To confirm that the observed swelling is a T-cell-mediated inflammatory response, perform histological analysis of the challenged tissue to look for characteristic mononuclear cell infiltrates.
Frequently Asked Questions (FAQs)
What are the primary mechanisms of hypersensitivity reactions to this compound?
Hypersensitivity reactions to this compound, like other iodinated contrast media, can be broadly categorized into immediate and non-immediate reactions, which are thought to be mediated by different immunological pathways.[8][9]
-
Immediate Hypersensitivity Reactions (IHRs): These reactions typically occur within one hour of administration and can range from mild urticaria to severe anaphylaxis.[10][11] The mechanisms can be:
-
IgE-mediated: In sensitized individuals, ioxaglate can act as an allergen, cross-linking IgE antibodies on the surface of mast cells and basophils.[12][13][14] This triggers the release of inflammatory mediators such as histamine and tryptase.[9][12]
-
Non-IgE-mediated (Anaphylactoid): Ioxaglate can also directly activate mast cells and basophils through IgE-independent pathways.[8][13] This can involve the activation of complement and contact systems, or direct interaction with receptors like the Mas-related G protein-coupled receptor X2 (MRGPRX2).[15]
-
-
Non-Immediate (Delayed) Hypersensitivity Reactions (NIHRs): These reactions occur more than an hour and up to several days after administration, and are typically T-cell mediated.[8][9] They often manifest as maculopapular rashes.
What are the most appropriate animal models for studying this compound hypersensitivity?
Several animal models can be used to investigate different aspects of this compound hypersensitivity:
-
Passive Cutaneous Anaphylaxis (PCA) in Mice or Rats: This is a classic model for studying IgE-mediated immediate hypersensitivity.[7] Animals are passively sensitized with an IgE antibody, and then challenged with the antigen (ioxaglate) and a dye. The extent of the reaction is quantified by measuring the amount of dye extravasation at the injection site.
-
Systemic Anaphylaxis Models: These models involve sensitizing animals to ioxaglate and then challenging them systemically (e.g., intravenously). The severity of the anaphylactic reaction is assessed by monitoring physiological parameters such as changes in body temperature, blood pressure, and respiratory function.[16]
-
Delayed-Type Hypersensitivity (DTH) Models in Mice: To study non-immediate reactions, mice are sensitized to ioxaglate (often with an adjuvant) and then challenged with an intradermal injection of ioxaglate in the ear pinna. The resulting swelling is measured over 24-72 hours as an indicator of a T-cell-mediated inflammatory response.[7]
-
In Vitro Mast Cell and Basophil Activation Assays: These assays use cultured mast cells (e.g., bone marrow-derived mast cells) or basophils to study the direct effects of ioxaglate on mediator release (e.g., histamine, beta-hexosaminidase) and cell activation markers (e.g., CD63, CD203c).[17]
What are the recommended premedication strategies to prevent hypersensitivity reactions in preclinical models?
Premedication with corticosteroids and antihistamines is a common strategy to mitigate hypersensitivity reactions to iodinated contrast media.[1][2][3][4] The exact protocol can be adapted for preclinical studies.
-
Corticosteroids: These agents have anti-inflammatory and immunosuppressive effects. In animal models, a corticosteroid such as methylprednisolone (B1676475) or dexamethasone (B1670325) can be administered several hours before ioxaglate challenge.
-
Antihistamines: H1-receptor antagonists like diphenhydramine (B27) can block the effects of histamine released from mast cells and basophils.[5] They are typically administered closer to the time of ioxaglate injection.
The efficacy of premedication should be evaluated by comparing the incidence and severity of hypersensitivity reactions in premedicated animals versus a control group.
Data Presentation
Table 1: Recommended this compound Dosages for Preclinical Studies
| Animal Model | Route of Administration | Recommended Dose Range (g of Iodine/kg body weight) | Reference |
| Mouse | Intravenous | 8 - 11.2 | [6][18] |
| Rat | Intravenous | >8 | [6][18] |
| Rabbit | Intravenous | >6.4 | [6][18] |
| Dog | Intravenous | >10.2 | [6][18] |
Note: These are LD50 values and should be adjusted downwards for hypersensitivity studies. The optimal dose should be determined empirically for each experimental model.
Table 2: Example Premedication Regimens for Preclinical Studies
| Agent | Class | Example Drug | Proposed Preclinical Dosing Regimen | Timing of Administration (Relative to Ioxaglate) |
| Corticosteroid | Glucocorticoid | Methylprednisolone | 5-10 mg/kg, intraperitoneal | 4-6 hours prior |
| Antihistamine | H1-receptor antagonist | Diphenhydramine | 5-10 mg/kg, intraperitoneal or intravenous | 30 minutes prior |
Note: These are suggested starting doses and may require optimization for specific animal models and experimental conditions.
Experimental Protocols
Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Mice
-
Sensitization: Inject BALB/c mice intradermally in the ear pinna with 20 µL of anti-DNP IgE (0.5 µg/mL in sterile saline).
-
Incubation: Allow 24 hours for the IgE to bind to mast cell receptors.
-
Challenge: Anesthetize the mice and inject a solution of this compound mixed with 1% Evans blue dye intravenously.
-
Observation: Monitor the mice for 30 minutes for signs of systemic anaphylaxis.
-
Quantification: Euthanize the mice, excise the ear tissue, and extract the Evans blue dye using formamide. Measure the absorbance of the extracted dye at 620 nm to quantify the extent of vascular permeability.
Protocol 2: In Vitro Histamine Release Assay from Mast Cells
-
Cell Culture: Culture bone marrow-derived mast cells (BMMCs) from mice in appropriate media supplemented with IL-3 and SCF.
-
Sensitization (for IgE-mediated pathway): Incubate BMMCs with anti-DNP IgE (1 µg/mL) for 24 hours. Wash the cells three times with Tyrode's buffer to remove unbound IgE.
-
Stimulation: Resuspend the cells in Tyrode's buffer and add varying concentrations of this compound. For IgE-mediated activation, add DNP-BSA as the antigen. Incubate for 30-60 minutes at 37°C.
-
Histamine Measurement: Centrifuge the cell suspension to pellet the cells. Collect the supernatant and measure the histamine concentration using a commercially available ELISA kit.
-
Data Analysis: Express the results as a percentage of total histamine release (determined by lysing an aliquot of cells).
Visualizations
Caption: IgE-mediated signaling pathway for immediate hypersensitivity to ioxaglate.
Caption: T-cell-mediated signaling pathway for delayed hypersensitivity to ioxaglate.
Caption: General experimental workflow for preclinical hypersensitivity testing.
References
- 1. UpToDate 2018 [doctorabad.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Prevention of Hypersensitivity Reactions Caused by Iodinated Contrast Media: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prophylaxis Policy for Patients Allergic to IV Contrast – Department of Radiology – UW–Madison [radiology.wisc.edu]
- 6. e-lactancia.org [e-lactancia.org]
- 7. Allergy & Hypersensitivity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Hypersensitivity Reactions to Iodinated Contrast Media | MDPI [mdpi.com]
- 9. Hypersensitivity Reactions to Iodinated Contrast Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management [frontiersin.org]
- 12. pubs.rsna.org [pubs.rsna.org]
- 13. Epidemiology, Mechanisms, and Diagnosis of Drug-Induced Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Epidemiology, Mechanisms, and Diagnosis of Drug-Induced Anaphylaxis [frontiersin.org]
- 15. IgE and non-IgE-mediated pathways in anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. brt-labs.com [brt-labs.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Adjusting ioxaglate meglumine concentration for optimal vessel opacification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ioxaglate meglumine (B1676163) for optimal vessel opacification in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is ioxaglate meglumine and why is it used for vessel opacification?
A1: this compound, often known by the trade name Hexabrix, is a low-osmolality, water-soluble, iodinated radiocontrast agent.[1][2] It is used in X-ray-based imaging techniques like angiography and computed tomography (CT) to make blood vessels visible. The iodine atoms in the ioxaglate molecule absorb X-rays, increasing the attenuation of the X-ray beam and thus creating a contrast between the vessels and surrounding tissues.[1] Its low osmolality is associated with fewer adverse effects compared to high-osmolality contrast agents.[1][3]
Q2: What are the key properties of this compound (Hexabrix) to consider for experimental planning?
A2: Key properties include its iodine concentration, osmolality, and viscosity. The commercially available solution typically provides 32% (320 mg/mL) of organically bound iodine.[2][4] It is a hypertonic solution with an osmolality of approximately 600 mOsmol/kg of water.[2][4] The viscosity is about 7.5 centipoise (cP) at 37°C.[2][4] These properties are crucial as they affect the flow dynamics within vessels and the resulting image contrast.
Q3: Can I dilute this compound for my experiments?
A3: Yes, this compound can be diluted. For certain procedures like intra-arterial digital subtraction angiography (IA-DSA), a 1:1 dilution with sterile water for injection is sometimes used.[5] For peripheral venography, concentrations can be reduced to as low as 20% iodine.[5] Dilution can be a strategy to reduce osmolality and viscosity, which may be beneficial in certain experimental models, particularly with small vessels or when slower injection rates are desired. However, dilution will also reduce the iodine concentration, which can impact the degree of opacification.
Q4: How do I determine the starting concentration and dose for my animal model?
A4: There is no single universal dose for all animal models. The optimal dose depends on the animal species and size, the vascular territory being imaged, and the imaging modality. As a starting point, you can refer to established clinical protocols and scale the dose down based on the animal's weight (e.g., mg of iodine per kg of body weight). For instance, in clinical settings, doses for excretory urography can range from 0.7 to 2.0 mL/kg.[5] For micro-CT angiography in mice, a common starting point is a total injection volume of 100-150 µL of a contrast agent solution. It is recommended to start with a concentration similar to the commercial formulation (320 mg/mL iodine) and adjust based on initial results.
Troubleshooting Guide
Issue 1: Suboptimal or Poor Vessel Opacification
| Potential Cause | Troubleshooting Steps |
| Insufficient Iodine Concentration | - Increase the concentration of this compound. Higher iodine concentrations generally lead to better opacification.[6] - Avoid over-diluting the stock solution. |
| Inadequate Injection Rate or Volume | - Increase the injection rate to ensure a compact bolus of contrast reaches the area of interest. - Increase the total volume of the contrast agent administered. The degree of enhancement is directly related to the amount of iodine administered. - Ensure the injection rate is approximately equal to the blood flow rate in the target vessel.[5] |
| Poor Timing of Image Acquisition | - Optimize the timing between contrast injection and image acquisition. This compound has a rapid distribution half-life. - For CT, peak blood iodine concentrations occur immediately after a rapid injection.[7] |
| Physiological Factors (e.g., low cardiac output in the animal model) | - Ensure the animal is physiologically stable under anesthesia. - Consider that conditions like heart failure can prolong circulation time, affecting the arrival of the contrast bolus. |
Issue 2: Image Artifacts
| Potential Cause | Troubleshooting Steps |
| Patient Motion | - Ensure the animal is securely immobilized and adequately anesthetized to prevent movement during the scan. |
| Beam Hardening (in CT) | - This can occur with highly concentrated contrast agents. - Consider using a lower concentration of this compound if this becomes a significant issue. - Utilize dual-energy CT if available to generate virtual monoenergetic images, which can reduce beam-hardening artifacts. |
| Vessel "See-Through" Effect | - This can occur if the contrast concentration is too high, obscuring fine details. In such cases, a slightly lower concentration might be preferable. |
Experimental Protocols
Protocol 1: General Preparation of this compound for Injection
-
Warm the Contrast Agent: Gently warm the this compound solution to body temperature (approximately 37°C) before injection. This reduces its viscosity, allowing for a smoother and more controlled injection.[5]
-
Prepare for Dilution (if necessary):
-
If a lower concentration is required, use sterile water for injection or sterile saline to dilute the this compound solution.
-
Calculate the required volumes to achieve the target iodine concentration. For example, to achieve a 1:1 dilution of a 320 mg/mL iodine solution, mix equal volumes of the contrast agent and the diluent.
-
-
Draw into Syringe: Using aseptic techniques, draw the required volume of the warmed (and potentially diluted) contrast agent into a sterile syringe.
-
Remove Air Bubbles: Carefully expel any air bubbles from the syringe to prevent the risk of air embolism during injection.
Protocol 2: Test Injection for Optimizing Concentration in a Rodent Model (e.g., for micro-CT Angiography)
-
Animal Preparation: Anesthetize the animal according to your institution's approved protocol. Place a catheter in a suitable blood vessel (e.g., tail vein for systemic circulation, or a specific artery for selective angiography).
-
Initial Concentration: Start with the undiluted this compound solution (320 mg/mL iodine).
-
Test Injection: Inject a small test volume (e.g., 20-30 µL for a mouse) and acquire a rapid test scan.
-
Image Evaluation: Assess the level of opacification in the target vessels.
-
If opacification is insufficient: Increase the injection volume for the main scan. If opacification is still poor with a reasonable volume, consider that the injection rate may be too slow or the timing of the scan is off.
-
If artifacts are present due to high contrast: Prepare a diluted solution (e.g., 240 mg/mL or 160 mg/mL iodine) and repeat the test injection.
-
-
Iterative Optimization: Adjust the concentration, injection volume, and injection rate based on the results of the test injections to achieve optimal vessel opacification with minimal artifacts for the main experimental scan.
Quantitative Data Summary
The following tables provide a summary of this compound concentrations and dosages used in various applications. These should be used as a reference to guide the development of experimental protocols.
Table 1: this compound (Hexabrix) Properties
| Property | Value |
| Iodine Concentration | 320 mg/mL (32%) |
| Osmolality | ~600 mOsmol/kg water |
| Viscosity at 37°C | 7.5 cP |
| Sodium Content | 3.48 mg/mL (0.15 mEq/mL) |
Table 2: Examples of Clinical Dosages for this compound
| Procedure | Typical Adult Dose and Concentration |
| Peripheral Arteriography | 10-80 mL (undiluted) per injection, not to exceed 250 mL total.[5] |
| Cerebral Angiography | 6-12 mL (undiluted) for common carotid arteries.[5] |
| Coronary Arteriography | 2-14 mL (undiluted) for left coronary artery.[5] |
| Peripheral Venography | 50-100 mL (undiluted) or 75-150 mL of a reduced concentration (e.g., 20%).[5] |
| Intra-arterial Digital Subtraction Angiography (IA-DSA) | Volume and concentration are typically ~50% or less than conventional procedures; a 1:1 dilution is often used.[5] |
Note: These are clinical dosages for humans and should be adapted for preclinical research based on animal size and the specifics of the experimental setup.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for poor vessel opacification.
References
- 1. Radiology CE-Choosing the Appropriate Exposure Factors - Vet X-ray [vetxray.com]
- 2. openworks.mdanderson.org [openworks.mdanderson.org]
- 3. Optimization of In Vivo Studies by Combining Planar Dynamic and Tomographic Imaging: Workflow Evaluation on a Superparamagnetic Nanoparticles System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiography of Animals - Clinical Pathology and Procedures - MSD Veterinary Manual [msdvetmanual.com]
- 5. Radiographic Quality | Veterian Key [veteriankey.com]
- 6. Increasing Contrast Agent Concentration Improves Enhancement in First-Pass CT Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Analysis of Ioxaglate Meglumine and Iohexol in Preclinical Angiography
In the realm of angiographic contrast media, both ioxaglate meglumine (B1676163) and iohexol (B1672079) have been established as low-osmolar agents, offering significant improvements in patient tolerance compared to their high-osmolar predecessors. While both are widely used, their distinct physicochemical and pharmacological properties can influence their performance and suitability for specific preclinical research applications. This guide provides a detailed comparison of ioxaglate meglumine (an ionic dimer) and iohexol (a non-ionic monomer), supported by preclinical experimental data, physicochemical properties, and clinical observations.
Physicochemical Properties
The viscosity and osmolality of contrast media are critical parameters that influence their injection and flow characteristics, as well as their physiological effects.
| Property | This compound (Hexabrix® 320) | Iohexol (Omnipaque™ 300) | Iohexol (Omnipaque™ 350) |
| Iodine Concentration (mg/mL) | 320 | 300 | 350 |
| Osmolality (mOsm/kg water) | ~600[1] | 672[2][3] | 844[2][4] |
| Viscosity at 20°C (cP) | 15.7[1] | 11.8[2] | 20.4[2] |
| Viscosity at 37°C (cP) | 7.5[1] | 6.3[2] | 10.4[2] |
Preclinical Antithrombotic Effects: An In Vivo Study
A preclinical study in a rat model of arterial thrombosis revealed significant differences in the antithrombotic potential of ioxaglate and iohexol.
Experimental Protocol
Carotid thrombosis was induced in rats by the extravascular application of a filter paper saturated with 35% ferric chloride (FeCl3) proximal to an ultrasonic flow probe. The antithrombotic effects of intravenously administered this compound/sodium and iohexol (both at a dose of 1600 mg iodine/kg) were evaluated by measuring the time to occlusion (TTO) of the carotid artery and the resulting thrombus weight (TW). A saline solution was used as a control.[5]
Results
The study demonstrated that ioxaglate possesses significant antithrombotic properties, whereas iohexol did not show a similar effect when compared to the saline control.[5]
| Treatment Group | Time to Occlusion (TTO) (minutes) | Thrombus Weight (TW) (mg) |
| Saline (Control) | 19.6 ± 2.4 | 4.7 ± 0.7 |
| Ioxaglate | 30.0 ± 1.1 (p < 0.001 vs. Saline) | 2.6 ± 0.4 (p < 0.05 vs. Saline) |
| Iohexol | 21.3 ± 1.3 | 4.2 ± 0.4 |
These findings suggest that the ioxaglic acid moiety itself is responsible for the antithrombotic effect.[5] Further in vitro research has corroborated these findings, showing that in contrast to iohexol and another non-ionic agent, iodixanol, no thrombi were formed from blood incubated with ioxaglate.[6]
Clinical Observations on Adverse Effects and Patient Comfort
While this guide focuses on preclinical data, clinical studies provide valuable context regarding the comparative tolerability of these agents. In human trials, ioxaglate has been associated with a lower incidence of injection pain and heat sensation compared to iohexol.[7] However, some studies have reported a higher frequency of nausea and vomiting with ioxaglate.[7] The image quality for angiography has been found to be comparable between the two agents.[7]
Summary and Conclusion
For researchers and drug development professionals selecting a contrast agent for preclinical angiography, the choice between this compound and iohexol may depend on the specific experimental aims.
-
This compound exhibits a notable antithrombotic effect, which could be a critical consideration in studies where coagulation processes are a variable of interest. Its higher viscosity should be taken into account for injection protocols.
-
Iohexol , being non-ionic and having a lower viscosity at comparable iodine concentrations, may be preferred for general angiography studies where a neutral effect on thrombosis is desired.
The data presented here underscores the importance of considering not only the physicochemical properties but also the potential pharmacological effects of contrast media in the design and interpretation of preclinical angiography studies.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Omnipaque (Iohexol Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. In vivo comparative antithrombotic effects of ioxaglate and iohexol and interaction with the platelet antiaggregant clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of the iodinated contrast agents Ioxaglate, Iohexol and Iodixanol on thrombus formation and fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iohexol vs. ioxaglate in lower extremity angiography: a comparative randomized double-blind study in 80 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Ioxaglate Meglumine and Diatrizoate for In Vivo Imaging: A Guide for Researchers
This guide provides a comprehensive comparison of two iodinated contrast agents, ioxaglate meglumine (B1676163) and diatrizoate, for their application in in vivo imaging. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance, safety profiles, and underlying mechanisms based on available experimental data.
Introduction to Ioxaglate Meglumine and Diatrizoate
This compound and diatrizoate are both iodinated radiocontrast agents used to enhance the visibility of internal structures during X-ray-based imaging techniques such as computed tomography (CT) and angiography.[1][2] Their primary mechanism of action relies on the high atomic number of iodine, which effectively absorbs X-rays, thereby increasing the contrast of the tissues and fluids they perfuse.[3][4][5]
A key differentiator between these two agents is their osmolality. Diatrizoate is a high-osmolar contrast medium (HOCM), meaning it has a significantly higher concentration of particles in solution compared to blood plasma.[6] In contrast, ioxaglate is a low-osmolar contrast medium (LOCM), which is closer to the osmolality of blood.[2] This fundamental difference in physicochemical properties has significant implications for their performance and safety profiles.
Performance in In Vivo Imaging
The performance of a contrast agent is determined by its ability to provide clear and detailed images of the target structures. This is influenced by factors such as the concentration of iodine in the tissue of interest and the agent's pharmacokinetic properties.
Quantitative Imaging Data
Direct comparative in vivo studies providing quantitative imaging metrics such as Contrast-to-Noise Ratio (CNR) and Signal-to-Noise Ratio (SNR) for this compound versus diatrizoate are limited in the readily available literature. However, studies measuring iodine concentration in tissues provide valuable insights into their contrast-enhancing capabilities.
| Parameter | This compound | Diatrizoate | Animal Model | Key Findings |
| Peak Portal Blood Iodine Concentration | Higher | Lower | Dogs with and without portal hypertension | Ioxaglate led to a 45% higher peak iodine concentration in the portal blood compared to diatrizoate, suggesting potentially better visualization of the portal system.[7] |
| Tumor-to-Blood Iodine Ratio (30 min post-injection) | Lower | Higher | Rats with experimental hepatic tumors | Diatrizoate showed a significantly greater efflux from the vascular to the extravascular compartment in tumors over time, which could influence late-phase imaging.[8] |
| Arthrographic Image Quality (Delayed Films) | Favored | Not specified | Dogs | In shoulder arthrography, delayed films showed significantly better diagnostic quality with ioxaglate.[9] |
Safety and Tolerability Profile
The safety and tolerability of contrast agents are critical considerations in both preclinical and clinical settings. The primary differences in the safety profiles of ioxaglate and diatrizoate are attributed to their differing osmolalities.
Hemodynamic Effects
High-osmolar contrast media like diatrizoate are known to cause more significant hemodynamic disturbances compared to low-osmolar agents like ioxaglate.
| Hemodynamic Parameter | This compound | Diatrizoate | Study Population | Key Findings |
| Decrease in Systemic Blood Pressure | Less pronounced | More significant | Patients undergoing left ventriculography | The decrease in systemic pressure was significantly greater with diatrizoate (-38.5 +/- 3.5 mmHg) compared to ioxaglate (-18.2 +/- 2.3 mmHg).[10] |
| Increase in Left Ventricular End-Diastolic Pressure | Less pronounced | More significant | Patients undergoing left ventriculography | Diatrizoate caused a significantly greater increase in left ventricular end-diastolic pressure (7.3 +/- 0.9 mmHg) compared to ioxaglate (2.7 +/- 0.8 mmHg).[10] |
| Changes in Heart Rate | Less pronounced | More pronounced | Patients undergoing femoral angiography | Both agents caused an increase in heart rate, but the effect was significantly less with ioxaglate.[11] |
Adverse Reactions
Adverse reactions to contrast media can range from mild discomfort to severe, life-threatening events.
| Adverse Reaction | This compound | Diatrizoate | Study Population | Key Findings |
| Patient Discomfort (Heat, Pain) | Significantly less | Significantly more | Patients undergoing femoral and internal mammary artery angiography | Patients consistently reported less discomfort with ioxaglate. In one study, 14 patients felt severe pain with diatrizoate, while only five experienced slight pain with ioxaglate.[11][12][13] |
| Synovial Inflammatory Response | Lower | Higher | Dogs undergoing shoulder arthrography | The rise in white blood cells in synovial fluid 24 hours after the procedure was significantly lower with ioxaglate.[9] |
| Nephrotoxicity | Generally lower risk | Higher risk | General consensus | The higher osmolality of diatrizoate is associated with a greater risk of contrast-induced nephropathy (CIN), especially in patients with pre-existing renal impairment.[14] |
| Neurotoxicity | Less neurotoxic | More neurotoxic | In vitro and in vivo animal models | Ionic, high-osmolar agents like diatrizoate have been shown to be more neurotoxic than low-osmolar agents.[15] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of in vivo imaging studies. Below are generalized protocols based on methodologies reported in comparative studies.
Comparative In Vivo Imaging in a Rat Tumor Model
Objective: To compare the contrast enhancement of this compound and diatrizoate in a rat model of hepatic tumors.
Animal Model: Male WAG/Rij rats (280-300g) with rhabdomyosarcoma tumors implanted in the liver.[8]
Contrast Agents and Administration:
-
This compound (e.g., Hexabrix)
-
Diatrizoate meglumine (e.g., Gastrografin)
-
Dose: 300 mg of iodine per kg of body weight.
-
Administration: Intravenous bolus injection.
Imaging Protocol:
-
Imaging Modality: Micro-CT scanner.
-
Pre-contrast scan: Acquire baseline images of the abdominal region.
-
Contrast administration: Administer the contrast agent via a tail vein catheter.
-
Post-contrast scans: Acquire dynamic scans at multiple time points (e.g., immediately after injection, and at 1, 5, 10, and 30 minutes post-injection) to assess the pharmacokinetics and tissue distribution of the contrast agents.[8]
Image Analysis:
-
Define regions of interest (ROIs) in the tumor, healthy liver tissue, and major blood vessels.
-
Measure the mean signal intensity (in Hounsfield Units for CT) within each ROI at each time point.
-
Calculate the contrast enhancement as the difference in signal intensity between post- and pre-contrast images.
-
Calculate the Contrast-to-Noise Ratio (CNR) between the tumor and surrounding liver tissue.
Comparative Arthrography in a Canine Model
Objective: To compare the arthrographic quality and synovial inflammatory response of this compound and diatrizoate in the canine shoulder joint.[9]
Animal Model: Six healthy adult Beagles.[9]
Contrast Agents and Administration:
-
This compound (e.g., Hexabrix)
-
Diatrizoate meglumine/sodium (e.g., Urovison)
-
Administration: Intra-articular injection into the shoulder joint.
Imaging Protocol:
-
Imaging Modality: Digital radiography.
-
Pre-contrast radiographs: Obtain standard views of the shoulder joint.
-
Contrast administration: Under anesthesia, inject the contrast agent into the joint space.
-
Post-contrast radiographs: Obtain immediate and delayed (e.g., 20 minutes) radiographs.
Image and Synovial Fluid Analysis:
-
Qualitatively assess the diagnostic quality of the initial and delayed arthrograms.
-
Collect synovial fluid samples before and 24 hours after the procedure.
-
Perform a white blood cell count on the synovial fluid to assess the inflammatory response.[9]
Mechanisms of Action and Adverse Effects
General Mechanism of Action
The fundamental mechanism of action for both ioxaglate and diatrizoate is the attenuation of X-rays by the iodine atoms within their molecular structures. This property increases the radiodensity of the tissues and fluids where the contrast agent is distributed, resulting in enhanced contrast in the resulting images.
Caption: A generalized experimental workflow for the comparative in vivo imaging of contrast agents.
Cellular and Molecular Mechanisms of Adverse Effects
The adverse effects of iodinated contrast media are complex and multifactorial. The higher osmolality of diatrizoate is a major contributor to its less favorable safety profile.
Caption: A simplified diagram illustrating the proposed signaling pathways leading to contrast-induced nephropathy.
High osmolality can lead to a fluid shift from red blood cells and endothelial cells, causing cell shrinkage and crenation, which can contribute to vascular rigidity and reduced blood flow. This effect is more pronounced with diatrizoate. Furthermore, the hyperosmolality of diatrizoate is a primary driver of the sensation of heat and pain upon injection.[11]
Both agents can induce hypersensitivity reactions, which can be immediate or delayed.[8] Immediate reactions may involve the release of histamine (B1213489) and other mediators from mast cells and basophils, either through IgE-mediated or non-IgE-mediated pathways.[8] Delayed reactions are thought to be T-cell mediated.[16]
Contrast-induced nephropathy (CIN) is a serious adverse event, and its pathophysiology involves a combination of renal vasoconstriction leading to medullary hypoxia, direct cytotoxic effects on renal tubular cells, and the generation of reactive oxygen species (ROS).[9][17][18] The higher osmolality and viscosity of diatrizoate are thought to exacerbate these effects.
Conclusion
The choice between this compound and diatrizoate for in vivo imaging depends on the specific requirements of the study.
-
This compound is a low-osmolar contrast agent that offers a superior safety and tolerability profile. It causes fewer hemodynamic disturbances and significantly less patient discomfort, making it a preferable agent for most in vivo applications, particularly in studies where animal welfare and physiological stability are paramount. The available data also suggest potential advantages in image quality in certain applications, such as delayed arthrography.
-
Diatrizoate , as a high-osmolar contrast agent, is associated with a higher incidence of adverse effects and patient discomfort. While it can provide effective contrast enhancement, its use may be less desirable in research settings where the physiological impact of the contrast agent itself could confound the study results. However, its property of greater efflux into the extravascular space of tumors might be of interest for specific oncological imaging protocols.
For researchers and drug development professionals, the use of a low-osmolar agent like this compound is generally recommended to minimize the risk of adverse events and to ensure the physiological integrity of the animal model, thereby leading to more reliable and reproducible experimental outcomes.
References
- 1. What is the mechanism of Ioxaglate sodium? [synapse.patsnap.com]
- 2. Frontiers | In vivo small animal micro-CT using nanoparticle contrast agents [frontiersin.org]
- 3. Comparison of diatrizoate, iopamidol, and ioxaglate for the contrast enhancement of experimental hepatic tumors in CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detailed microCT imaging protocol for ex vivo rat stomachs with comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Whole animal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of ioxaglate with diatrizoate in angiography of the internal mammary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ioxaglate, a new low osmolar contrast medium used in femoral angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ioxaglic Acid | C24H21I6N5O8 | CID 3742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emedicine.medscape.com [emedicine.medscape.com]
Validating Micro-CT with Ioxaglate Meglumine: A Comparative Guide to Histological Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of contrast-enhanced micro-computed tomography (micro-CT) using ioxaglate meglumine (B1676163) with traditional histological methods for tissue analysis, particularly in the assessment of articular cartilage. The following sections detail the experimental data, protocols, and the synergistic relationship between these two powerful techniques.
Contrast-enhanced micro-CT (CE-microCT) with ioxaglate meglumine, an anionic contrast agent, has emerged as a robust, non-destructive, three-dimensional imaging modality. It is particularly valuable for the quantitative assessment of glycosaminoglycan (GAG) content in cartilage, a key indicator of tissue health and the progression of osteoarthritis.[1][2][3] This guide explores the validation of this advanced imaging technique against the gold standard of histology.
Quantitative Data Summary: Micro-CT vs. Histology
The following table summarizes the quantitative correlation between CE-microCT using this compound and histological or biochemical assessments of cartilage. The data consistently demonstrates a strong inverse relationship between ioxaglate concentration (measured as X-ray attenuation in micro-CT) and GAG content.[1][2][4][5][6] This is because the negatively charged ioxaglate is repelled by the negatively charged GAGs within the cartilage matrix; lower GAG content allows for higher ioxaglate penetration and thus higher X-ray attenuation.[7][8]
| Parameter | Micro-CT Measurement | Histological/Biochemical Correlate | Correlation Coefficient (r) | Key Findings |
| Glycosaminoglycan (GAG) Content | X-ray Attenuation (Hounsfield Units or similar) | Sulfated Glycosaminoglycan (sGAG) concentration (biochemical assay) | r = -0.56 | A significant negative relationship was found between apparent density in micro-CT and sGAG concentration.[5] |
| Cartilage Structure and Proteoglycan Content | Apparent Density | Histological parameters for proteoglycan and surface structure | Statistically Significant Correlation | Histological parameters related to proteoglycan and cartilage surface integrity correlated with increasing X-ray attenuation.[5] |
| Cartilage Thickness | Automated 3D thickness measurement | Manual 2D thickness measurement on histological sections | R² = 0.72 | A strong correlation was observed between cartilage thickness measurements obtained from micro-CT and histology.[8] |
| Zonal GAG Distribution | Gradient of X-ray attenuation from superficial to deep zones | Safranin O staining intensity across cartilage zones | Strong visual and quantitative correlation | Photon-processing spectral CT images using ioxaglate showed a strong correlation with histological images of cartilage stained for GAG.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols are synthesized from multiple studies validating CE-microCT with histology.[1][4][6][9]
Contrast-Enhanced Micro-CT Protocol
-
Sample Preparation:
-
Osteochondral plugs or whole joints are harvested and washed in phosphate-buffered saline (PBS).
-
Samples are equilibrated in a solution of this compound (e.g., Hexabrix®). Concentrations can vary, with 50% ioxaglate in PBS being a common choice.[1][4][6]
-
Equilibration time is critical to allow for the diffusion of the contrast agent into the tissue. A 24-hour incubation period is often used to reach near-equilibrium.[2][10]
-
-
Micro-CT Scanning:
-
Samples are placed in a sample holder, ensuring they remain hydrated with the contrast agent solution.
-
Scanning is performed using a high-resolution micro-CT scanner. Typical voxel sizes for cartilage imaging are in the micrometer range.
-
Scan parameters (e.g., voltage, current, integration time) are optimized to achieve sufficient signal-to-noise ratio and contrast between cartilage, bone, and the surrounding medium.
-
-
Image Analysis:
-
The 3D reconstructed micro-CT data is used for analysis.
-
Cartilage and bone are segmented based on their different X-ray attenuations.
-
Quantitative measurements such as cartilage volume, thickness, and X-ray attenuation (as a proxy for GAG content) are performed using specialized software.
-
Histological Validation Protocol
-
Post-Micro-CT Sample Processing:
-
Following micro-CT imaging, the contrast agent is washed out of the samples by rinsing in PBS. This step is crucial as residual contrast agent can interfere with staining.[11]
-
Samples are then fixed in a standard fixative, such as 10% neutral buffered formalin.
-
-
Decalcification and Embedding:
-
If bone is present, the samples are decalcified using a suitable agent (e.g., EDTA).
-
The samples are then dehydrated through a graded series of ethanol, cleared, and embedded in paraffin (B1166041) wax.
-
-
Sectioning and Staining:
-
The paraffin blocks are sectioned at a typical thickness of 5-7 µm.
-
Sections are stained to visualize cartilage components. Safranin O with a Fast Green counterstain is standard for assessing GAG content (GAGs stain red/orange).[6]
-
-
Histomorphometry and Scoring:
-
Stained sections are imaged using a light microscope.
-
Quantitative analysis can include measuring cartilage thickness and scoring the cartilage degradation using established systems like the Mankin score.[12][13] The intensity of Safranin O staining can also be quantified as a measure of GAG content.
-
Visualizing the Workflow and Validation Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for validating micro-CT results against histology.
Caption: Experimental workflow from micro-CT imaging to histological validation.
Caption: Logical relationship for validating micro-CT with histology.
Conclusion
The validation of this compound-enhanced micro-CT against traditional histological findings confirms its utility as a powerful, non-destructive tool for the three-dimensional assessment of tissue, particularly articular cartilage.[12][13][14] The strong inverse correlation between X-ray attenuation and GAG content allows for reliable, quantitative analysis of cartilage health.[5] By complementing the detailed two-dimensional information from histology with robust three-dimensional data, CE-microCT offers researchers a more comprehensive understanding of tissue structure and pathology, accelerating research and development in areas such as osteoarthritis and regenerative medicine.
References
- 1. Spectral CT imaging of human osteoarthritic cartilage via quantitative assessment of glycosaminoglycan content using multiple contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pnas.org [pnas.org]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Anionic Contrast-Enhanced MicroCT Imaging Correlates with Biochemical and Histological Evaluations of Osteoarthritic Articular Cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anionic Contrast–Enhanced MicroCT Imaging Correlates with Biochemical and Histological Evaluations of Osteoarthritic Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Articular Cartilage Morphology and Compositional Quantification with High Resolution Cationic Contrast-enhanced μCT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-contrast micro-CT enables cartilage lesion detection and tissue condition evaluation ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. Combining Micro-Computed Tomography with Histology to Analyze Biomedical Implants for Peripheral Nerve Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lirias.kuleuven.be [lirias.kuleuven.be]
- 14. Iodine-enhanced micro-computed tomography of atherosclerotic plaque morphology complements conventional histology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Modality Showdown: Ioxaglate Meglumine-Enhanced CT versus MRI
In the landscape of medical imaging, the choice between computed tomography (CT) and magnetic resonance imaging (MRI) is often nuanced, dictated by the specific clinical question, patient characteristics, and desired anatomical detail. The introduction of contrast agents further refines these modalities, enhancing the visualization of tissues and pathologies. This guide provides a detailed comparison of ioxaglate meglumine-enhanced CT and gadolinium-enhanced MRI, with a focus on their application in cartilage and neurological imaging, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Differences
Ioxaglate meglumine (B1676163), an ionic, low-osmolality contrast agent for CT, and gadolinium-based contrast agents (GBCAs) for MRI, operate on fundamentally different principles to enhance image contrast. This compound increases the attenuation of X-rays in proportion to its concentration in tissue. In contrast, GBCAs alter the relaxation times of protons in their vicinity, leading to signal enhancement in MR images. This basic difference in mechanism underlies their distinct advantages and limitations.
| Feature | This compound-Enhanced CT | Gadolinium-Enhanced MRI |
| Imaging Principle | X-ray attenuation | T1 and T2 relaxation time shortening of protons |
| Spatial Resolution | Generally higher | Generally lower, but with excellent soft tissue contrast |
| Speed | Faster acquisition times | Slower acquisition times |
| Cost | Lower instrumentation and measurement costs[1] | Higher instrumentation and measurement costs[1] |
| Ionizing Radiation | Yes | No |
| Primary Applications Compared | Cartilage imaging, Angiography, Cranial imaging | Cartilage imaging (dGEMRIC), Angiography, Neurological imaging |
| Adverse Reactions | Higher rate of minor side effects compared to non-ionic CT agents.[2] Overall adverse reaction rate for low-osmolar CT contrast is higher than for GBCAs.[3][4][5] | Lower rate of adverse reactions compared to iodinated CT contrast.[3][4][5] Risk of nephrogenic systemic fibrosis in patients with renal impairment. |
Deep Dive: Articular Cartilage Assessment
A significant area of comparison between this compound-enhanced CT and MRI is in the quantitative assessment of articular cartilage, particularly for diagnosing and monitoring osteoarthritis. The key MRI technique in this domain is delayed Gadolinium-Enhanced MRI of Cartilage (dGEMRIC).
Experimental Protocols
This compound-Enhanced CT for Glycosaminoglycan (GAG) Quantification:
This technique leverages the anionic properties of ioxaglate, which distributes in cartilage in inverse proportion to the concentration of negatively charged GAGs.
-
Sample Preparation: Cartilage-bone cores are harvested and incubated in a solution of this compound (e.g., 50% Hexabrix®).[6][7][8][9]
-
Incubation Time: A diffusion equilibrium is typically reached within 24 hours.[6][8]
-
Imaging: Samples are imaged using a peripheral quantitative computed tomography (pQCT) or a spectral CT scanner.[1][6][7][8][9]
-
Quantification: The concentration of iodine within the cartilage is determined from the CT images using calibration phantoms. This iodine concentration is inversely correlated with the GAG content, which can be validated using a dimethylmethylene blue (DMMB) assay.[6][7][8][9]
Delayed Gadolinium-Enhanced MRI of Cartilage (dGEMRIC):
dGEMRIC operates on a similar principle, using the anionic gadolinium-based contrast agent Gd-DTPA2- to estimate GAG concentration.
-
Contrast Administration: Gd-DTPA2- is administered intravenously, and the patient rests for a period (e.g., 90 minutes) to allow for its diffusion into the cartilage.
-
Imaging: T1 relaxation time mapping is performed using an MRI scanner.
-
Quantification: The T1 relaxation time is inversely proportional to the concentration of Gd-DTPA2- and therefore directly proportional to the GAG concentration.
Quantitative Data Summary: Cartilage Imaging
| Parameter | This compound-Enhanced CT | dGEMRIC (MRI) |
| Spatial Resolution | Improved resolution compared to dGEMRIC[1] | Lower spatial resolution, can be challenging for thin cartilage layers[6] |
| Measurement Time | Faster measurements[1] | Longer, including contrast agent diffusion time |
| Correlation with GAG | Strong inverse correlation between iodine concentration and GAG content.[6][8] | Strong direct correlation between T1 relaxation time and GAG content. |
| Example Data (Healthy Bovine Cartilage) | Superficial Layer GAG: ~25 µg/mL (Iodine: ~85 mg/mL). Deep Layer GAG: ~75 µg/mL (Iodine: ~65 mg/mL).[6][9] | Superficial Layer GAG: ~25 µg/mL (Gadolinium: ~43 mg/mL). Deep Layer GAG: ~75 µg/mL (Gadolinium: ~37 mg/mL).[6][9] |
Experimental Workflow: GAG Quantification in Cartilage
Caption: Workflow for GAG quantification using CT and MRI.
Neurological Imaging: A Comparative Overview
In the realm of neuroimaging, both contrast-enhanced CT and MRI are indispensable tools. The choice between them often depends on the suspected pathology and the urgency of the clinical situation.
Experimental Protocols
This compound-Enhanced Cranial CT:
-
Patient Preparation: Ensure the patient is well-hydrated.
-
Contrast Administration: this compound is administered intravenously.
-
Imaging: CT scans are acquired immediately after injection to assess for lesion enhancement.
-
Evaluation: The degree of enhancement in pathological tissues is evaluated. A study comparing this compound (Hexabrix) to a higher-osmolality agent (Hypaque M60) found that Hexabrix provided a statistically significant increase in the degree of enhancement immediately after injection.[10]
Gadolinium-Enhanced Brain MRI:
-
Contrast Administration: A gadolinium-based contrast agent is administered intravenously.
-
Imaging: T1-weighted images are typically acquired pre- and post-contrast administration.
-
Evaluation: Enhancement patterns are assessed to characterize lesions, such as tumors or areas of inflammation, based on the breakdown of the blood-brain barrier.
Quantitative Data Summary: Cranial Imaging
| Parameter | This compound (Hexabrix) | Hypaque M60 |
| Lesion Enhancement | Excellent | Excellent |
| Immediate Post-Injection Enhancement | Statistically significant increase | - |
| Patient Tolerance (Heat and Pain) | Superior | Inferior |
| Cardiovascular Effects | Less effect | More effect |
Logical Relationship: Contrast Agent Choice and Patient Factors
Caption: Factors influencing the choice between enhanced CT and MRI.
Angiography: CT Angiography (CTA) vs. MR Angiography (MRA)
Both CTA and MRA are powerful tools for visualizing blood vessels. This compound is used for CTA, while gadolinium-based agents are often used for MRA.
| Feature | CTA with this compound | MRA with Gadolinium |
| Technology | X-rays and iodinated contrast | Magnetic fields, radio waves, and often gadolinium contrast[11] |
| Radiation Exposure | Yes[11] | No[11] |
| Image Quality | High-resolution images | High-resolution images with excellent soft tissue contrast and 3D visualization[11] |
| Clinical Applications | Coronary artery disease, pulmonary embolism, aortic aneurysms, peripheral arterial disease[11] | Cerebral vascular disorders, vascular malformations, renal artery stenosis, soft tissue perfusion[11] |
Safety and Tolerability
The safety profiles of this compound and gadolinium-based contrast agents are a critical consideration. This compound, being a low-osmolality ionic agent, was found to be better tolerated than higher-osmolality ionic agents, causing less heat and pain upon injection.[10][12] However, non-ionic low-osmolality CT contrast agents are generally associated with fewer minor side effects than ionic agents.[2][13]
Overall, adverse drug reactions are reported more frequently for contrast-enhanced CT than for contrast-enhanced MRI.[4][5] The rate of contrast media extravasation is also significantly lower for gadolinium-based agents used in MRI compared to iodinated contrast agents used in CT.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of intravenous contrast agents for CT studies in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRI and CT contrast media extravasation: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can the lower rate of CT- or MRI-related adverse drug reactions to contrast media due to stricter limitations on patients undergoing contrast-enhanced CT or MRI? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. Spectral CT imaging of human osteoarthritic cartilage via quantitative assessment of glycosaminoglycan content using multiple contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. Safety and efficacy of sodium and meglumine ioxaglate (Hexabrix) and Hypaque M60% in contrast-enhanced computed cranial tomographic scanning. A double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanhhm.com [europeanhhm.com]
- 12. Clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography (Journal Article) | ETDEWEB [osti.gov]
- 13. Reaction to contrast media in contrast-enhanced CT of the brain. A comparative investigation of non-ionic ultravist and ionic urografin-meglumin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Ioxaglate Meglumine and Iopamidol on Platelet Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two common low-osmolar contrast media, the ionic dimer ioxaglate meglumine (B1676163) and the non-ionic monomer iopamidol (B1672082), on key aspects of platelet function. The information presented is collated from multiple in vitro studies to assist researchers in understanding the differential impacts of these agents on platelet aggregation, activation, and granule release.
Executive Summary
In vitro evidence consistently demonstrates that ioxaglate meglumine, an ionic low-osmolar contrast medium, exerts a more significant inhibitory effect on platelet function compared to the non-ionic, low-osmolar agent iopamidol.[1][2][3] Ioxaglate has been shown to be a more potent inhibitor of platelet aggregation induced by various agonists and has a greater anticoagulant effect.[1][4][5] Conversely, some studies suggest that non-ionic contrast media like iopamidol may have a potential for platelet activation, a characteristic not observed with ioxaglate.[6] The antiplatelet properties of ioxaglate are primarily attributed to its ioxaglic acid moiety.[7]
Data Presentation: this compound vs. Iopamidol
The following tables summarize the comparative effects of this compound and iopamidol on platelet function based on available in vitro data. It is important to note that the data is compiled from various studies, and direct quantitative comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: Effects on Platelet Aggregation
| Parameter | This compound | Iopamidol | Citation |
| ADP-Induced Aggregation | More potent inhibitor; decreased aggregation more than hypertonic saline. | Less potent inhibitor; did not decrease aggregation more than hypertonic saline. | [1][3] |
| Collagen-Induced Aggregation | Potent inhibitor. | Inhibitor, but less potent than ioxaglate. | [3] |
| Arachidonic Acid-Induced Aggregation | Inhibitor. | Inhibitor. | [1] |
| Thrombin-Induced Activation | Inhibitory effect observed. | No significant inhibitory effect observed. | [3] |
| Effective Inhibitory Concentration | Inhibition observed at concentrations above 30 mg iodine/mL. | Inhibition observed at concentrations above 30 mg iodine/mL. | [8] |
| PFA-100 Closure Time | Significantly prolonged closure time, indicating a greater anti-aggregatory effect. | Data not directly available for comparison with ioxaglate in the same study, but generally shows less effect than ionic media. | [4] |
Table 2: Effects on Platelet Activation and Granule Release
| Parameter | This compound | Iopamidol | Citation |
| P-selectin (CD62P) Expression | Dose-dependently decreased P-selectin expression. | Data suggests potential for increased P-selectin expression, indicative of activation. | [6] |
| Thromboxane (B8750289) B2 (TXB2) Synthesis (with Arachidonic Acid) | Slight inhibition of TXB2 formation at 160 mM. | No significant inhibition of TXB2 formation. | [1] |
| TXB2 Synthesis (with ADP or unstimulated) | Negligible TXB2 formation. | Negligible TXB2 formation. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from established methods for platelet function analysis and should be adapted as needed for specific experimental designs.
Light Transmission Aggregometry (LTA)
This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
1. Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting donors who have abstained from medications known to affect platelet function for at least 10 days.
-
Use a 19- or 21-gauge needle to minimize platelet activation during venipuncture.
-
Collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at 1500-2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.
2. Platelet Count Standardization:
-
Determine the platelet count in the PRP and adjust with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
3. Aggregation Assay:
-
Pre-warm the PRP samples to 37°C for 5-10 minutes.
-
Place a cuvette with PRP into the aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation baseline.
-
Add the contrast agent (this compound or iopamidol) at the desired final concentration and incubate for a specified period (e.g., 1-5 minutes).
-
Add a platelet agonist (e.g., ADP, collagen, arachidonic acid) to induce aggregation.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes). The maximum aggregation is determined as the peak of the aggregation curve.
Flow Cytometry for P-selectin (CD62P) Expression
This technique quantifies the expression of the activation marker P-selectin on the platelet surface.
1. Blood Collection and Preparation:
-
Collect whole blood into sodium citrate tubes as described for LTA.
-
It is recommended to use whole blood to avoid platelet activation that can occur during centrifugation steps. If PRP is used, handle it with extreme care.
2. Incubation with Contrast Media:
-
Aliquot whole blood or PRP into test tubes.
-
Add this compound or iopamidol at the desired final concentrations. Include a control sample without any contrast agent.
-
Incubate at room temperature for a specified time (e.g., 10-30 minutes).
3. Platelet Activation (Optional):
-
To study the inhibitory effects, a platelet agonist (e.g., ADP, thrombin) can be added after incubation with the contrast media.
4. Antibody Staining:
-
Add a saturating concentration of a fluorochrome-conjugated anti-CD62P antibody (e.g., FITC- or PE-conjugated).
-
To identify platelets, co-stain with a fluorochrome-conjugated antibody against a platelet-specific marker, such as CD41a or CD61.
-
Include an isotype control to account for non-specific antibody binding.
-
Incubate in the dark at room temperature for 15-20 minutes.
5. Fixation and Analysis:
-
Fix the samples with a suitable fixative (e.g., 1% paraformaldehyde) to stabilize the cells and antibody binding.
-
Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics and positivity for the platelet-specific marker.
-
Quantify the percentage of P-selectin positive platelets and/or the mean fluorescence intensity (MFI) of the P-selectin signal.
Mandatory Visualizations
References
- 1. Modification of platelet aggregation and thromboxane synthesis by intravascular contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of various contrast media on coagulation, fibrinolysis, and platelet function. An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences between contrast media in the inhibition of platelet activation by specific platelet agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of ionic and nonionic iodinated low-osmolar contrast media on platelet function with the PFA-100 (platelet function analyzer) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticoagulant effects of contrast materials: in vitro study of iohexol, ioxaglate, and diatrizoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo comparative antithrombotic effects of ioxaglate and iohexol and interaction with the platelet antiaggregant clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of platelet function by contrast media: iopamidol and ioxaglate versus iothalamate. Work in progress - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of low-osmolality contrast media in animal models
For researchers, scientists, and drug development professionals, the selection of a contrast agent for preclinical imaging is a critical decision. This guide provides an objective comparison of the performance of several low-osmolality contrast media (LOCM) in animal models, with a focus on renal safety and hemodynamic effects. The information presented is supported by experimental data from published studies.
The ideal contrast medium should provide excellent image enhancement with minimal adverse effects on the subject. Low-osmolality contrast media were developed to reduce the high incidence of adverse reactions associated with older, high-osmolality agents. However, even within the class of LOCM, differences in physicochemical properties can lead to varying physiological responses. This guide focuses on the head-to-head comparisons of some of the most commonly used LOCM in animal studies: iohexol (B1672079), iodixanol (B1672021), iopamidol (B1672082), and ioxaglate.
Comparative Efficacy and Safety Profiles
Animal studies have demonstrated varying effects of different LOCM on renal function and hemodynamics. The following sections summarize key findings from comparative studies.
Iohexol vs. Iodixanol: A Focus on Nephrotoxicity
Direct comparisons in rat models of contrast-induced acute kidney injury (CI-AKI) have consistently shown differences in the nephrotoxic potential of iohexol and iodixanol.
In a study utilizing a rat model with pre-existing renal impairment (5/6 nephrectomy) and dehydration, iohexol was found to induce more severe CI-AKI than iodixanol.[1] This was evidenced by a greater reduction in renal function, more severe renal tissue damage, increased intrarenal hypoxia, and a higher number of apoptotic tubular cells in the iohexol group.[1][2] Another study using a rat model of CI-AKI induced by dehydration and furosemide (B1674285) administration also concluded that iohexol caused more severe nephrotoxicity than iodixanol, attributing this to greater apoptosis, disruption of the antioxidative defense machinery, and activation of the NLRP3 inflammasome.[1]
Iopamidol and Ioxaglate: Insights from Renal Hemodynamic Studies
Studies comparing iopamidol and ioxaglate with other contrast agents have provided valuable data on their renal hemodynamic effects. In a study on healthy rats, intra-arterial injection of iopamidol did not cause a significant drop in glomerular filtration rate (GFR), whereas iodixanol led to a substantial transient decrease.[3] Iopamidol also induced a stronger diuretic effect and a smaller increase in urine viscosity compared to iodixanol.[3]
A study in a canine model directly compared the renal blood flow effects of iodixanol and ioxaglate.[4] In normal and ischemic kidneys, ioxaglate induced a significantly smaller decrease in renal blood flow compared to iodixanol.[4] Specifically, the maximum decrease in renal blood flow with ioxaglate was 19 +/- 4%, while with iodixanol it was 51 +/- 16% in the control period.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited animal studies, providing a clear comparison of the effects of different LOCM.
Table 1: Comparison of Iohexol and Iodixanol on Renal Function and Injury in a Rat Model of CI-AKI
| Parameter | Iohexol Group | Iodixanol Group | p-value | Reference |
| Serum Creatinine (B1669602) (µmol/L) at 24h | Significantly higher | Lower than Iohexol | < 0.01 | [1] |
| Blood Urea (B33335) Nitrogen (mmol/L) at 24h | Significantly higher | Lower than Iohexol | < 0.01 | [1] |
| Apoptotic Tubular Cells (%) | Higher percentage | Lower percentage | < 0.01 | [2] |
| Renal Tissue Damage Score | More severe | Less severe | - | [1] |
Table 2: Comparison of Iodixanol and Ioxaglate on Renal Blood Flow in a Canine Model
| Parameter | Iodixanol Group | Ioxaglate Group | p-value | Reference |
| Maximum Decrease in Renal Blood Flow (%) - Control Period | 51 ± 16 | 19 ± 4 | = 0.05 | [4] |
| Maximum Decrease in Renal Blood Flow (%) - Ischemic Period | 61 ± 11 | 11 ± 6 | < 0.05 | [4] |
Table 3: Comparison of Iodixanol and Iopamidol on Renal Function in Rats
| Parameter | Iodixanol Group | Iopamidol Group | p-value | Reference |
| Glomerular Filtration Rate (GFR) | Marked transient decrease | No significant drop | - | [3] |
| Cumulative Urine Volume (100 min) | Lower | Higher | - | [3] |
| Urine Viscosity | Substantial increase | Smaller increase | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are summaries of the key experimental protocols from the cited studies.
Protocol 1: Rat Model of Contrast-Induced Acute Kidney Injury (Iohexol vs. Iodixanol)[1][2]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Renal Impairment: 5/6 nephrectomy was performed. The upper and lower poles of the left kidney were ligated, and the right kidney was removed a week later. Experiments were conducted six weeks after the second surgery.
-
Induction of CI-AKI:
-
Rats were dehydrated for 48 hours before contrast media administration.
-
Iohexol (350 mgI/mL) or Iodixanol (320 mgI/mL) was injected intravenously at a dose of 10 mL/kg.
-
A control group received saline.
-
-
Key Outcome Measures:
-
Serum creatinine and blood urea nitrogen (BUN) levels were measured at baseline and at 24, 48, and 72 hours post-injection.
-
Renal tissue was collected for histological examination (H&E and PAS staining) to assess morphological damage.
-
Apoptosis was quantified using TUNEL staining.
-
Markers of oxidative stress and inflammation were also assessed.
-
Protocol 2: Canine Model of Renal Hemodynamics (Iodixanol vs. Ioxaglate)[4]
-
Animal Model: Six mongrel dogs.
-
Experimental Periods:
-
Control Period: A renal arteriography was performed with either iodixanol or ioxaglate in a randomized order.
-
Ischemic Period: A suprarenal clamp was applied above the right renal artery. Two selective intrarenal contrast media administrations were performed at 30-minute intervals in a randomized order.
-
-
Contrast Media Administration: Iodixanol (Visipaque) or ioxaglate (Hexabrix) was administered.
-
Key Outcome Measures:
-
Renal blood flow (RBF) was measured.
-
Mean arterial blood pressure and pulse rate were monitored.
-
Protocol 3: Rat Model of Renal Function (Iodixanol vs. Iopamidol)[3]
-
Animal Model: Healthy male Wistar rats.
-
Contrast Media Administration: Iodixanol (320 mgI/mL) or iopamidol (370 mgI/mL) was injected as a bolus into the thoracic aorta.
-
Hydration Status: Experiments were conducted in both euhydrated and dehydrated rats.
-
Key Outcome Measures:
-
Glomerular filtration rate (GFR) was assessed by creatinine clearance.
-
Urine flow and urine viscosity were measured.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the logical relationships between different stages of the studies, the following diagrams are provided.
Experimental workflow for the rat model of contrast-induced acute kidney injury.
Workflow for the canine renal hemodynamics study.
Conclusion
The selection of a low-osmolality contrast medium for animal research requires careful consideration of the specific experimental goals and the potential for adverse effects. The evidence from head-to-head animal studies suggests that:
-
Iodixanol may be associated with a lower risk of nephrotoxicity compared to iohexol in models of pre-existing renal impairment.
-
Ioxaglate appears to cause less of a reduction in renal blood flow compared to iodixanol .
-
Iopamidol may have a more favorable profile in terms of maintaining GFR and having a lower impact on urine viscosity compared to iodixanol in healthy animals.
It is important to note that these findings are from animal models and may not directly translate to all clinical scenarios. Researchers should carefully evaluate the available data and consider the specific characteristics of their animal models and experimental designs when choosing a contrast agent. This guide serves as a starting point for making an informed decision, and further consultation of the primary literature is encouraged.
References
- 1. Comparison of iohexol and iodixanol induced nephrotoxicity, mitochondrial damage and mitophagy in a new contrast-induced acute kidney injury rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel contrast-induced acute kidney injury model based on the 5/6-nephrectomy rat and nephrotoxicological evaluation of iohexol and iodixanol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avens Publishing Group - Comparison of the Effects of Iodixanol and Iopamidol on Urine Flow, Urine Viscosity, and Glomerular Filtration in Rats [avensonline.org]
- 4. Renal effects of low and isoosmolar contrast media on renal hemodynamic in a normal and ischemic dog kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ioxaglate Meglumine and Newer Contrast Agents in Diagnostic Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diagnostic efficacy of the low-osmolality, ionic contrast agent ioxaglate meglumine (B1676163) with newer-generation low- and iso-osmolar non-ionic contrast agents. The following sections present a comprehensive evaluation based on published experimental data, focusing on diagnostic performance, safety profiles, and underlying mechanisms.
I. Comparative Diagnostic Performance and Safety
Ioxaglate meglumine, a dimeric ionic contrast medium, represented a significant advancement over high-osmolality contrast media (HOCM) by reducing the incidence of adverse effects. However, the development of non-ionic monomers (e.g., iohexol (B1672079), iopamidol) and a non-ionic dimer (iodixanol) has further refined the safety and tolerance of contrast-enhanced imaging procedures.
Clinical studies have demonstrated that while the diagnostic quality of imaging obtained with ioxaglate is often comparable to that of newer agents, there are notable differences in patient tolerance and the incidence of adverse events.[1][2][3] Newer non-ionic agents are generally associated with a lower frequency of patient discomfort, such as sensations of heat and pain, as well as fewer systemic reactions.[1][2]
Quantitative Comparison of Clinical Outcomes
The following tables summarize key quantitative data from comparative clinical trials.
Table 1: Comparison of Adverse Events and Patient Discomfort
| Outcome | This compound | Iohexol | Iopamidol (B1672082) | Iodixanol (B1672021) | Key Findings | Citations |
| Patient Discomfort (Heat/Pain) | Higher incidence | Lower incidence | Lower incidence | Significantly less discomfort | Newer agents consistently demonstrate better patient comfort. | [1][2][4] |
| Nausea/Vomiting | Higher incidence compared to iohexol | Lower incidence | - | - | Ioxaglate showed a significantly higher frequency of nausea and vomiting in a study comparing it with iohexol. | [4] |
| Cardiovascular Effects (Heart Rate) | Greater increase | - | - | Lower increase | Ioxaglate is associated with a more pronounced increase in heart rate compared to iodixanol. | [1][3] |
| Overall Adverse Events | More common | - | - | Less common | Studies consistently report a higher incidence of mild-to-moderate adverse events with ioxaglate compared to iodixanol. | [2] |
Table 2: Hemodynamic and Electrophysiological Changes
| Parameter | This compound | Iodixanol | Key Findings | Citations |
| Left Ventricular End-Diastolic Pressure | Significant increase | Less marked increase | Both agents can increase LVEDP, but the effect is more pronounced with ioxaglate. | [3] |
| QT Interval Prolongation | Significant prolongation | Less marked prolongation | Both agents can prolong the QT interval, but the effect is less with iodixanol. | [3] |
Table 3: Diagnostic Image Quality
| Imaging Modality | This compound | Iohexol | Iopamidol | Iodixanol | Key Findings | Citations |
| Coronary Angiography | Good diagnostic quality | Good diagnostic quality | - | Good diagnostic quality | The overall diagnostic quality is generally comparable among the agents. | [1][3][5] |
| Aortography and Renal/Visceral Angiography | Good angiographic visualization | - | - | Equivalent angiographic visualization | No significant difference in the overall quality of angiographic visualization was found between ioxaglate and iodixanol. | [2] |
| Lower Extremity Angiography | Optimal opacification | Optimal opacification | - | - | Both agents provided optimal opacification of vessels. | [4] |
| Computed Tomography (CT) Enhancement | Good renal enhancement | - | Higher early vascular and renal enhancement than Urografin 60 | - | In a comparison with a HOCM, ioxaglate provided good renal enhancement. Another study showed iopamidol and ioxaglate had higher early vascular concentrations than a HOCM. | [6] |
| Optical Coherence Tomography (OCT) | Similar lumen area, smaller artifact area | - | - | Similar lumen area, larger artifact area | Ioxaglate provided similar lumen measurements but with a smaller artifact area compared to iodixanol. | [7] |
II. Experimental Protocols
The evaluation of contrast media efficacy and safety relies on well-designed clinical trials. Below is a generalized experimental protocol derived from the methodologies of several comparative studies.
Generalized Protocol for a Double-Blind, Randomized, Comparative Clinical Trial of Intravascular Contrast Agents
-
Patient Selection:
-
Enroll a cohort of patients scheduled for a specific diagnostic imaging procedure (e.g., coronary angiography, contrast-enhanced CT).
-
Establish clear inclusion and exclusion criteria. Inclusion criteria often involve age and clinical indication for the procedure. Exclusion criteria typically include a history of severe allergy to contrast media, severe renal impairment (unless it is a specific focus of the study), and pregnancy.
-
-
Randomization and Blinding:
-
Randomly assign patients to receive either this compound or the comparator newer contrast agent.
-
Employ a double-blind design where neither the patient nor the administering physician and evaluating radiologist are aware of the assigned contrast agent.
-
-
Contrast Administration:
-
Standardize the volume and injection rate of the contrast agent based on the imaging protocol and patient's body weight.
-
Ensure both contrast agents have the same iodine concentration for a valid comparison of efficacy.
-
-
Data Collection:
-
Diagnostic Efficacy:
-
Acquire images using a standardized imaging protocol.
-
Image quality is assessed by at least two independent, blinded radiologists using a predefined scoring system (e.g., a scale from poor to excellent for vessel opacification and overall diagnostic quality).
-
Quantitative analysis may include measurements of vessel diameter, stenosis, and in CT, contrast enhancement in Hounsfield Units (HU) in regions of interest.
-
-
Safety and Tolerability:
-
Record all adverse events, both during the procedure and for a specified follow-up period (e.g., 24-48 hours).
-
Monitor vital signs (heart rate, blood pressure) before, during, and after the procedure.
-
Assess patient discomfort (e.g., sensation of heat, pain) using a visual analog scale.
-
Collect blood and urine samples before and after the procedure to monitor renal function (e.g., serum creatinine) and other relevant biomarkers.
-
-
-
Statistical Analysis:
-
Compare the primary and secondary endpoints between the two groups using appropriate statistical tests (e.g., chi-squared test for categorical variables, t-test or Mann-Whitney U test for continuous variables).
-
A p-value of less than 0.05 is typically considered statistically significant.
-
III. Mandatory Visualizations
Experimental Workflow
Caption: Workflow of a typical double-blind, randomized clinical trial comparing contrast agents.
Cellular Effects of Ionic vs. Non-ionic Contrast Media
The fundamental differences between ioxaglate (ionic) and newer non-ionic agents lie in their physicochemical properties, which influence their interaction with biological systems at a cellular level.
References
- 1. Iodixanol in cardioangiography. A double-blind parallel comparison between iodixanol 320 mg I/ml and ioxaglate 320 mg I/ml - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of iodixanol and ioxaglate for adult aortography and renal/visceral angiography: a phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparison of iodixanol (Visipaque) and ioxaglate (Hexabrix) in coronary angiography and ventriculography: a double-blind randomized study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iohexol vs. ioxaglate in lower extremity angiography: a comparative randomized double-blind study in 80 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of iohexol and ioxaglate in selective coronary angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical comparison of Hexabrix, iopamidol, and Urografin-60 in whole body computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Iodixanol and Ioxaglate for Coronary Optical Coherence Tomography Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antithrombotic Properties of Ioxaglate and Iohexol
For Immediate Release
A comprehensive review of experimental data reveals significant differences in the antithrombotic effects of the ionic, low-osmolar contrast medium ioxaglate and the non-ionic, low-osmolar contrast medium iohexol (B1672079). This comparison guide synthesizes findings from in vivo and in vitro studies to provide researchers, scientists, and drug development professionals with a clear understanding of their respective impacts on thrombosis, platelet function, and coagulation.
Executive Summary
Overall, studies consistently demonstrate that ioxaglate possesses greater antithrombotic and antiplatelet properties compared to iohexol. In a rat model of arterial thrombosis, ioxaglate significantly prolonged the time to vessel occlusion and reduced thrombus weight, effects not observed with iohexol.[1] In vitro assessments of platelet function show that ioxaglate has a more potent inhibitory effect on platelet aggregation than iohexol.[2] Furthermore, ioxaglate exhibits a stronger anticoagulant effect by prolonging clotting time and activated partial thromboplastin (B12709170) time (aPTT) to a greater extent than iohexol.[3][4]
In Vivo Antithrombotic Effects
An in vivo study utilizing a ferric chloride (FeCl3)-induced carotid artery thrombosis model in rats provided compelling evidence of ioxaglate's superior antithrombotic potential.[1]
| Parameter | Saline (Control) | Iohexol | Ioxaglate |
| Time to Occlusion (TTO) (minutes) | 19.6 ± 2.4 | 21.3 ± 1.3 | 30.0 ± 1.1 |
| Thrombus Weight (TW) (mg) | 4.7 ± 0.7 | 4.2 ± 0.4 | 2.6 ± 0.4 |
| Data presented as mean ± standard error of the mean. Bold values indicate a statistically significant difference compared to the saline control (P<0.05).[1] |
These results indicate that ioxaglate, unlike iohexol, significantly delays thrombus formation and reduces the size of the resulting clot in a live model.[1]
In Vitro Platelet Function
The differential effects of ioxaglate and iohexol on platelet function were evaluated using the PFA-100™ system, which measures platelet adhesion and aggregation under high shear stress. The time it takes for a platelet plug to occlude an aperture in a collagen/epinephrine (B1671497) or collagen/ADP coated membrane is recorded as the closure time (CT). A longer CT indicates greater inhibition of platelet function.
| Test Cartridge | Saline (Control) | Iohexol | Ioxaglate |
| Collagen/Epinephrine Closure Time (seconds) | 115 (median) | 171 (median) | >300 (no closure) |
| Collagen/ADP Closure Time (seconds) | Not Reported | Not Reported | Not Reported |
| A closure time of >300 seconds signifies a very strong antiplatelet effect where the aperture did not close during the measurement period.[2] |
Ioxaglate demonstrated a significantly greater antiplatelet effect, effectively preventing closure in the PFA-100™ system, whereas iohexol showed a more moderate prolongation of closure time compared to saline.[2] Studies have also shown that ioxaglate is a more potent inhibitor of platelet activation induced by collagen and is the only one of the two to inhibit thrombin-induced platelet activation.[5] In contrast, iohexol has been observed to cause a significant increase in platelet degranulation, as measured by P-selectin expression, an effect not seen with ioxaglate.[6]
In Vitro Coagulation Parameters
The anticoagulant properties of ioxaglate and iohexol were assessed by measuring their effects on whole blood clotting time and activated partial thromboplastin time (aPTT).
| Parameter | Normal (No Contrast Medium) | Iohexol | Ioxaglate |
| Whole Blood Clotting Time (minutes) | 15 | 160 | >330 |
| Activated Partial Thromboplastin Time (seconds) | 36 | 40 | 54 |
| These in vitro experiments demonstrate the inhibitory effects of the contrast media when mixed with blood.[3][4] |
Ioxaglate profoundly prolonged the whole blood clotting time to a much greater extent than iohexol.[3][4] Similarly, ioxaglate had a more pronounced effect on the intrinsic and common pathways of the coagulation cascade, as indicated by a greater prolongation of the aPTT.[3][4] In some in vitro models, no thrombi were formed in blood incubated with ioxaglate, while thrombi formed in the presence of iohexol were significantly larger and more resistant to thrombolysis than controls.[6]
Experimental Protocols
Ferric Chloride-Induced Arterial Thrombosis Model in Rats
This in vivo model is used to evaluate the antithrombotic effects of substances.
-
Animal Preparation: Male Wistar rats are anesthetized. The right carotid artery is exposed and a transit-time ultrasonic flow probe is placed around the vessel to monitor blood flow.
-
Thrombosis Induction: A piece of filter paper (2x1 mm) saturated with a 35% ferric chloride (FeCl3) solution is applied to the adventitial surface of the carotid artery for 10 minutes. This induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Substance Administration: Ioxaglate, iohexol, or saline (control) is administered intravenously at a dose of 1600 mg Iodine/kg.
-
Measurement: The time from the application of FeCl3 until the cessation of blood flow (occlusion) is recorded as the Time to Occlusion (TTO). After occlusion, the thrombosed arterial segment is excised and the thrombus is weighed.[1]
PFA-100™ Platelet Function Analysis
This in vitro assay assesses platelet function under high shear stress.
-
Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
Incubation: The blood samples are mixed for one minute with a 10% (v/v) solution of ioxaglate, iohexol, or their respective controls (isotonic saline or mannitol).
-
Analysis: An 800 µL aliquot of the mixture is placed into the PFA-100™ analyzer. The instrument aspirates the blood through a microscopic aperture in a membrane coated with either collagen and epinephrine (CEPI) or collagen and adenosine (B11128) diphosphate (B83284) (CADP).
-
Measurement: The time taken for the platelet plug to form and occlude the aperture is measured as the Closure Time (CT) in seconds.[2]
Whole Blood Clotting Time
This in vitro test measures the time it takes for whole blood to clot.
-
Blood Collection: Venous blood is drawn.
-
Incubation: The blood is mixed with serial dilutions of ioxaglate, iohexol, or heparinized saline.
-
Measurement: The time until a solid clot is formed is recorded. In the cited study, a normal clotting time of 15 minutes was established.[3][4]
Activated Partial Thromboplastin Time (aPTT)
This in vitro assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Plasma Preparation: Platelet-poor plasma is prepared by centrifuging citrated whole blood.
-
Incubation: The plasma is mixed with serial dilutions of ioxaglate, iohexol, or heparinized saline.
-
Measurement: A reagent containing a contact activator and phospholipids (B1166683) is added, followed by calcium chloride to initiate clotting. The time to clot formation is measured in seconds. The normal aPTT in the referenced study was 36 seconds.[3][4]
Signaling Pathways
The antithrombotic effects of ioxaglate and iohexol can be understood in the context of the platelet activation and coagulation cascade signaling pathways.
Platelet Activation Pathway
Platelet activation is a complex process involving adhesion, shape change, and aggregation, mediated by various agonists and signaling molecules. Ioxaglate's superior antiplatelet effect, particularly its inhibition of thrombin-induced activation, suggests interference at a key point in this pathway.[5]
Coagulation Cascade
The coagulation cascade involves a series of enzymatic reactions that culminate in the formation of a fibrin (B1330869) clot. The aPTT assay specifically measures the functionality of the intrinsic and common pathways. The greater prolongation of aPTT by ioxaglate indicates a more significant inhibition of one or more factors within these pathways.
Conclusion
The available experimental data strongly indicate that ioxaglate has more pronounced antithrombotic effects than iohexol. This is evidenced by its superior ability to prolong the time to arterial occlusion, reduce thrombus weight, inhibit platelet aggregation, and prolong coagulation times. These differences are likely attributable to the ionic nature and specific chemical structure of the ioxaglate molecule. For researchers and clinicians in fields where the thrombotic potential of contrast media is a concern, these findings suggest that ioxaglate may offer a more favorable profile.
References
Assessing the image quality of ioxaglate meglumine in comparison to meglumine iothalamate
In the landscape of radiological contrast media, the choice of agent can significantly influence diagnostic accuracy and patient comfort. This guide provides a detailed comparison of two iodinated contrast agents: ioxaglate meglumine (B1676163), a low-osmolar agent, and meglumine iothalamate, a high-osmolar agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their performance in terms of image quality.
Executive Summary
Data Presentation: Image Quality Comparison
While a direct, side-by-side quantitative analysis of image quality metrics from a single study is not available in the literature reviewed, the following table summarizes the qualitative findings and key physicochemical properties of ioxaglate meglumine and meglumine iothalamate.
| Feature | This compound (Hexabrix) | Meglumine Iothalamate (Conray) | Reference(s) |
| Osmolality | Low | High | [2][3] |
| Angiographic Quality | Good | Better (in one study) | [1] |
| Patient Tolerance | Better (less heat sensation) | Poorer (more heat sensation) | [2][3] |
| Iodine Content | e.g., 320 mg/mL | e.g., 282 mg/mL (in Conray 280) | [2][3] |
Experimental Protocols
The following is a generalized experimental protocol for the comparative evaluation of image quality between two contrast agents, based on common methodologies in the field. This protocol is not from a single specific study comparing this compound and meglumine iothalamate but represents a standard approach.
Objective: To compare the image quality produced by this compound and meglumine iothalamate in a specific imaging modality (e.g., angiography, CT).
Study Design: A prospective, randomized, double-blind, parallel-group study.
Patient Population: A cohort of patients requiring contrast-enhanced imaging for a specific diagnostic purpose. Inclusion and exclusion criteria would be strictly defined.
Contrast Agents and Administration:
-
Group A: this compound (e.g., Hexabrix 320, 320 mgI/mL)
-
Group B: Meglumine iothalamate (e.g., Conray 280, 280 mgI/mL)
-
The volume and flow rate of contrast administration would be standardized based on patient weight and the specific imaging protocol.
Imaging Parameters: All imaging parameters (e.g., kVp, mAs, slice thickness, field of view, reconstruction algorithms) would be kept constant for all patients.
Image Quality Assessment:
-
Quantitative Analysis:
-
Regions of Interest (ROIs) would be drawn in specific anatomical structures (e.g., a major artery, surrounding soft tissue) on the resulting images.
-
Signal-to-Noise Ratio (SNR): Calculated as the mean signal intensity within the ROI of the enhanced structure divided by the standard deviation of the signal in a background tissue ROI[4][5].
-
Contrast-to-Noise Ratio (CNR): Calculated as the absolute difference in mean signal intensity between the enhanced structure and adjacent tissue, divided by the standard deviation of the background noise[6][7].
-
-
Qualitative Analysis:
-
Two or more blinded, experienced radiologists would independently score the images based on a predefined scale for factors such as vessel opacification, delineation of anatomical structures, and overall diagnostic quality.
-
Statistical Analysis: Statistical tests (e.g., t-tests, Mann-Whitney U tests) would be used to compare the quantitative and qualitative image quality scores between the two groups. A p-value of less than 0.05 would be considered statistically significant.
Visualization of Key Relationships
The following diagram illustrates the logical relationship between the physicochemical properties of the contrast agents and their effects on image quality and patient tolerance.
Caption: Relationship between contrast agent properties and clinical outcomes.
Mechanism of Action
Both this compound and meglumine iothalamate are iodinated radiocontrast agents. Their mechanism of action is based on the high atomic number of iodine, which attenuates X-rays more effectively than soft tissues. When injected into the bloodstream, these agents increase the radiodensity of blood vessels and organs with high blood flow, thereby enhancing the contrast in X-ray-based imaging modalities like angiography and computed tomography. The primary difference in their mechanism of eliciting patient side effects is related to their osmolality. High-osmolality agents like meglumine iothalamate can cause a greater shift of fluid into the intravascular space, leading to a higher incidence of side effects such as heat sensation and pain.
The following diagram illustrates the general workflow of contrast-enhanced imaging.
Caption: General workflow for contrast-enhanced imaging studies.
Conclusion
The choice between this compound and meglumine iothalamate involves a trade-off between image quality and patient tolerance. While some evidence suggests that the higher osmolality of meglumine iothalamate may contribute to superior angiographic quality in certain applications, this compound offers the significant advantage of better patient comfort. For researchers and clinicians, the selection of a contrast agent should be guided by the specific diagnostic requirements of the procedure and the clinical status of the patient. Further head-to-head studies with standardized, quantitative image quality assessments are needed to provide a more definitive comparison.
References
- 1. Comparison of Hexabrix 320 and Conray 420 for left ventriculography in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography (Journal Article) | ETDEWEB [osti.gov]
- 3. A clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. mriquestions.com [mriquestions.com]
- 6. mrimaster.com [mrimaster.com]
- 7. Contrast-to-noise ratio - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for Ioxaglate Meglumine
This document provides essential safety and logistical information for the proper disposal of ioxaglate meglumine (B1676163), a component of iodinated contrast media such as Hexabrix. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal while minimizing environmental impact.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Ventilation: Ensure the area of the leak or spill is well-ventilated.[1]
-
Personal Protective Equipment (PPE): Personnel involved in the clean-up should wear protective gloves, clean body-covering clothing, and safety glasses.[1] An eye wash fountain and quick drench facilities should be readily accessible.[1]
-
Containment and Cleanup: Absorb liquid spills with a dry, inert absorbent material (e.g., cat litter, sand, or earth).[1] Do not use combustible materials.
-
Collection and Storage: Once absorbed, collect the material and place it into a suitable, tightly closed container for disposal.[1] Label the container clearly as waste material.
-
Decontamination: Clean the spill area thoroughly with soap and water.[1]
Standard Disposal Procedures
Ioxaglate meglumine waste that is not contaminated with biohazardous material is generally considered non-hazardous.[1] However, it is imperative to consult and comply with all local, state, and federal regulations for proper disposal.[1]
For Unused or Expired this compound (Not Contaminated):
-
Recycling Programs: The most environmentally responsible method of disposal is through a recycling program. Some manufacturers offer programs to collect and recycle unused or expired iodinated contrast media (ICM).[2][3] Contact the manufacturer to inquire about available take-back or recycling services.
-
Disposal as Chemical Waste: If a recycling program is not available, the material should be containerized and disposed of through an approved chemical waste facility.[1]
-
Do not pour this compound down the drain. While some older guidelines suggested this might be acceptable for patient-excreted contrast media, there is growing evidence of the negative environmental impact of ICMs in waterways.[2][3][4]
-
Follow the U.S. Food and Drug Administration (FDA) guidelines for disposing of medicines in the trash if no specific take-back programs are available:
-
Remove the solution from its original container.
-
Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush any associated tablets or capsules.[5]
-
Place the mixture in a sealed container, such as a plastic bag.[5]
-
Dispose of the sealed container in the household or laboratory trash.[5]
-
Remove or scratch out all personal information from the original packaging before recycling or disposing of it.[5]
-
-
For Empty Containers:
-
Rinsing: Thoroughly rinse the empty container with water.[6]
-
Rinsate Collection: The first rinse should be collected and disposed of as hazardous chemical waste, particularly for containers of highly toxic chemicals.[6]
-
Container Disposal: After thorough rinsing and air-drying, obliterate or remove the label. The rinsed glass or plastic container can then be disposed of as regular solid waste or recycled according to institutional protocols.[6]
For Biohazardous Waste:
If this compound is mixed with blood, blood products, or sharps, it must be handled and disposed of as biohazardous waste according to your institution's established protocols for such materials.[1]
Environmental Considerations
Iodinated contrast media are persistent in the environment and are not effectively removed by standard wastewater treatment facilities.[3][4] The active iodinated compounds can be excreted by patients and enter the water supply.[2] To mitigate this environmental impact, research and clinical facilities are encouraged to adopt the following best practices:
-
Minimize Waste: Implement procedures to reduce the amount of unused contrast media, such as better planning of experiments and using multi-dose vials where appropriate.[4]
-
Patient Excreta: For clinical research settings, consider providing patients with single-use urine collection containers for a period of 24 hours post-administration, as a significant portion of the contrast agent is excreted in this timeframe.[2][4] The collected urine can then be disposed of through incineration, which breaks down the contrast media in an environmentally friendly way.[2]
Disposal Procedure Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. cmxmedicalimaging.com [cmxmedicalimaging.com]
- 2. Disclaimer | Bayer Radiology [radiology.bayer.com]
- 3. Tackling the increasing contamination of the water supply by iodinated contrast media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epos.myesr.org [epos.myesr.org]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling Ioxaglate Meglumine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ioxaglate meglumine (B1676163) in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
While Ioxaglate meglumine is not classified as a hazardous substance under the OSHA Hazard Communication Standard, adherence to good laboratory practice necessitates the use of appropriate personal protective equipment to minimize exposure.[1]
| PPE Category | Requirement | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses | Recommended to protect against potential splashes.[1] |
| Skin Protection | Protective Gloves | Wear protective gloves.[1] |
| Body-Covering Clothing | Wear clean, body-covering clothing.[1] | |
| Respiratory Protection | Not normally required | Not expected to be a health hazard via inhalation.[1] |
Emergency Procedures
Immediate access to safety equipment is crucial. Work areas should be equipped with an eye wash fountain and quick drench facilities.[1]
-
Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. If irritation develops, seek medical advice.[1]
-
Skin Contact: Wash the exposed area with soap and water. If irritation develops, get medical advice.[1]
-
Ingestion: Excessive oral doses may cause gastrointestinal upset.[1]
-
Inhalation: Not expected to be a health hazard.[1]
Operational Plan for Handling and Storage
A systematic approach to handling and storing this compound is essential for maintaining its integrity and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any physical damage.
-
Storage Conditions: Store the material in a cool, dry, and well-ventilated area.[1]
-
Container: Keep the container tightly closed.[1]
-
Light Protection: This preparation is sensitive to light and must be protected from strong daylight or direct exposure to the sun.[2]
-
Crystallization: If the product is frozen or crystallization has occurred, examine the container for physical damage. If undamaged, bring the container to room temperature and shake vigorously to ensure complete dissolution of any crystals.[2]
Handling Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.
Spill and Disposal Plan
Proper management of spills and waste is critical for laboratory safety and environmental compliance.
Spill Response
-
Ventilate: Ensure the area of the spill is well-ventilated.[1]
-
Protective Clothing: Clean-up personnel should wear appropriate protective clothing.[1]
-
Absorb: Absorb liquid spills with a dry absorbent material.[1]
-
Containerize: Place the absorbed material into a suitable container for disposal.[1]
-
Compliance: Ensure that the clean-up and disposal process complies with all local, state, and federal regulations.[1]
Waste Disposal
This compound waste is generally considered non-hazardous.[1] However, if the waste is mixed with biohazardous materials, such as blood or sharps, it must be handled as biohazardous waste.[1]
-
Non-Hazardous Waste: Consult local, state, and federal regulations for proper disposal of non-hazardous chemical waste.[1]
-
Biohazardous Waste: If contaminated with biohazardous material, the waste must be handled and disposed of as a biohazard according to institutional and regulatory guidelines.[1]
-
Pharmaceutical Waste: Expired or unused pharmaceuticals should ideally be returned to the manufacturer for proper disposal.[2] Alternatively, a state-licensed medical waste contractor should be used for disposal.[2] Do not dispose of by flushing down the toilet or discarding in the trash.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
